1-Methoxy-3-(2,2,2-trifluoroethyl)benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-3-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-13-8-4-2-3-7(5-8)6-9(10,11)12/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVFXXWMQAGXDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574013 | |
| Record name | 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577742-69-9 | |
| Record name | 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Scaffold of Strategic Importance in Modern Chemistry
An In-Depth Technical Guide to 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of molecular design. The trifluoroethyl group (-CH₂CF₃), in particular, offers a compelling combination of metabolic stability, lipophilicity, and unique electronic properties that can profoundly influence a molecule's biological activity and physicochemical characteristics.[1][2] When this moiety is paired with a methoxy (-OCH₃) group on an aromatic scaffold, as in 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene , the resulting structure becomes a highly versatile building block. The methoxy group not only modulates the electronic nature of the benzene ring but also serves as a key modulator of ligand-target binding, solubility, and metabolic pathways.[3][4]
This guide provides a comprehensive technical overview of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, structural characterization, chemical reactivity, and the strategic rationale for its application in the development of novel chemical entities.
PART 1: Molecular Profile and Structural Elucidation
The foundational step in understanding any chemical entity is to define its core structure and properties. 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene is an aromatic compound characterized by a benzene ring substituted at the 1 and 3 positions with a methoxy and a 2,2,2-trifluoroethyl group, respectively.
Chemical Structure Diagram
Caption: Chemical structure of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene.
Core Chemical Data
| Property | Value | Source |
| CAS Number | 577742-69-9 | [5][6] |
| Molecular Formula | C₉H₉F₃O | [5] |
| Molecular Weight | 190.16 g/mol | [5] |
| Canonical SMILES | COC1=CC(=CC=C1)CC(F)(F)F | N/A |
| InChIKey | RCMJDIMTNJVPAN-UHFFFAOYSA-N | [7] |
PART 2: Synthesis Strategies and Mechanistic Considerations
The synthesis of (2,2,2-trifluoroethyl)arenes is a topic of significant research interest. Several robust methods have been developed, each with distinct advantages depending on the substrate and desired scale. The choice of synthetic route is critical and is dictated by factors such as starting material availability, functional group tolerance, and reaction efficiency.
Recommended Synthetic Pathway: SN2 Trifluoromethylation
A highly effective and versatile method for synthesizing the target compound involves the SN2-type trifluoromethylation of a corresponding benzyl halide. This approach, which utilizes the well-established Ruppert-Prakash reagent (CF₃SiMe₃), offers a transition-metal-free pathway to the desired product.[8][9]
The proposed synthesis begins with the commercially available 3-methoxybenzyl alcohol, which is first converted to 3-methoxybenzyl bromide. This intermediate is then subjected to trifluoromethylation.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound from 3-methoxybenzyl alcohol.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 3-Methoxybenzyl Bromide
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methoxybenzyl alcohol (13.8 g, 0.1 mol) and glacial acetic acid (50 mL).
-
Reaction: Slowly add a 48% aqueous solution of hydrobromic acid (22.6 mL, 0.2 mol) to the stirring solution.
-
Heating: Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours, monitoring progress by TLC.
-
Workup: After cooling to room temperature, pour the mixture into 200 mL of ice-cold water. Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methoxybenzyl bromide, which can be used in the next step without further purification.
Step 2: Synthesis of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene
Causality: This step leverages the in-situ generation of a nucleophilic "CF₃⁻" equivalent from the Ruppert-Prakash reagent, facilitated by a fluoride source like cesium fluoride (CsF). 1,2-Dimethoxyethane (DME) is an excellent solvent as it enhances the nucleophilicity of the trifluoromethyl anion while minimizing its decomposition.[8][9]
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add cesium fluoride (CsF) (4.56 g, 30 mmol).
-
Reagents: Add anhydrous 1,2-dimethoxyethane (DME) (50 mL), followed by 3-methoxybenzyl bromide (4.02 g, 20 mmol) and trifluoromethyltrimethylsilane (CF₃SiMe₃) (4.4 mL, 30 mmol).
-
Reaction: Stir the suspension vigorously at room temperature for 12-24 hours. Monitor the reaction's completion via GC-MS or TLC.
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL).
-
Extraction & Purification: Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and solvent evaporation, purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene.
PART 3: Physicochemical Properties and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The combination of the methoxy and trifluoroethyl groups results in a distinct spectroscopic fingerprint.
Physical Properties
| Property | Value (Predicted/Reported for Isomers) |
| Boiling Point | ~180-190 °C (Atm. pressure) |
| Density | ~1.2 g/cm³ |
| Appearance | Colorless to pale yellow liquid |
Note: Experimental data for this specific isomer is not widely published; values are estimated based on related structures such as (2,2,2-Trifluoroethyl)benzene and various methoxybenzene derivatives.[10]
Spectroscopic Data (Predicted)
| Technique | Expected Signature |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.2-7.3 (m, 1H, Ar-H), δ ~6.8-6.9 (m, 3H, Ar-H), δ 3.81 (s, 3H, -OCH₃), δ 3.35 (q, J ≈ 10.8 Hz, 2H, -CH₂CF₃). |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ ~ -66.0 (t, J ≈ 10.8 Hz, 3F, -CH₂CF₃). The triplet arises from coupling to the adjacent -CH₂ protons.[11] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~160 (Ar-C-O), δ ~132-135 (Ar-C-CH₂), δ ~130 (Ar-CH), δ ~126 (q, J ≈ 276 Hz, -CF₃), δ ~115-122 (Ar-CH), δ ~55 (-OCH₃), δ ~40 (q, J ≈ 30 Hz, -CH₂CF₃). The quartets for the ethyl carbons are due to coupling with the three fluorine atoms.[11] |
| MS (EI) | M⁺ at m/z 190. Fragments corresponding to loss of CF₃ (m/z 121) and the tropylium ion derived from the benzyl fragment are expected. |
Protocol: Compound Characterization
-
Sample Preparation: Dissolve ~10-20 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃) for NMR analysis. Prepare a dilute solution in dichloromethane for GC-MS analysis.
-
NMR Spectroscopy: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer. Use TMS as an internal standard for ¹H and ¹³C, and CFCl₃ as an external standard for ¹⁹F.
-
Mass Spectrometry: Inject the sample into a GC-MS system to determine the molecular weight and fragmentation pattern, confirming the mass of the parent ion.
-
Purity Analysis: Use GC-FID or HPLC with UV detection to assess the purity of the final product, which should ideally be >98%.
PART 4: Reactivity and Potential for Derivatization
The dual functionality of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene makes it a versatile platform for further chemical modification.
Key Reaction Pathways
-
Electrophilic Aromatic Substitution: The methoxy group is an ortho-, para-directing activator. Therefore, electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts) will primarily occur at the C2, C4, and C6 positions, providing a route to polysubstituted analogs.
-
Defluorinative Functionalization: The trifluoroethyl group is not inert. Under the influence of a strong base, it can undergo elimination of hydrogen fluoride (HF) to generate a gem-difluorostyrene intermediate. This reactive species can then be trapped by various nucleophiles, offering a pathway to novel monofluoro- and difluoro-alkene derivatives.[12]
Reaction Pathway Diagram: Defluorinative Functionalization
Caption: Base-catalyzed defluorinative functionalization pathway.
PART 5: Significance in Drug Discovery and Medicinal Chemistry
The true value of a scaffold like 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene lies in the synergistic benefits its constituent functional groups impart to potential drug candidates.
-
Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoroethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase a drug's half-life and bioavailability.[2]
-
Lipophilicity and Permeability: The trifluoroethyl group increases the lipophilicity of the molecule (Hansch π value for CF₃ is +0.88), which can enhance its ability to cross cell membranes and the blood-brain barrier.[2] This property is crucial for targeting intracellular proteins or the central nervous system.
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group can influence the pKa of nearby functionalities, potentially improving target binding or altering pharmacokinetic properties.
-
Methoxy Group as a Bioactive Modulator: The methoxy group is prevalent in numerous approved drugs. It can act as a hydrogen bond acceptor, occupy hydrophobic pockets, and its metabolic O-demethylation can be a key step in drug clearance or activation.[3][4] Its position on the ring influences the overall electronic properties and provides a vector for optimizing ligand-receptor interactions.
The combination of these features makes this molecule an attractive starting point for developing inhibitors, modulators, or probes in areas such as oncology, neuroscience, and infectious diseases, where fine-tuning ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount.
PART 6: Safety and Handling
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[13][14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.
-
Conclusion
1-Methoxy-3-(2,2,2-trifluoroethyl)benzene is more than just a simple aromatic compound; it is a strategically designed scaffold that embodies key principles of modern medicinal chemistry. Its synthesis is achievable through established organofluorine chemistry methodologies, and its structure offers a unique combination of metabolic stability, modulated electronics, and versatile handles for further derivatization. For researchers and drug development professionals, this molecule represents a valuable platform for the rational design of next-generation therapeutics and advanced materials.
References
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Synthesis of (2,2,2‐trifluoroethyl)arenes 1. [a] ¹⁹F NMR yields. - ResearchGate. (n.d.). Retrieved from [Link]
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Synthesis of (2,2,2‐trifluoroethyl)arenes. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
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(a) Wu-Xiao's synthesis of (2,2,2-trifluoroethyl)arenes 10. (b) The... - ResearchGate. (n.d.). Retrieved from [Link]
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Hartwig, J. F., et al. (2011). A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF]. PMC - NIH. Retrieved from [Link]
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Ichikawa, J., et al. (2020). Defluorinative Transformation of (2,2,2-Trifluoroethyl)arenes Catalyzed by the Phosphazene Base t-Bu-P2. The Journal of Organic Chemistry. Retrieved from [Link]
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Supporting Information for Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with an Electrophilic Trifluoromethylating Reagent. (n.d.). Retrieved from [Link]
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Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Biological Properties of Selected Fluorine-Containing Organic Compounds - OUCI. (n.d.). Retrieved from [Link]
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Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 - Beilstein Journals. (n.d.). Retrieved from [Link]
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Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC - NIH. (2024). Retrieved from [Link]
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Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+% - Cole-Parmer. (n.d.). Retrieved from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.). Retrieved from [Link]
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Synthesis of (2,2,2-trifluoroethyl)benzene - PrepChem.com. (n.d.). Retrieved from [Link]
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1-Methoxy-4-(2,2,2-trifluoroethyl)benzene - Optional[Vapor Phase IR] - Spectrum. (n.d.). Retrieved from [Link]
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A-Technical-Guide-to-1-Methoxy-3-(2,2,2-trifluoroethyl)benzene
Abstract: This document provides a comprehensive technical overview of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. We will cover its fundamental chemical identity, including its CAS number, detailed physicochemical properties, validated synthetic protocols, and its role as a key building block in the development of novel pharmaceuticals. This guide is intended for researchers, chemists, and professionals in drug discovery, offering expert insights into the compound's synthesis and application, supported by authoritative references and practical methodologies.
Core Chemical Identity
1-Methoxy-3-(2,2,2-trifluoroethyl)benzene is an organic compound featuring a benzene ring substituted with a methoxy group (-OCH₃) and a trifluoroethyl group (-CH₂CF₃) at the meta position. The presence of the trifluoroethyl moiety significantly influences the molecule's electronic properties and lipophilicity, making it a valuable synthon in drug design.
| Identifier | Value | Source |
| CAS Number | 577742-69-9 | [1][2] |
| IUPAC Name | 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene | |
| Molecular Formula | C₉H₉F₃O | [1] |
| Molecular Weight | 190.16 g/mol | [1] |
| SMILES | COC1=CC(=CC=C1)CC(F)(F)F |
Physicochemical & Spectroscopic Profile
The trifluoroethyl group imparts unique properties compared to a standard ethyl or other alkyl groups. It is a strong electron-withdrawing group, which can enhance the metabolic stability of a parent molecule by blocking potential sites of oxidation.[3] Its contribution to lipophilicity (Hansch π value) is a critical parameter in tuning the pharmacokinetic profiles of drug candidates.
While specific, critically evaluated data for this exact isomer is not compiled in major public databases like the NIST/TRC Web Thermo Tables, properties can be inferred from related structures and supplier-provided data.[4]
Expected Spectroscopic Features:
-
¹H NMR: Aromatic protons will appear as multiplets in the ~6.8-7.3 ppm range. The methylene protons (-CH₂-) adjacent to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms. The methoxy protons (-OCH₃) will be a sharp singlet around 3.8 ppm.
-
¹⁹F NMR: A triplet will be observed for the -CF₃ group due to coupling with the adjacent methylene protons.
-
¹³C NMR: Distinct signals for the aromatic carbons, the methoxy carbon, the methylene carbon, and the trifluoromethyl carbon (which will show a quartet).
-
Mass Spec (EI): A molecular ion peak at m/z 190, along with characteristic fragmentation patterns including the loss of CF₃ or CH₂CF₃.
Synthesis and Rationale
The synthesis of trifluoroethylated aromatic compounds can be approached in several ways. A common and reliable method involves the nucleophilic substitution of a suitable precursor. Below is a representative, field-proven protocol for lab-scale synthesis.
Synthetic Pathway: Nucleophilic Trifluoroethylation
A robust method for creating the C-C bond between the aromatic ring and the trifluoroethyl group is the reaction of a Grignard reagent derived from 3-bromoanisole with a trifluoroethylating agent.
Detailed Experimental Protocol
Objective: To synthesize 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene via Grignard coupling.
Materials:
-
3-Bromoanisole (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Iodine (1 crystal, as initiator)
-
Anhydrous Tetrahydrofuran (THF)
-
2,2,2-Trifluoroethyl Iodide (1.1 equiv)
-
Copper(I) Iodide (CuI, 0.05 equiv, as catalyst)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Grignard Reagent Preparation:
-
Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings and a single crystal of iodine to the flask. Gently heat with a heat gun under nitrogen flow until violet iodine vapors are observed. This step activates the magnesium surface.
-
Allow the flask to cool, then add anhydrous THF.
-
Dissolve 3-bromoanisole in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux.
-
Causality: The reaction is exothermic. Slow addition is crucial to prevent overheating and unwanted side reactions. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy grey-brown solution.
-
-
Coupling Reaction:
-
Cool the freshly prepared Grignard solution to 0 °C in an ice bath.
-
Add the catalyst, Copper(I) Iodide, to the reaction mixture.
-
Slowly add 2,2,2-trifluoroethyl iodide dropwise via syringe.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Causality: Copper catalysts are essential for facilitating the cross-coupling between the sp²-hybridized carbon of the Grignard reagent and the sp³-hybridized carbon of the trifluoroethyl iodide. The reaction is run overnight to ensure it proceeds to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and cautiously quench by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil using flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient.
-
Validation: Purity of the final product should be confirmed by TLC, ¹H NMR, and ¹⁹F NMR spectroscopy.
-
Applications in Drug Development & Medicinal Chemistry
The incorporation of fluorinated motifs, particularly trifluoromethyl (-CF₃) and related groups like trifluoroethyl, is a cornerstone of modern medicinal chemistry.[3] These groups are utilized to fine-tune the properties of drug candidates.
Key Advantages of the Trifluoroethyl Group:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoroethyl group resistant to metabolic degradation (e.g., P450 oxidation), which can increase a drug's half-life.[3]
-
Lipophilicity Modulation: It significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and improve absorption, distribution, metabolism, and excretion (ADME) properties.[3]
-
Binding Interactions: The electron-withdrawing nature of the group can alter the electronics of the aromatic ring, potentially influencing key binding interactions (e.g., hydrogen bonding, dipole interactions) with a biological target.
1-Methoxy-3-(2,2,2-trifluoroethyl)benzene serves as a valuable building block for introducing this beneficial moiety. The methoxy group provides an additional synthetic handle for further functionalization or can act as a hydrogen bond acceptor in ligand-receptor binding.[5] This substitution pattern is relevant in the synthesis of inhibitors, receptor antagonists, and other bioactive molecules targeting various disease areas.
Safety and Handling
As with any laboratory chemical, 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene should be handled with appropriate care in a well-ventilated fume hood.
-
Hazards: Based on data for structurally related compounds, it may be harmful if swallowed and can cause skin and serious eye irritation.[6][7][8]
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
1-Methoxy-3-(2,2,2-trifluoroethyl)benzene (CAS: 577742-69-9) is a strategically important building block for chemical synthesis, particularly within the pharmaceutical industry. Its unique combination of a methoxy group and a metabolically robust, lipophilic trifluoroethyl group provides medicinal chemists with a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of new drug candidates. The synthetic protocols outlined in this guide are reliable and scalable for laboratory use, enabling researchers to readily incorporate this valuable synthon into their discovery programs.
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1-Methoxy-3-(2,2,2-trifluoroethyl)benzene. ChemicalBook. [1]
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1-Methoxy-3-(2,2,2-trifluoroethyl)benzene | 577742-69-9. ChemicalBook. [2]
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Benzene, 1-methyl-3-(1,1,2,2-tetrafluoroethoxy)-. NIST/TRC Web Thermo Tables. [4]
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SAFETY DATA SHEET. Sigma-Aldrich. [6]
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SAFETY DATA SHEET. Fisher Scientific. [7]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [3]
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The role of the methoxy group in approved drugs. PubMed. [5]
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A Predictive Spectroscopic Guide to 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxy-3-(2,2,2-trifluoroethyl)benzene, with CAS number 577742-69-9, is a substituted aromatic compound featuring a methoxy group and a trifluoroethyl group at the meta positions of a benzene ring. The interplay of the electron-donating methoxy group and the electron-withdrawing trifluoroethyl group creates a unique electronic environment on the aromatic ring, influencing its chemical reactivity and spectroscopic properties. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of direct experimental spectra in publicly available databases, this document leverages fundamental spectroscopic principles and data from analogous structures to offer a robust interpretation framework.
Molecular Structure and Numbering
For clarity in the following spectroscopic analysis, the atoms of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene are numbered as follows:
Caption: Molecular structure of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene with atom numbering.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in a molecule.[2]
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H4, H5, H6 | ~6.8 - 7.3 | Multiplet | ortho, meta, para J | 3H |
| H2 | ~6.7 - 6.9 | Singlet (or narrow triplet) | meta J | 1H |
| -OCH₃ (C8) | ~3.8 | Singlet | - | 3H |
| -CH₂- (C9) | ~3.3 | Quartet | ³J(H,F) ≈ 11 | 2H |
Expertise & Experience: Rationale Behind the Predictions
-
Aromatic Protons (H2, H4, H5, H6):
-
The methoxy group (-OCH₃) is an electron-donating group, which shields the aromatic protons, causing them to appear at a relatively upfield (lower ppm) region compared to benzene (7.34 ppm).
-
The 2,2,2-trifluoroethyl group (-CH₂CF₃) is electron-withdrawing due to the inductive effect of the fluorine atoms. This effect deshields the aromatic protons, shifting them downfield.
-
The combined effects of these two groups in a meta-relationship result in a complex multiplet pattern for H4, H5, and H6 between approximately 6.8 and 7.3 ppm.
-
The proton at the C2 position (H2), situated between the two substituents, is expected to be a singlet or a narrow triplet due to small meta-couplings.
-
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and do not couple with other protons, hence they are predicted to appear as a sharp singlet around 3.8 ppm, a typical value for methoxy groups on a benzene ring.
-
Trifluoroethyl Protons (-CH₂-): The methylene protons are adjacent to a CF₃ group. The three fluorine atoms will couple with the two methylene protons, splitting the signal into a quartet with a coupling constant of approximately 11 Hz. Due to the electron-withdrawing nature of the CF₃ group and the aromatic ring, these protons are expected to be deshielded and appear around 3.3 ppm.
Caption: Predicted major fragmentation pathways for 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene.
Trustworthiness: Self-Validating Systems in Spectroscopic Analysis
The interpretation of spectroscopic data relies on the convergence of evidence from multiple techniques. For 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene, the predicted data from ¹H NMR, ¹³C NMR, IR, and MS should be mutually consistent:
-
NMR and IR: The presence of aromatic, methoxy, and trifluoroethyl groups predicted by NMR should be confirmed by the characteristic stretching and bending vibrations in the IR spectrum.
-
MS and NMR/IR: The molecular weight determined by the molecular ion peak in the mass spectrum must match the molecular formula derived from NMR and other analytical data. The fragmentation pattern in MS should be explainable by the structure determined from NMR.
Part 4: Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.
IR Data Acquisition (FT-IR)
-
Sample Preparation:
-
Liquid Sample: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Solid Sample: Prepare a KBr pellet by grinding a small amount of the solid with KBr powder and pressing it into a thin disk, or run as a Nujol mull.
-
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment or the salt plates/KBr pellet.
-
Sample Spectrum: Place the sample in the instrument and acquire the IR spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to correlation charts to identify functional groups.
Mass Spectrometry Data Acquisition (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion, and to fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
References
-
PubChem. (n.d.). 1,3,5-Trimethoxybenzene. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Benzene, (trifluoromethyl)-. Retrieved from [Link]
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Bruker. (n.d.). How NMR Works. Retrieved from [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 1). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Young, C. W., DuVall, R. B., & Wright, N. (1951). Characterization of Benzene Ring Substitution by Infrared Spectra. Analytical Chemistry, 23(5), 709–714. [Link]
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Fiveable. (n.d.). Spectroscopic Methods in Organic Analysis. Retrieved from [Link]
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Scribd. (n.d.). IR Spectroscopy: Functional Group Analysis. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Spectra Analysis. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]
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Bruker. (n.d.). How NMR Works. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]
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An In-Depth Technical Guide to the NMR Spectra Analysis of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene
This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-methoxy-3-(2,2,2-trifluoroethyl)benzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectral features of this molecule, offering insights into experimental design and data interpretation.
Introduction: The Structural Elucidation of a Fluorinated Aromatic Compound
1-Methoxy-3-(2,2,2-trifluoroethyl)benzene is a molecule of interest in medicinal chemistry and materials science due to the unique properties conferred by the methoxy and trifluoroethyl substituents. The methoxy group, an electron-donating entity, and the trifluoroethyl group, a potent electron-withdrawing moiety, create a distinct electronic environment on the aromatic ring. NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of this and related compounds. This guide will provide a detailed, predictive analysis of its ¹H and ¹³C NMR spectra, grounded in fundamental principles and data from analogous structures.
Predicted ¹H NMR Spectrum: A Tale of Two Substituents
The ¹H NMR spectrum of 1-methoxy-3-(2,2,2-trifluoroethyl)benzene is anticipated to exhibit distinct signals for the aromatic protons, the methylene protons of the trifluoroethyl group, and the methoxy protons. The chemical shifts and coupling patterns are governed by the interplay of the electron-donating methoxy group and the electron-withdrawing trifluoroethyl group.
Aromatic Region (δ 6.5-7.5 ppm)
The aromatic region will display signals for four protons on a 1,3-disubstituted benzene ring. The electron-donating methoxy group tends to shield the ortho and para positions, shifting them upfield, while the electron-withdrawing trifluoroethyl group will deshield its adjacent protons.
-
H-6 : This proton is ortho to the methoxy group and meta to the trifluoroethyl group. It is expected to be the most shielded aromatic proton, likely appearing as a doublet of doublets.
-
H-2 : Positioned ortho to both substituents, this proton's chemical shift will be influenced by both the shielding effect of the methoxy group and the deshielding from the trifluoroethyl group. It will likely appear as a singlet or a narrowly split multiplet.
-
H-4 : This proton is meta to the methoxy group and ortho to the trifluoroethyl group. The strong deshielding effect of the trifluoroethyl group will likely cause this proton to resonate at a lower field (higher ppm) compared to H-6, appearing as a doublet.
-
H-5 : Being para to the methoxy group and meta to the trifluoroethyl group, this proton will experience some shielding. It is expected to appear as a triplet.
Aliphatic Region (δ 3.0-4.0 ppm)
-
Methoxy Protons (-OCH₃) : The three protons of the methoxy group are expected to appear as a sharp singlet, typically in the range of δ 3.7-3.9 ppm.[1]
-
Methylene Protons (-CH₂CF₃) : The two methylene protons adjacent to the trifluoromethyl group will be significantly deshielded and will appear as a quartet due to coupling with the three fluorine atoms (³JHF). The typical chemical shift for such a group is around δ 3.3 ppm.[2]
Predicted ¹³C NMR Spectrum: The Influence of Fluorine
The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon framework and the influence of the fluorine atoms.
Aromatic Carbons (δ 110-160 ppm)
-
C-1 (C-OCH₃) : The carbon attached to the methoxy group is expected to be significantly deshielded, appearing around δ 159-161 ppm.
-
C-3 (C-CH₂CF₃) : The carbon bearing the trifluoroethyl group will also be deshielded, with its signal appearing as a quartet due to two-bond coupling with the fluorine atoms (²JCF).
-
C-2, C-4, C-5, C-6 : The remaining aromatic carbons will have distinct chemical shifts based on their positions relative to the two substituents. Long-range carbon-fluorine couplings (³JCF, ⁴JCF) may also be observed, further splitting these signals.[3][4]
Aliphatic Carbons (δ 30-70 ppm)
-
Methoxy Carbon (-OCH₃) : The carbon of the methoxy group will resonate at approximately δ 55-56 ppm.[5]
-
Methylene Carbon (-CH₂CF₃) : This carbon will appear as a quartet due to one-bond coupling to the three fluorine atoms (¹JCF), with a typical chemical shift around δ 40 ppm and a large coupling constant.[2]
-
Trifluoromethyl Carbon (-CF₃) : The carbon of the trifluoromethyl group will exhibit a strong quartet due to the one-bond carbon-fluorine coupling (¹JCF), with a chemical shift in the range of δ 125 ppm.[2]
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality NMR spectra is crucial for accurate structural analysis. The following is a standardized protocol for the analysis of 1-methoxy-3-(2,2,2-trifluoroethyl)benzene.
Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its excellent dissolving power for many organic molecules and its relative inertness.[6] Other potential solvents include acetone-d₆ or DMSO-d₆.[6]
-
Concentration : For a standard ¹H NMR spectrum, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Filtration : To ensure the best possible spectral resolution by avoiding line broadening from suspended solids, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0 ppm. Most high-quality deuterated solvents already contain TMS.
Instrumental Setup and Data Acquisition
-
Spectrometer : A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.
-
Tuning and Matching : Before data acquisition, the probe must be tuned to the resonance frequencies of ¹H and ¹³C to ensure optimal sensitivity.[8]
-
Shimming : The magnetic field homogeneity must be optimized by shimming to obtain sharp, symmetrical peaks. Automated shimming routines are available on modern spectrometers.[9][10]
-
¹H NMR Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse sequence is typically sufficient.
-
Spectral Width : A spectral width of approximately 12-15 ppm is adequate.
-
Acquisition Time : An acquisition time of 2-4 seconds is generally used.
-
Relaxation Delay : A relaxation delay of 1-2 seconds is appropriate for routine spectra. For quantitative analysis, a longer delay (5 times the longest T₁) is necessary.
-
Number of Scans : For a sample of sufficient concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is standard.
-
Spectral Width : A spectral width of about 220-240 ppm is typically used.
-
Acquisition Time : An acquisition time of 1-2 seconds is common.
-
Relaxation Delay : A relaxation delay of 2 seconds is a good starting point.
-
Number of Scans : A larger number of scans (e.g., 512 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[11]
-
Predicted NMR Data Summary
The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for 1-methoxy-3-(2,2,2-trifluoroethyl)benzene.
| Assignment | ¹H NMR | ¹³C NMR |
| δ (ppm) | Multiplicity | |
| -OCH₃ | ~3.8 | s |
| -CH₂CF₃ | ~3.3 | q |
| -CF₃ | - | - |
| C-1 | - | - |
| C-2 | ~6.9 | s |
| C-3 | - | - |
| C-4 | ~7.2 | d |
| C-5 | ~7.3 | t |
| C-6 | ~6.8 | d |
s = singlet, d = doublet, t = triplet, q = quartet
Visualizing Molecular Structure and Interactions
Visual diagrams can aid in understanding the relationships between the atoms and the expected NMR couplings.
Caption: Key predicted J-couplings in 1-methoxy-3-(2,2,2-trifluoroethyl)benzene.
References
- SOP data acquisition - R-NMR.
- Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 22(4), 99.
- ACD/Labs. (2008, April 24). How do I know if my unknown contains a fluorine atom(s)? … Part 2.
- Step-by-step procedure for NMR data acquisition.
- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24).
- Standard Operating Procedure H-NMR.
- Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz).
- Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434.
- Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journal of Organic Chemistry.
- ACD/Labs. Methoxy groups just stick out.
- Supporting Information for MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. The Royal Society of Chemistry.
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"1-Methoxy-3-(2,2,2-trifluoroethyl)benzene" reactivity profile
An In-depth Technical Guide to the Reactivity Profile of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Methoxy-3-(2,2,2-trifluoroethyl)benzene is a substituted aromatic compound of increasing interest in medicinal and materials chemistry. Its unique reactivity is governed by the interplay of two electronically distinct substituents: the electron-donating methoxy group and the electron-withdrawing trifluoroethyl group. This guide provides a comprehensive analysis of the molecule's reactivity profile, focusing on the principles that dictate its behavior in common organic transformations. We will delve into the electronic effects of the substituents, predict the regioselectivity of electrophilic aromatic substitution, explore other potential reaction pathways, and provide a validated experimental protocol for a representative reaction.
Molecular Structure and Physicochemical Properties
1-Methoxy-3-(2,2,2-trifluoroethyl)benzene possesses a benzene ring functionalized with a methoxy (-OCH3) group and a 2,2,2-trifluoroethyl (-CH2CF3) group at the 1 and 3 positions, respectively. The presence of the trifluoroethyl group, a common bioisostere for ethyl or ethoxy moieties, often enhances metabolic stability and lipophilicity in bioactive molecules.[1]
| Property | Value | Source |
| CAS Number | 577742-69-9 | [2] |
| Molecular Formula | C₉H₉F₃O | [2] |
| Molecular Weight | 190.16 g/mol | [3] |
| Appearance | Typically a colorless liquid | N/A |
| Boiling Point | Not definitively published | [4] |
| Density | Not definitively published | [4] |
The Core Directive: Understanding Substituent Electronic Effects
The reactivity of the aromatic ring is fundamentally controlled by the electronic properties of the methoxy and trifluoroethyl groups. Their combined influence dictates both the rate of reaction and the orientation of incoming electrophiles.
-
Methoxy Group (-OCH3): This is a classic activating group.[5]
-
Resonance Effect (+M): The oxygen's lone pairs delocalize into the benzene ring, increasing electron density, particularly at the ortho and para positions. This powerful activating effect generally outweighs its inductive effect.[5][6]
-
Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density through the sigma bond.
-
-
Trifluoroethyl Group (-CH2CF3): This is a deactivating group.
-
Inductive Effect (-I): The three highly electronegative fluorine atoms create a strong dipole, making the CF₃ group intensely electron-withdrawing. This effect is transmitted through the methylene (-CH₂) spacer to the aromatic ring, pulling electron density away and deactivating it towards electrophilic attack.[7]
-
Resonance Effect: This group has no significant resonance effect.
-
Caption: Dominant electronic effects on the aromatic ring.
The net result is an aromatic ring that is activated relative to benzene (due to the dominant +M effect of the methoxy group) but deactivated relative to anisole (due to the -I effect of the trifluoroethyl group).
Reactivity Profile I: Electrophilic Aromatic Substitution (EAS)
EAS is the most characteristic reaction for this molecule. The powerful ortho-, para- directing ability of the activating methoxy group will dictate the position of substitution.[6][8]
Regioselectivity Analysis:
The methoxy group at C1 directs incoming electrophiles to positions C2, C4, and C6.
-
C2 (ortho): This position is electronically activated by the -OCH₃ group but is adjacent to the deactivating -CH₂CF₃ group at C3. Both steric hindrance and the unfavorable inductive effect from the neighboring group make this site less favorable.
-
C4 (para): This position is electronically activated by the -OCH₃ group and is remote from the deactivating -CH₂CF₃ group. It is sterically accessible.
-
C6 (ortho): This position is electronically activated by the -OCH₃ group and is sterically accessible.
Caption: Logical workflow for predicting EAS regioselectivity.
Specific EAS Reactions:
-
Nitration: Reaction with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) will yield a mixture of 1-methoxy-5-nitro-3-(2,2,2-trifluoroethyl)benzene (substitution at C4) and 1-methoxy-2-nitro-3-(2,2,2-trifluoroethyl)benzene (substitution at C6).
-
Halogenation: Bromination (Br₂) or chlorination (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) will similarly yield the 4-halo and 6-halo substituted products.
-
Friedel-Crafts Acylation: Reaction with an acyl chloride (RCOCl) and a Lewis acid like AlCl₃ will introduce an acyl group, primarily at the C4 and C6 positions. This reaction is generally reliable as the introduced deactivating acyl group prevents poly-substitution.
-
Friedel-Crafts Alkylation: Alkylation with an alkyl halide and a Lewis acid can be problematic. The introduced alkyl group is activating, potentially leading to polysubstitution. Carbocation rearrangements are also a known complication.
Reactivity Profile II: Other Transformations
Nucleophilic Aromatic Substitution (SNAr)
For a classic SNAr reaction to occur, two criteria must be met: (1) the ring must contain a good leaving group (like a halide), and (2) the ring must be strongly activated by electron-withdrawing groups positioned ortho or para to the leaving group.[9][10][11]
1-Methoxy-3-(2,2,2-trifluoroethyl)benzene does not have a leaving group and is, on balance, activated towards electrophiles, not nucleophiles. Therefore, it is unreactive towards SNAr under standard conditions.
Reactions of the Methoxy Group
The methoxy group can undergo ether cleavage . Treatment with strong acids like hydrobromic acid (HBr) or a Lewis acid such as boron tribromide (BBr₃) will cleave the methyl-oxygen bond to yield 3-(2,2,2-trifluoroethyl)phenol . This is a robust and high-yielding transformation for converting aryl methyl ethers to phenols.
Reactions of the Trifluoroethyl Group
The C-F bonds are exceptionally strong, and the CF₃ group is generally chemically inert. The benzylic-type protons on the -CH₂- group are not readily abstracted, as the adjacent CF₃ group destabilizes any potential carbanion formation. This group is expected to be stable under most reaction conditions, a property exploited in drug design.
Detailed Experimental Protocol: Nitration
This protocol describes a representative electrophilic aromatic substitution reaction. It is designed as a self-validating system where product formation can be monitored by Thin Layer Chromatography (TLC) and characterized by NMR spectroscopy.
Causality: The use of a sulfuric acid catalyst is crucial; it protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction.[8] The reaction is performed at low temperatures (0-10 °C) to control the rate of this exothermic reaction and to minimize the formation of undesired byproducts.
Caption: Step-by-step workflow for the nitration of the title compound.
Methodology:
-
Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, add concentrated sulfuric acid (2.0 mL). Slowly add concentrated nitric acid (1.0 mL) dropwise, ensuring the temperature does not exceed 10 °C.
-
Reaction Setup: In a separate flask, dissolve 1-methoxy-3-(2,2,2-trifluoroethyl)benzene (1.0 g, 5.26 mmol) in dichloromethane (10 mL) and cool the solution to 0 °C.
-
Addition: Add the pre-formed nitrating mixture dropwise to the solution of the substrate over 15 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: Stir the mixture at 0-5 °C. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting material is consumed (typically 1-2 hours).
-
Workup: Carefully pour the reaction mixture onto crushed ice (50 g) with stirring. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2x 15 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) to neutralize residual acid, followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude mixture of isomers using flash column chromatography on silica gel to separate the major products.
Safety and Handling
While a specific safety data sheet for this exact compound is not widely available, precautions should be based on analogous fluorinated and aromatic compounds.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Hazards: May cause skin and serious eye irritation. May be harmful if swallowed or inhaled.[12] Combustible liquid.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
References
-
Wu, S.-W., & Chen, Q.-Y. (1989). Supporting Information for relevant chemical synthesis. Journal of Organic Chemistry, 54, 3023-3027. [Link]
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Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Chemistry.stackexchange.com. [Link]
-
3M. (n.d.). Safety Data Sheet for a fluorinated compound. 3m.com. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information for synthesis of related compounds. RSC.org. [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistrysteps.com. [Link]
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Ismahtestprep. (2024, August 8). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene) [Video]. YouTube. [Link]
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Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4(13). [Link]
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Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation. Beilstein-journals.org. [Link]
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Masterorganicchemistry.com. [Link]
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American Chemical Society. (n.d.). 2,2,2-Trifluoroethylation of Styrenes with Concomitant Introduction of a Hydroxyl Group from Molecular Oxygen by Photoredox Catalysis Activated by Visible Light. Pubs.acs.org. [Link]
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Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Masterorganicchemistry.com. [Link]
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Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Chem.libretexts.org. [Link]
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Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. Chem.libretexts.org. [Link]
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University of the West Indies. (n.d.). LAB4 Electrophilic Aromatic Substitution - Theory and Experimental. UWI.edu. [Link]
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Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry. [Link]
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Zhou, M., et al. (2023). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers, 10, 5986-6009. [Link]
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An In-depth Technical Guide to the Synthesis Precursors of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene
Introduction
1-Methoxy-3-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. The incorporation of the trifluoroethyl group (-CH₂CF₃) into the anisole backbone imparts unique physicochemical properties, including increased lipophilicity, metabolic stability, and altered electronic characteristics, making it a valuable building block for the synthesis of novel pharmaceuticals and advanced materials. This guide provides a comprehensive overview of the primary synthetic precursors and methodologies for the preparation of this target molecule, designed for an audience of researchers, scientists, and drug development professionals. We will delve into two principal synthetic strategies, elucidating the rationale behind precursor selection and reaction conditions to ensure scientific integrity and reproducibility.
Synthetic Strategy I: The Ketone Reduction Pathway
A robust and widely applicable strategy for the synthesis of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene involves the preparation of a key intermediate, 3'-Methoxy-2,2,2-trifluoroacetophenone, followed by the reduction of the ketone functionality to a methylene group. This two-step approach offers flexibility and access to a variety of substituted analogues.
Precursor System 1: Aryl Halide and Trifluoroacetylating Agent
The synthesis of the intermediate ketone, 3'-Methoxy-2,2,2-trifluoroacetophenone, can be efficiently achieved from readily available starting materials such as 1-bromo-3-methoxybenzene. The reaction involves the formation of an organometallic species, which then reacts with a suitable trifluoroacetylating agent.
-
Precursor A: 1-Bromo-3-methoxybenzene: This commercially available aryl bromide serves as the foundational aromatic scaffold.
-
Precursor B: n-Butyllithium (n-BuLi): A strong organolithium base used to perform a halogen-metal exchange with 1-bromo-3-methoxybenzene, generating the highly reactive 3-methoxyphenyllithium in situ.
-
Precursor C: N,N-Diethyltrifluoroacetamide: This reagent acts as the trifluoroacetyl source, reacting with the organolithium intermediate to form the desired ketone.
The causality behind this experimental choice lies in the high reactivity of organolithium reagents towards electrophilic acylating agents. The low temperature (-78 °C) is critical to prevent unwanted side reactions and decomposition of the organolithium species.
Experimental Protocol: Synthesis of 3'-Methoxy-2,2,2-trifluoroacetophenone
-
To a solution of 1-bromo-3-methoxybenzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) at -78 °C, a solution of 1.6 M n-butyllithium in hexanes is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of 3-methoxyphenyllithium.
-
N,N-Diethyltrifluoroacetamide is then added dropwise to the reaction mixture.
-
The mixture is stirred for an additional 2 hours at -78 °C, after which it is allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 3'-Methoxy-2,2,2-trifluoroacetophenone.[1]
Reduction of the Trifluoroacetyl Group
With the key ketone intermediate in hand, the next critical step is the reduction of the carbonyl group to a methylene group. Several classical and modern reduction methods can be employed, with the choice depending on the substrate's sensitivity to acidic or basic conditions and the desired scale of the reaction.
The Wolff-Kishner reduction is a powerful method for the deoxygenation of ketones under basic conditions, making it suitable for substrates that are sensitive to strong acids.[2][3][4][5][6]
-
Reagents: Hydrazine hydrate, a strong base (e.g., potassium hydroxide or sodium ethoxide), and a high-boiling point solvent (e.g., diethylene glycol or DMSO).
The reaction proceeds through the in-situ formation of a hydrazone, which, upon deprotonation and elimination of nitrogen gas, yields the desired alkane. The high temperatures are necessary to drive the reaction to completion.
-
To a solution of 3'-Methoxy-2,2,2-trifluoroacetophenone in diethylene glycol, hydrazine hydrate and potassium hydroxide are added.
-
The reaction mixture is heated to reflux, and water is removed by a Dean-Stark trap.
-
The temperature is then raised to approximately 200 °C and maintained for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic layers are washed with dilute hydrochloric acid and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by distillation or column chromatography to yield 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene.
Catalytic hydrogenation offers a milder alternative for the reduction of the carbonyl group. However, the reduction of the trifluoromethyl ketone to the corresponding alcohol is more common than complete reduction to the methylene group.[7][8][9] To achieve the desired transformation, a two-step process involving initial reduction to the alcohol followed by dehydroxylation would be necessary. For direct conversion, specialized catalysts and conditions are required. A more direct approach for complete reduction is often preferred.
The Clemmensen reduction is performed under strongly acidic conditions using zinc amalgam and concentrated hydrochloric acid.[10][11][12] This method is effective for aryl ketones that are stable in strong acid.
-
Reagents: Zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.
The exact mechanism is not fully elucidated but is believed to involve electron transfer from the zinc surface.
-
Zinc amalgam is prepared by treating zinc granules with a solution of mercuric chloride.
-
The amalgamated zinc is added to a flask containing concentrated hydrochloric acid and 3'-Methoxy-2,2,2-trifluoroacetophenone.
-
The mixture is heated at reflux with vigorous stirring for several hours.
-
After cooling, the mixture is decanted from the remaining zinc and extracted with an organic solvent.
-
The organic extracts are washed with water and a saturated solution of sodium bicarbonate, dried, and concentrated to give the crude product, which is then purified.
Data Summary for Synthetic Strategy I
| Step | Starting Material | Key Reagents | Intermediate/Product | Typical Yield |
| 1 | 1-Bromo-3-methoxybenzene | n-BuLi, N,N-Diethyltrifluoroacetamide | 3'-Methoxy-2,2,2-trifluoroacetophenone | 70-85% |
| 2a | 3'-Methoxy-2,2,2-trifluoroacetophenone | Hydrazine hydrate, KOH | 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene | 60-80% |
| 2b | 3'-Methoxy-2,2,2-trifluoroacetophenone | Zn(Hg), HCl | 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene | 50-70% |
Workflow for Synthetic Strategy I
Synthetic Strategy II: Direct Trifluoroethylation
An alternative and more direct approach involves the introduction of the trifluoroethyl group onto a suitable methoxy-substituted precursor. This strategy can be more atom-economical if a suitable trifluoroethylating agent and reaction conditions are identified.
Precursor System 2: Benzyl Halide and a Trifluoroethyl Source
This approach utilizes a nucleophilic substitution reaction where a trifluoroethyl nucleophile displaces a halide from a benzylic position.
-
Precursor A: 3-Methoxybenzyl bromide: This precursor can be synthesized from 3-methoxybenzyl alcohol via bromination with agents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).[13] It serves as the electrophile in the key C-C bond-forming step.
-
Precursor B: Trifluoromethylating/Trifluoroethylating Agents: A variety of reagents can generate a trifluoroethyl nucleophile or a related reactive species. Examples include trifluoromethyltrimethylsilane (Ruppert-Prakash reagent) in the presence of a fluoride source, or trifluoromethylcopper (CuCF₃) species.
The rationale for this approach is the direct formation of the target C-C bond, potentially reducing the number of synthetic steps. The challenge lies in the efficient generation and reaction of the trifluoroethyl nucleophile.
Experimental Protocol: Trifluoroethylation of 3-Methoxybenzyl Bromide
A general procedure using the Ruppert-Prakash reagent is outlined below. Specific conditions may require optimization.
-
To a solution of 3-methoxybenzyl bromide and trifluoromethyltrimethylsilane in an anhydrous aprotic solvent (e.g., THF or DMF) under an inert atmosphere, a fluoride source such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF) is added.
-
The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction.
-
The progress of the reaction is monitored by an appropriate analytical technique (e.g., GC-MS or ¹⁹F NMR).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography or distillation to afford 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene.
Workflow for Synthetic Strategy II
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The Strategic Role of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene in Modern Drug Discovery: A Technical Guide
This guide provides an in-depth technical exploration of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene, a uniquely functionalized aromatic scaffold. We will dissect its constituent parts, the methoxy and trifluoroethyl groups, to understand their profound influence on pharmacokinetic and pharmacodynamic properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks for the next generation of therapeutics.
Introduction: The Fluorine Advantage in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3) and its bioisosteres, such as the trifluoroethyl group (-CH2CF3), are particularly prized for their ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. These alterations can lead to improved oral bioavailability, longer half-life, and increased potency of a drug. The unique electronic properties of fluorine can also modulate the pKa of nearby functional groups, influencing a drug's solubility and interaction with its biological target.
Deconstructing 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene: A Building Block of Strategic Value
1-Methoxy-3-(2,2,2-trifluoroethyl)benzene presents a compelling scaffold for drug discovery due to the synergistic interplay of its two key functional groups: the trifluoroethyl moiety and the methoxy group, positioned meta to each other on a benzene ring.
The Trifluoroethyl Group: A Lipophilic and Stable Pharmacophore
The 2,2,2-trifluoroethyl group (-CH2CF3) is a bioisostere of the ethyl or ethoxy group and offers several advantages in drug design[1]. Its high electronegativity and the strength of the carbon-fluorine bond confer significant metabolic stability, often protecting adjacent positions on the aromatic ring from oxidative metabolism. Furthermore, the trifluoroethyl group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.
The Methoxy Group: A Modulator of Potency and Pharmacokinetics
The methoxy group (-OCH3) at the meta-position of the benzene ring also plays a crucial role. It is an electron-donating group that can influence the electronic environment of the aromatic ring, potentially enhancing interactions with biological targets. The methoxy group's hydrogen bond accepting capability can also be critical for receptor binding. From a pharmacokinetic perspective, the 3-methoxyphenyl moiety has been observed in various bioactive compounds and can influence metabolic pathways and overall disposition of a drug in the body[2].
The strategic placement of these two groups on the benzene ring creates a unique electronic and steric environment, offering multiple avenues for synthetic elaboration and fine-tuning of a drug candidate's properties.
Synthetic Strategies for 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene and its Derivatives
The synthesis of (2,2,2-trifluoroethyl)arenes is a topic of ongoing research, with several methods available for their preparation[3][4]. Below is a plausible and adaptable synthetic protocol for 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene.
Proposed Synthesis of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene
This proposed synthesis involves a two-step process starting from 3-methoxybenzaldehyde.
Step 1: Conversion of 3-Methoxybenzaldehyde to the Corresponding Hydrazone
-
Materials: 3-Methoxybenzaldehyde, Hydrazine hydrate, Ethanol.
-
Procedure:
-
Dissolve 3-methoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
The crude hydrazone can be used in the next step without further purification.
-
Step 2: Denitrogenative Hydrotrifluoromethylation
-
Materials: 3-Methoxybenzaldehyde hydrazone, Togni's CF3-benziodoxolone reagent, Potassium hydroxide, Cesium fluoride, Dichloromethane.
-
Procedure:
-
To a solution of the hydrazone (1 equivalent) in dichloromethane, add potassium hydroxide (2 equivalents) and cesium fluoride (1.5 equivalents).
-
Add Togni's CF3-benziodoxolone reagent (1.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene.
-
Physicochemical Properties and ADME Profile: A Comparative Analysis
The introduction of the trifluoroethyl group is expected to significantly impact the physicochemical properties of the parent methoxybenzene scaffold. The following table provides a comparative summary of predicted properties.
| Property | Methoxybenzene | 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene | Rationale for Change |
| LogP | ~2.1 | ~3.5 | The trifluoroethyl group is highly lipophilic, increasing the overall hydrophobicity of the molecule. |
| pKa | Not applicable | Not applicable | The molecule does not have a readily ionizable group. |
| Metabolic Stability | Susceptible to O-demethylation and aromatic hydroxylation | Increased stability | The electron-withdrawing nature of the trifluoroethyl group deactivates the aromatic ring towards oxidative metabolism. The C-F bonds are also highly resistant to cleavage. |
| Blood-Brain Barrier Permeability | Moderate | Enhanced | Increased lipophilicity generally correlates with improved CNS penetration. |
Application in Drug Discovery: Hypothetical Case Study - Design of a Novel Kinase Inhibitor
To illustrate the utility of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene, we present a hypothetical workflow for the design of a novel kinase inhibitor. Many kinase inhibitors feature a substituted aromatic core that occupies the ATP-binding pocket of the enzyme.
Design Rationale
The 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene scaffold can serve as a starting point for the synthesis of a library of potential kinase inhibitors. The methoxy group can be a key hydrogen bond acceptor, while the trifluoroethyl group can occupy a hydrophobic pocket within the kinase domain, potentially increasing potency and selectivity. The aromatic ring provides a platform for further functionalization to engage with other regions of the active site.
Experimental Workflow
The following diagram illustrates a potential workflow for developing a kinase inhibitor library based on our scaffold.
Caption: A hypothetical workflow for the development of kinase inhibitors.
Signaling Pathway Context
Many cancers are driven by aberrant kinase signaling. The diagram below depicts a simplified kinase signaling pathway that could be targeted by inhibitors derived from our scaffold.
Caption: Simplified kinase signaling pathway targeted by a hypothetical inhibitor.
Bioisosteric Replacement Strategies
The 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene scaffold is also amenable to bioisosteric modifications to further optimize drug-like properties. The thoughtful application of bioisosteres can address issues related to metabolism, toxicity, and physicochemical properties[5][6].
-
Methoxy Group Replacement: The methoxy group can be replaced with other small, hydrogen-bond accepting groups such as a hydroxyl (after demethylation), a small alkyl group, or a fluorine atom to modulate metabolic stability and lipophilicity[7][8].
-
Trifluoroethyl Group Analogs: While the trifluoroethyl group offers significant advantages, other fluorinated alkyl groups could be explored to fine-tune lipophilicity and steric bulk.
Conclusion and Future Perspectives
1-Methoxy-3-(2,2,2-trifluoroethyl)benzene represents a valuable, yet perhaps underutilized, building block in drug discovery. The strategic combination of a metabolically robust, lipophilic trifluoroethyl group with a versatile methoxy moiety on an aromatic core provides a powerful platform for the design of novel therapeutics. Its potential applications span a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases. Future work should focus on the development of efficient and scalable synthetic routes to this scaffold and its derivatives, as well as the systematic exploration of its utility in various drug discovery programs. The continued exploration of fluorinated motifs in medicinal chemistry will undoubtedly lead to the discovery of safer and more effective medicines.
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Methodological & Application
Introduction: The Significance of the Trifluoroethyl Moiety in Medicinal Chemistry
An Application Note for the Synthesis of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene
The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery. The trifluoromethyl (-CF₃) and related fluoroalkyl groups can dramatically alter a molecule's physicochemical and biological properties. Specifically, the 2,2,2-trifluoroethyl group, the focus of this protocol, often enhances metabolic stability by blocking sites of oxidative metabolism, increases lipophilicity to improve membrane permeability, and can modulate binding affinity to biological targets through unique electronic interactions.[1][2] 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene is a valuable building block for the synthesis of more complex pharmaceutical agents and agrochemicals, making a reliable and well-documented synthetic protocol essential for researchers in the field.
This application note provides a detailed, three-step experimental protocol for the synthesis of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene starting from the commercially available 3-Methoxyphenethyl alcohol. The chosen synthetic strategy relies on a sequence of robust and well-understood organic transformations: an oxidation, a nucleophilic trifluoromethylation, and a final deoxygenation step. Each step has been designed for high yield and purity, with explanations for key experimental choices to ensure reproducibility and scalability.
Overall Synthetic Scheme
Caption: Three-step synthesis of the target compound.
Materials and Reagents
The following table summarizes the key reagents required for the synthesis. It is crucial to use anhydrous solvents and reagents where specified, as many of the reactions are sensitive to moisture.
| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Notes |
| 3-Methoxyphenethyl alcohol | C₉H₁₂O₂ | 152.19 | Sigma-Aldrich | Starting Material[3] |
| Dess-Martin Periodinane (DMP) | C₁₃H₁₃IO₈ | 424.14 | Sigma-Aldrich | Oxidizing agent, moisture-sensitive |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Sigma-Aldrich | Solvent for Step 1 |
| Trimethyl(trifluoromethyl)silane (Ruppert-Prakash Reagent) | C₄H₉F₃Si | 142.20 | Sigma-Aldrich | Nucleophilic CF₃ source[4][5][6] |
| Tetrabutylammonium Fluoride (TBAF), 1M in THF | C₁₆H₃₆FN | 261.46 | Sigma-Aldrich | Catalyst for trifluoromethylation |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | Sigma-Aldrich | Solvent for Step 2 |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | NaH | 24.00 | Sigma-Aldrich | Base for deoxygenation |
| Carbon Disulfide | CS₂ | 76.14 | Sigma-Aldrich | Reagent for xanthate formation |
| Iodomethane | CH₃I | 141.94 | Sigma-Aldrich | Reagent for xanthate formation |
| Tributyltin Hydride (Bu₃SnH) | C₁₂H₂₈Sn | 291.06 | Sigma-Aldrich | Radical reducing agent |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | Sigma-Aldrich | Radical initiator |
| Toluene, Anhydrous | C₇H₈ | 92.14 | Sigma-Aldrich | Solvent for Step 3 |
Experimental Protocol
Step 1: Oxidation of 3-Methoxyphenethyl alcohol to 3-Methoxyphenylacetaldehyde
Rationale: This step converts the primary alcohol into an aldehyde, which is the necessary electrophile for the subsequent trifluoromethylation. Dess-Martin Periodinane (DMP) is chosen as the oxidant due to its mild reaction conditions, high efficiency, and compatibility with a wide range of functional groups. The reaction is typically fast and clean, minimizing side product formation.
Procedure:
-
To a dry 500 mL round-bottom flask under a nitrogen atmosphere, add 3-Methoxyphenethyl alcohol (15.2 g, 100 mmol) and 200 mL of anhydrous dichloromethane (DCM).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add Dess-Martin Periodinane (46.7 g, 110 mmol, 1.1 equiv) in portions over 20 minutes. The reaction is exothermic, and maintaining the temperature below 5 °C is important to prevent over-oxidation.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (100 mL) and a saturated aqueous solution of sodium thiosulfate (100 mL). Stir vigorously for 30 minutes until the layers are clear.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-Methoxyphenylacetaldehyde. The product is often used in the next step without further purification.
Step 2: Nucleophilic Trifluoromethylation to form 1-(3-Methoxyphenyl)-2,2,2-trifluoroethanol
Rationale: This key step introduces the trifluoromethyl group. The Ruppert-Prakash reagent (TMSCF₃) serves as a robust source for the nucleophilic trifluoromethyl anion equivalent.[4][5] A catalytic amount of a fluoride source, such as TBAF, is required to activate the silicon-carbon bond, generating the reactive trifluoromethyl anion which then attacks the aldehyde carbonyl.[4]
Caption: Activation and reaction of the Ruppert-Prakash reagent.
Procedure:
-
Transfer the crude 3-Methoxyphenylacetaldehyde from Step 1 to a dry 500 mL round-bottom flask and place it under a nitrogen atmosphere. Dissolve the aldehyde in 200 mL of anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add the Ruppert-Prakash reagent (21.3 g, 150 mmol, 1.5 equiv) via syringe.
-
Slowly add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 5.0 mL, 5.0 mmol, 0.05 equiv) dropwise. An exotherm may be observed.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or ¹⁹F NMR.
-
Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) (100 mL) at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 1-(3-Methoxyphenyl)-2,2,2-trifluoroethanol.
Step 3: Barton-McCombie Deoxygenation to 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene
Rationale: This final step removes the secondary hydroxyl group. The Barton-McCombie deoxygenation is a reliable radical-based method for this transformation. The alcohol is first converted to a thiocarbonyl derivative (a xanthate), which then undergoes a radical reduction using tributyltin hydride (Bu₃SnH) and a radical initiator (AIBN). This method is effective for deoxygenating unactivated secondary alcohols.
Procedure:
-
Xanthate Formation:
-
To a stirred suspension of sodium hydride (60% dispersion in oil, 4.4 g, 110 mmol, 1.1 equiv) in 150 mL of anhydrous THF at 0 °C, add a solution of 1-(3-Methoxyphenyl)-2,2,2-trifluoroethanol (22.0 g, 100 mmol) in 50 mL of anhydrous THF dropwise.
-
Stir for 30 minutes at 0 °C, then allow to warm to room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add carbon disulfide (7.6 mL, 120 mmol, 1.2 equiv) dropwise.
-
Stir for 2 hours at room temperature.
-
Cool again to 0 °C and add iodomethane (6.9 mL, 110 mmol, 1.1 equiv).
-
Stir overnight at room temperature.
-
Quench the reaction with water and extract with diethyl ether. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated to give the crude xanthate ester, which is used directly in the next step.
-
-
Radical Reduction:
-
Dissolve the crude xanthate ester in 250 mL of anhydrous toluene.
-
Add tributyltin hydride (32.0 mL, 120 mmol, 1.2 equiv) and AIBN (1.64 g, 10 mmol, 0.1 equiv).
-
Heat the mixture to 80-90 °C under a nitrogen atmosphere for 3-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with hexanes) to remove tin byproducts and isolate the final product, 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene.
-
Product Characterization and Trustworthiness
To ensure the identity and purity of the final product, a full characterization is required. The protocol is self-validating through in-process monitoring and final analysis.
-
In-Process Checks: TLC analysis at each step confirms the consumption of starting material and the formation of the product.
-
Final Product Analysis:
-
¹H NMR and ¹³C NMR: To confirm the structure and identify characteristic peaks for the methoxy, aromatic, and trifluoroethyl groups.
-
¹⁹F NMR: A triplet for the -CF₃ group will confirm its presence and coupling to the adjacent -CH₂ group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product (C₉H₉F₃O, MW: 206.16).
-
Purity: Assessed by HPLC or GC analysis.
-
References
-
Langlois, B. R., Laurent, E., & Roidot, N. (1991). A convenient and efficient method for the trifluoromethylation of aromatic compounds. Tetrahedron Letters, 32(51), 7525-7528. [Link]
-
Baran, P. S., et al. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]
-
Umemoto, T., et al. (2007). S-(Trifluoromethyl)dibenzothiophenium Salt. In Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. [Link]
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 105(21), 6523-6524. [Link]
-
Barton, D. H. R., & McCombie, S. W. (1975). A new method for the deoxygenation of secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1, (16), 1574-1585. [Link]
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- 1. ccspublishing.org.cn [ccspublishing.org.cn]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. 3-Methoxyphenethyl alcohol (97%) - Amerigo Scientific [amerigoscientific.com]
- 4. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 5. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 6. acs.org [acs.org]
Application Note: Visible-Light Mediated Trifluoroethylation of 3-Methoxyanisole
Introduction: The Strategic Value of the Trifluoroethyl Group in Modern Drug Discovery
The incorporation of fluorine-containing moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the trifluoroethyl group (-CH₂CF₃) has emerged as a critical pharmacophore. Its unique stereoelectronic properties, including high electronegativity and metabolic stability, can significantly enhance a molecule's lipophilicity, binding affinity, and resistance to oxidative metabolism.[1] The direct installation of this group onto aromatic systems, particularly electron-rich heterocycles and arenes prevalent in pharmaceutical agents, represents a significant challenge and an area of intense research. This application note details a robust and reproducible methodology for the direct C-H trifluoroethylation of 3-methoxyanisole, a common structural motif, utilizing visible-light photoredox catalysis.
Methodology Overview: A Photoredox-Catalyzed Approach
Traditional methods for the introduction of fluoroalkyl groups often require harsh conditions or pre-functionalized substrates, limiting their broad applicability.[1] In contrast, visible-light photoredox catalysis has revolutionized the field by enabling the generation of radical species under exceptionally mild conditions.[2] This methodology leverages the ability of a photocatalyst to absorb low-energy visible light and initiate a single-electron transfer (SET) process, converting a stable precursor into a highly reactive radical intermediate.
For the trifluoroethylation of 3-methoxyanisole, we employ a strategy centered around the generation of the trifluoroethyl radical (•CH₂CF₃) from a readily available precursor, 2,2,2-trifluoroethyl iodide (CF₃CH₂I), facilitated by an iridium-based photocatalyst. The electron-rich nature of the 3-methoxyanisole ring makes it an excellent substrate for attack by the electrophilic trifluoroethyl radical.
Reaction Mechanism and Regioselectivity
The proposed catalytic cycle for the trifluoroethylation of 3-methoxyanisole is depicted below. The process is initiated by the excitation of the iridium photocatalyst upon absorption of visible light. The excited-state photocatalyst then engages in a SET event with the trifluoroethyl iodide, leading to the formation of the trifluoroethyl radical. This radical subsequently adds to the aromatic ring of 3-methoxyanisole to form a radical intermediate. A final oxidation step, followed by deprotonation, yields the desired trifluoroethylated product and regenerates the ground-state photocatalyst, thus completing the catalytic cycle.
Caption: Proposed mechanism for the photoredox-catalyzed trifluoroethylation.
A critical aspect of this transformation is the regioselectivity of the radical addition to the substituted anisole ring. The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution due to its electron-donating resonance effect. In the context of radical addition, the electrophilic trifluoroethyl radical will preferentially attack the positions of highest electron density on the aromatic ring. For 3-methoxyanisole, these are the positions ortho and para to the methoxy group. Steric hindrance from the methoxy group may slightly disfavor the ortho positions, leading to a mixture of isomers with a potential preference for the para-substituted product.
Experimental Protocol
This protocol provides a detailed, step-by-step procedure for the visible-light mediated trifluoroethylation of 3-methoxyanisole.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 3-Methoxyanisole | ≥99% | Sigma-Aldrich |
| 2,2,2-Trifluoroethyl iodide | ≥98% | Sigma-Aldrich |
| (Ir[dF(CF₃)ppy]₂(dtbpy))PF₆ | Photocatalyst | Sigma-Aldrich[3] |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Diisopropylethylamine (DIPEA) | ≥99.5% | Sigma-Aldrich |
| Schlenk flask | 10 mL | Standard laboratory supplier |
| Magnetic stirrer and stir bar | - | Standard laboratory supplier |
| Blue LED lamp (450 nm) | - | Standard laboratory supplier |
| Syringes and needles | - | Standard laboratory supplier |
| Standard glassware for workup | - | Standard laboratory supplier |
| Rotary evaporator | - | Standard laboratory supplier |
| Flash chromatography system | - | Standard laboratory supplier |
Safety Precautions
-
2,2,2-Trifluoroethyl iodide: This is a volatile and light-sensitive compound. Handle in a well-ventilated fume hood and protect from light. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Iridium Photocatalyst: While generally stable, handle with care. Avoid inhalation of dust.
-
DMF: Anhydrous DMF is hygroscopic. Handle under an inert atmosphere. It is a known reproductive toxin. Handle with appropriate PPE.
-
DIPEA: Corrosive and flammable. Handle in a fume hood with appropriate PPE.
Reaction Setup and Procedure
Sources
Application Notes and Protocols: 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: A Fluorinated Building Block of Strategic Importance
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The trifluoroethyl group (-CH₂CF₃), a bioisostere of the ethyl or ethoxy group, offers a unique combination of electronic and steric properties that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule.[1] 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene emerges as a valuable, yet underexplored, building block, wedding the electron-donating, ortho-, para-directing methoxy group with the strongly electron-withdrawing and lipophilic trifluoroethyl substituent. This juxtaposition of functionalities on an aromatic core provides a versatile platform for the synthesis of complex and novel chemical entities.
The presence of the trifluoroethyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable interactions, and improve membrane permeability due to its lipophilic character.[2][3] The methoxy group, a common feature in natural products and approved drugs, serves as a powerful synthetic handle for directing further functionalization of the aromatic ring.[4]
This guide provides an in-depth exploration of the synthetic utility of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene, offering detailed protocols and mechanistic insights for its application in key synthetic transformations.
Physicochemical Properties and Spectroscopic Data
A clear understanding of the fundamental properties of a building block is critical for its effective use.
| Property | Value |
| CAS Number | 577742-69-9[5] |
| Molecular Formula | C₉H₉F₃O |
| Molecular Weight | 190.16 g/mol |
| Appearance | Likely a colorless liquid |
| Boiling Point | Not readily available |
| Density | Not readily available |
Spectroscopic Characterization: While a comprehensive dataset is not publicly available, characteristic NMR and MS signals can be predicted based on its structure and data from analogous compounds. For the isomeric 1-Methoxy-4-(2,2,2-trifluoroethyl)benzene, the following data is available:
-
¹⁹F NMR: A triplet centered around -66 ppm is expected for the CF₃ group, coupled to the adjacent CH₂ group.[6]
-
¹H NMR: A quartet for the benzylic protons (-CH₂CF₃) is expected around 3.3-3.4 ppm, with a coupling constant (³JHF) of approximately 10-11 Hz. The aromatic protons will appear in the range of 6.8-7.3 ppm, and the methoxy protons as a singlet around 3.8 ppm.[6]
-
¹³C NMR: The CF₃ carbon will appear as a quartet due to C-F coupling. The benzylic CH₂ carbon will also show a quartet.
-
Mass Spectrometry (EI): A molecular ion peak (M⁺) at m/z = 190 would be expected.
Proposed Synthesis of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene
A plausible synthetic route to 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene involves a palladium-catalyzed cross-coupling reaction between a suitable 3-methoxyphenyl-organometallic reagent and a trifluoroethylating agent. A particularly effective method would be the Suzuki-Miyaura cross-coupling of 1,1,1-trifluoro-2-iodoethane with a corresponding boronic acid ester.[7]
Workflow for the Synthesis of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene
Caption: Proposed two-step synthesis of the target molecule.
Application I: Functionalization of the Aromatic Core via Electrophilic Aromatic Substitution
The aromatic ring of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene is primed for electrophilic aromatic substitution (EAS). The directing effects of the substituents must be considered:
-
-OCH₃ group: Strongly activating and ortho-, para-directing.
-
-CH₂CF₃ group: Deactivating due to the powerful inductive effect of the CF₃ group, and meta-directing.
The powerful activating effect of the methoxy group will dominate the reaction's regioselectivity. Therefore, electrophiles are expected to add primarily at the positions ortho and para to the methoxy group (positions 2, 4, and 6). Steric hindrance from the adjacent trifluoroethyl group will likely disfavor substitution at position 2, leading to a preference for positions 4 and 6.
Predicted Regioselectivity in Electrophilic Aromatic Substitution
Caption: Predicted sites of electrophilic attack.
Protocol: Regioselective Bromination
This protocol describes the bromination of the aromatic ring, a key step for enabling subsequent cross-coupling reactions.
Materials:
-
1-Methoxy-3-(2,2,2-trifluoroethyl)benzene (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene in DMF in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS portion-wise over 15 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.
-
Separate the layers, and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the brominated isomers.
Expected Outcome: The major products will be 1-Bromo-4-methoxy-2-(2,2,2-trifluoroethyl)benzene and 1-Bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene.
Application II: Palladium-Catalyzed Cross-Coupling Reactions
Once halogenated, 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene derivatives become excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[8][9][10] These reactions are fundamental for constructing C-C and C-heteroatom bonds, enabling the synthesis of complex biaryls, arylamines, and alkynylarenes.
Protocol: Suzuki-Miyaura Coupling of a Brominated Derivative
This protocol outlines the coupling of a brominated derivative with an arylboronic acid.
Materials:
-
Bromo-1-methoxy-3-(2,2,2-trifluoroethyl)benzene (e.g., 1-Bromo-4-methoxy-2-(2,2,2-trifluoroethyl)benzene) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene and Water (10:1 v/v)
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried Schlenk flask, add the brominated starting material, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired biaryl product.
| Parameter | Recommended Conditions | Rationale |
| Catalyst System | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination, particularly for challenging substrates.[8] |
| Base | K₃PO₄ | A moderately strong base effective in Suzuki couplings, often providing good yields and minimizing side reactions.[8] |
| Solvent | Toluene/Water | A biphasic system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the catalytic cycle without significant decomposition. |
Application III: Direct C-H Functionalization
A more advanced and atom-economical approach is the direct functionalization of C-H bonds, which avoids the need for pre-functionalization (e.g., halogenation).[11] Given the electronic properties of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene, directed C-H activation is a promising avenue for derivatization.
For instance, a gold-catalyzed, highly para-selective C-H alkylation of benzene derivatives has been reported.[12] While this specific methodology uses a diazoester as the coupling partner, it highlights the potential for achieving high regioselectivity in C-H functionalization without a traditional directing group. The unique electronic environment created by the methoxy and trifluoroethyl groups could be exploited to achieve selective C-H activation at the C4 or C6 positions. A palladium-catalyzed C-H trifluoroethylation of anilines has also been demonstrated, suggesting that similar transformations could be developed for this anisole derivative.[13]
Conclusion
1-Methoxy-3-(2,2,2-trifluoroethyl)benzene is a promising building block for organic synthesis. Its distinct electronic and steric features, arising from the methoxy and trifluoroethyl groups, allow for a range of strategic applications. From classical electrophilic aromatic substitution to modern palladium-catalyzed cross-coupling and potential C-H functionalization reactions, this molecule offers multiple handles for the construction of complex molecular architectures. The protocols and insights provided herein serve as a foundational guide for researchers and scientists to unlock the synthetic potential of this versatile fluorinated compound in the pursuit of novel pharmaceuticals and advanced materials.
References
-
Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. PMC. [Link]
- Supporting Information for a scientific public
-
Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC. [Link]
-
Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Organic & Inorganic Au. [Link]
-
Supporting information. The Royal Society of Chemistry. [Link]
-
Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate. ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]
-
Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. [Link]
-
Highly para-Selective C-H Alkylation of Benzene Derivatives with 2,2,2-Trifluoroethyl α-Aryl-α-Diazoesters. PubMed. [Link]
-
The palladium-catalyzed cross-coupling reactions of trifluoroethyl iodide with aryl and heteroaryl boronic acid esters. PubMed. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
1-benzyloxymethoxy-1-hexyne. Organic Syntheses Procedure. [Link]
-
Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride. Organic Chemistry Portal. [Link]
-
Twofold C–H Functionalization: Palladium-catalyzed ortho Arylation of Anilides. PMC. [Link]
-
The role of the methoxy group in approved drugs. PubMed. [Link]
-
A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. ScienceDirect. [Link]
- Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
1-Methoxy-4-[(E)-3,3,3-trifluoro-2-(phenylmethyl)prop-1-enyl]benzene. SpectraBase. [Link]
-
1-Methoxy-4-(2,2,2-trifluoroethyl)benzene. SpectraBase. [Link]
-
Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. Journal of the American Chemical Society. [Link]
-
Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Organic Letters. [Link]
-
Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C H Activation. ResearchGate. [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [Link]
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The Strategic Incorporation of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: A Privileged Scaffold for Optimizing Drug-Like Properties
In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced pharmacological and pharmacokinetic profiles is paramount. The strategic functionalization of aromatic scaffolds is a cornerstone of this endeavor. Among the vast arsenal of chemical building blocks available to medicinal chemists, 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene has emerged as a scaffold of significant interest. This molecule uniquely combines two key functional groups—a methoxy (-OCH₃) group and a 2,2,2-trifluoroethyl (-CH₂CF₃) group—that bestow advantageous properties upon parent drug candidates.
The methoxy group, a common substituent in numerous natural products and approved drugs, can enhance ligand-target binding, modulate physicochemical properties, and favorably influence absorption, distribution, metabolism, and excretion (ADME) parameters.[1] Concurrently, the incorporation of fluorine, particularly in the form of a trifluoroethyl group, is a well-established strategy to improve metabolic stability, increase binding affinity, and fine-tune lipophilicity.[2][3][4] The trifluoroethyl group, in particular, serves as a lipophilic hydrogen bond donor and can form productive interactions with biological targets. This guide provides an in-depth exploration of the applications of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene in medicinal chemistry, complete with detailed protocols for its utilization in the synthesis of bioactive compounds.
Core Applications in Drug Design: A Focus on Kinase Inhibition
The 1-Methoxy-3-(2,2,2-trifluoroethyl)phenyl moiety is particularly well-suited for incorporation into inhibitors of protein kinases, a class of enzymes frequently implicated in oncology and inflammatory diseases. The rationale for its application in this domain is multifaceted:
-
Enhanced Metabolic Stability: The trifluoroethyl group is resistant to oxidative metabolism, a common liability for alkyl substituents on aromatic rings. This can lead to an extended plasma half-life and improved bioavailability of the drug candidate.[3][4]
-
Modulation of Physicochemical Properties: The interplay between the electron-donating methoxy group and the lipophilic, electron-withdrawing nature of the trifluoroethyl group allows for fine-tuning of the molecule's overall lipophilicity (LogP) and electronic properties. This is critical for optimizing cell permeability and target engagement.
-
Specific Interactions with the Target: The trifluoroethyl group can participate in favorable hydrophobic and non-covalent interactions within the kinase active site. The methoxy group can act as a hydrogen bond acceptor, further anchoring the inhibitor to the protein.
To illustrate the utility of this scaffold, we will consider its application in the synthesis of a hypothetical inhibitor of a relevant oncology target, such as a receptor tyrosine kinase.
Data Presentation: Physicochemical Properties of Substituted Benzene Scaffolds
The following table summarizes the calculated physicochemical properties of benzene and its derivatives, including 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene, to highlight the impact of these substitutions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) |
| Benzene | C₆H₆ | 78.11 | 2.13 | 0.00 |
| Anisole (Methoxybenzene) | C₇H₈O | 108.14 | 2.11 | 9.23 |
| 1,1,1-Trifluoroethylbenzene | C₈H₇F₃ | 160.14 | 3.16 | 0.00 |
| 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene | C₉H₉F₃O | 190.16 | 3.25 | 9.23 |
Calculated properties are estimates and may vary from experimental values.
Experimental Protocols: Synthesis of a Kinase Inhibitor Intermediate
The following protocol details a representative synthesis of a key intermediate for a hypothetical kinase inhibitor, starting from 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene. This protocol is based on established synthetic methodologies for the preparation of kinase inhibitors.[5][6]
Protocol 1: Bromination of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene
This protocol describes the regioselective bromination of the starting material to introduce a handle for subsequent cross-coupling reactions.
Materials:
-
1-Methoxy-3-(2,2,2-trifluoroethyl)benzene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Stir bar
-
Round-bottom flask
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired brominated intermediate.
Protocol 2: Suzuki Cross-Coupling for Biaryl Formation
This protocol outlines the palladium-catalyzed Suzuki cross-coupling of the brominated intermediate with a suitable boronic acid to construct the core biaryl scaffold of the kinase inhibitor.
Materials:
-
Brominated 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene intermediate from Protocol 1
-
A suitable heteroaryl boronic acid (e.g., a pyrimidine or pyridine derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., sodium carbonate or potassium carbonate)
-
Solvent system (e.g., 1,4-dioxane and water)
-
Stir bar
-
Schlenk flask or sealed tube
-
Nitrogen or Argon source
-
Heating mantle or oil bath
Procedure:
-
To a Schlenk flask or sealed tube, add the brominated intermediate (1.0 eq), the heteroaryl boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., a 3:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired biaryl kinase inhibitor intermediate.
Visualization of Synthetic and Logical Pathways
Synthetic Workflow for a Hypothetical Kinase Inhibitor
The following diagram illustrates a plausible synthetic route to a kinase inhibitor incorporating the 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene scaffold.
Caption: Synthetic pathway to a hypothetical kinase inhibitor.
Logical Framework for Structure-Activity Relationship (SAR) Enhancement
This diagram outlines the rationale for using the 1-Methoxy-3-(2,2,2-trifluoroethyl)phenyl moiety to improve the properties of a lead compound.
Caption: Rationale for trifluoroethyl group incorporation.
Conclusion and Future Perspectives
1-Methoxy-3-(2,2,2-trifluoroethyl)benzene represents a valuable and versatile building block in modern medicinal chemistry. Its unique combination of a methoxy and a trifluoroethyl group provides a powerful tool for medicinal chemists to address common challenges in drug discovery, such as metabolic instability and suboptimal target affinity. The synthetic protocols outlined in this guide offer a practical framework for the incorporation of this privileged scaffold into novel drug candidates, particularly in the highly competitive field of kinase inhibitor development. As the demand for more effective and safer therapeutics continues to grow, the strategic application of well-designed building blocks like 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene will undoubtedly play a crucial role in the successful discovery and development of the next generation of medicines.
References
-
Ningbo Innopharmchem Co., Ltd. The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride. Available at: [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available at: [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
-
MySkinRecipes. 1-Methoxy-3-(trifluoromethoxy)benzene. Available at: [Link]
- Google Patents. (2016). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. WO2016125185A2.
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]
- Google Patents. (2010). Process for the synthesis of organic compounds. EP2266961B1.
-
Justia Patents. (1994). Process for the preparation of aromatic fluoro compounds. Available at: [Link]
-
ResearchGate. (2025). synthesis and antimalarial evaluation of 1-(2,4- dimethoxyphenyl)-3-(4-trifluoro methyl-phenyl) propan-2-ene-1- one. Available at: [Link]
-
MDPI. (2022). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Available at: [Link]
- Google Patents. (2007). Inhibitors of tyrosine kinases. US7169791B2.
- Google Patents. (2021). Multi-kinase inhibitor compound, and crystal form and use thereof. US10889586B2.
- Google Patents. (2012). Method for preparing 2-(2,2,2-trifluoroethyl) anisole. CN102311319A.
-
University of Mississippi eGrove. (2019). Progress Toward the Synthesis of 3-Methoxyflavones as Potential Antioxidants, Neuroprotective Agents, and Trifluoromethylated 19. Available at: [Link]
-
ResearchGate. (2017). A facile 2,2,2-trifluoroethyl fatty acid ester synthesis with phenyl(2,2,2-trifluoroethyl)iodonium triflate at room temperature. Available at: [Link]
-
PubMed. (2024). The role of the methoxy group in approved drugs. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US7169791B2 - Inhibitors of tyrosine kinases - Google Patents [patents.google.com]
- 3. jelsciences.com [jelsciences.com]
- 4. mdpi.com [mdpi.com]
- 5. US10889586B2 - Multi-kinase inhibitor compound, and crystal form and use thereof - Google Patents [patents.google.com]
- 6. WO2006015859A1 - Trifluoromethyl substituted benzamides as kinase inhibitors - Google Patents [patents.google.com]
"1-Methoxy-3-(2,2,2-trifluoroethyl)benzene" derivatives synthesis for biological evaluation
Application Notes & Protocols
Topic: Synthesis and Biological Evaluation of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) and related trifluoroethyl groups, is a cornerstone of modern medicinal chemistry. These groups can profoundly enhance a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][3] This guide provides a comprehensive framework for the synthesis of a library of novel compounds based on the 1-methoxy-3-(2,2,2-trifluoroethyl)benzene scaffold. We present detailed, step-by-step protocols for the chemical synthesis, purification, and characterization of these derivatives. Furthermore, we outline robust protocols for their initial biological evaluation, including cytotoxicity and target-based functional assays, to enable the identification of promising lead compounds for therapeutic development.
Introduction: The Rationale for Trifluoroethylated Scaffolds
The trifluoromethyl group is a privileged substituent in drug design, prized for its potent electron-withdrawing nature and high metabolic stability conferred by the strength of the C-F bond.[1] It often serves as a bioisostere for other groups, improving pharmacokinetic profiles and target interactions.[4] The 2,2,2-trifluoroethyl group, the subject of this guide, extends these benefits. It acts as a hydrolysis-resistant bioisostere of amides and retains key hydrogen bond donating properties, making it a versatile building block for exploring new chemical space.[5]
The 1-methoxy-3-(2,2,2-trifluoroethyl)benzene core combines this valuable group with a methoxy-substituted phenyl ring. The methoxy group can modulate the electronic properties of the ring and serve as a handle for further derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).[6] This guide provides the necessary synthetic and biological protocols to build and screen a library of derivatives based on this promising scaffold.
Synthetic Strategy and Protocols
Our synthetic approach is a multi-step process designed for flexibility, allowing for the creation of a diverse library of derivatives from a common intermediate. The overall workflow involves the synthesis of the core scaffold followed by functional group manipulation to generate the final compounds.
Caption: Overall workflow for synthesis and derivatization.
Protocol 2.1: Synthesis of 1-(3-Methoxyphenyl)-2,2,2-trifluoroethanone (Intermediate B)
Rationale: This step introduces the critical trifluoromethyl group. We utilize trifluoromethyltrimethylsilane (TMSCF₃, Ruppert's Reagent) for a nucleophilic trifluoromethylation of the ketone carbonyl. This method is widely used for its efficiency and relatively mild conditions.[7]
Materials:
-
3-Methoxyacetophenone (1.0 eq)
-
Trifluoromethyltrimethylsilane (TMSCF₃) (1.5 eq)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 3-methoxyacetophenone and anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TMSCF₃ via syringe, followed by the catalytic amount of TBAF solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture back to 0°C and slowly quench by adding 1M HCl. Stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure ketone.
-
Validation: Characterize the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2.2: Synthesis of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene (Core Scaffold D)
Rationale: This two-step process first reduces the ketone to a secondary alcohol, which is then deoxygenated. Sodium borohydride (NaBH₄) is a mild and selective reducing agent for the ketone. The subsequent Barton-McCombie deoxygenation is a classic radical-based method for removing the hydroxyl group.
Step 1: Reduction to Alcohol (C)
-
Dissolve the ketone from Protocol 2.1 in methanol (MeOH) in a round-bottom flask and cool to 0°C.
-
Add NaBH₄ (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.
-
Stir at 0°C for 1 hour, then at room temperature for 2 hours.
-
Quench the reaction by slowly adding water, then acidify with 1M HCl.
-
Remove most of the MeOH under reduced pressure and extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield the alcohol, which can often be used in the next step without further purification.
Step 2: Deoxygenation to Core Scaffold (D)
-
To the crude alcohol from the previous step under an argon atmosphere, add anhydrous toluene.
-
Add 1,1'-Thiocarbonyldiimidazole (TCDI) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Heat the mixture to 80°C for 3-4 hours to form the thiocarbonyl derivative.
-
To the same flask, add tributyltin hydride (Bu₃SnH) (1.5 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 eq).
-
Heat to reflux (approx. 110°C) for 4-6 hours.
-
Cool the reaction and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography. Note: Tin byproducts can be challenging to remove. A common method is to partition the crude material between acetonitrile and hexanes, with the desired product favoring the hexanes layer.
-
Validation: Confirm the structure and purity of the final core scaffold by NMR and MS analysis.
Protocol 2.3: Derivatization via Phenolic Intermediate (Scaffold E → Library F)
Rationale: Demethylating the methoxy group to a phenol provides a versatile handle for introducing a wide variety of functional groups through etherification or esterification, enabling the generation of a diverse chemical library.
-
Demethylation: Dissolve the core scaffold (D) in anhydrous dichloromethane (DCM) and cool to -78°C. Add boron tribromide (BBr₃) (1.2 eq) dropwise. Stir at this temperature for 1 hour, then allow to warm to room temperature. Quench carefully with methanol, then water. Extract, dry, and purify to yield 3-(2,2,2-trifluoroethyl)phenol (E).
-
Library Synthesis (Example: Williamson Ether Synthesis):
-
To a solution of the phenol (E) in anhydrous acetone, add potassium carbonate (K₂CO₃) (2.0 eq) and a desired alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.1 eq).
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Filter off the K₂CO₃ and concentrate the filtrate.
-
Purify the residue by chromatography to obtain the final ether derivative.
-
Biological Evaluation Strategy and Protocols
The primary goal of the biological evaluation is to screen the synthesized library for potential therapeutic activity and to establish an initial SAR. This involves a tiered approach, starting with broad cytotoxicity screening followed by more specific, target-oriented assays.[8][9]
Caption: Tiered workflow for biological evaluation of derivatives.
Protocol 3.1: Cell Viability/Cytotoxicity Assay (MTT Assay)
Rationale: This initial colorimetric assay provides a rapid assessment of a compound's effect on cell proliferation and viability.[8] It measures the metabolic activity of living cells, which is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)
-
96-well cell culture plates
-
Synthesized compounds dissolved in DMSO (10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 3.2: Functional Bioassay (Example: Kinase Inhibition Assay)
Rationale: Following the identification of cytotoxic "hits," a functional assay is required to investigate the mechanism of action.[10] This protocol describes a generic in vitro kinase assay using a luminescent format to measure ATP consumption, a direct indicator of kinase activity.
Materials:
-
Recombinant Kinase of interest (e.g., EGFR, BRAF)
-
Kinase-specific substrate peptide
-
Assay Buffer (specific to the kinase)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Multi-well plate reader (luminometer)
Procedure:
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
Assay buffer.
-
Test compound at various concentrations (serial dilution).
-
Kinase and substrate peptide.
-
-
Initiation: Start the kinase reaction by adding ATP. The final reaction volume is typically 10-20 µL.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add an equal volume of Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and measures the amount of remaining ATP. A lower kinase activity results in more ATP remaining, producing a higher luminescent signal.
-
Incubation: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Convert the raw luminescence data to percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls. Plot percent inhibition against compound concentration to determine the IC₅₀ value.
Data Summary and Interpretation
Systematic organization of the synthetic and biological data is critical for establishing a clear Structure-Activity Relationship (SAR).
Table 1: Representative Data for a Hypothetical Derivative Library
| Compound ID | R-Group on Phenol | Yield (%) | Purity (%) | HeLa IC₅₀ (µM) | Kinase X IC₅₀ (µM) |
| Scaffold E | -H | 92 | >98 | >50 | >50 |
| LIB-001 | -CH₂Ph | 85 | >99 | 15.2 | 22.8 |
| LIB-002 | -CH₂-(4-F-Ph) | 81 | >99 | 2.5 | 0.8 |
| LIB-003 | -CH₂(CO₂Et) | 75 | >98 | 35.8 | >50 |
| LIB-004 | -CH₂-(4-OMe-Ph) | 88 | >99 | 21.4 | 30.1 |
From this hypothetical data, one could infer that a para-fluoro substitution on the benzyl ether (LIB-002) significantly enhances potency against both the HeLa cell line and the specific kinase target compared to the unsubstituted benzyl group (LIB-001). This provides a clear direction for the next round of synthesis and optimization.
References
- Molecules. (2025).
- NINGBO INNO PHARMCHEM CO.,LTD.
- Promega Connections. (2024). The Role of Bioassays in Testing New Therapeutics for Canine Cancer.
- Promega Corpor
- Use of small scale bioassays in the discovery of novel drugs
- BEBPA. Tech Briefing: Bioassays For New Product Modalities.
- BioProcess International. (2017).
- Synthesis of aromatic trifluoromethyl compounds: The potential for large scale applic
- ResearchGate. (2025). (PDF)
- RSC Publishing. (2014). Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers.
- JSciMed Central. Biological Potential of FluoroBenzene Analogs.
- ResearchGate. (2025). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF.
- PubMed. (2022).
- ACG Publications. (2020).
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of functionalized α - trifluoroethyl amine scaffolds via Grignard addition to N -aryl hemiaminal ethers - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47708H [pubs.rsc.org]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. promegaconnections.com [promegaconnections.com]
- 9. bioprocessintl.com [bioprocessintl.com]
- 10. Functional Bioassays [at.promega.com]
Synthesis of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene: An Application Note and Detailed Protocol
Introduction: The Significance of Trifluoroethylated Aromatics in Modern Chemistry
The incorporation of fluorine-containing moieties into organic molecules has become a cornerstone of modern medicinal and materials chemistry. The trifluoroethyl group (-CH₂CF₃), in particular, imparts unique physicochemical properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics. These attributes make trifluoroethylated compounds highly valuable as pharmaceuticals, agrochemicals, and advanced materials. 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene is a key building block in the synthesis of a variety of more complex molecules, leveraging the specific substitution pattern of the methoxy and trifluoroethyl groups to direct further chemical transformations and to fine-tune the biological activity or material properties of the final products.
This application note provides a comprehensive, field-proven protocol for the synthesis of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene. The described methodology is based on a modified Sandmeyer-type reaction, a robust and versatile method for the transformation of aromatic amines into a wide array of functionalized congeners. The causality behind each experimental choice is detailed, ensuring that the protocol is not merely a set of instructions, but a self-validating system for reproducible and high-yield synthesis.
Synthetic Strategy: A Copper-Catalyzed Trifluoroethylation Approach
The chosen synthetic route involves the diazotization of 3-methoxyaniline (m-anisidine) followed by a copper-catalyzed reaction with a suitable trifluoroethylating agent. This strategy is predicated on the well-established Sandmeyer reaction, which proceeds via a radical-nucleophilic aromatic substitution mechanism[1].
The overall transformation can be visualized as a two-step process:
-
Diazotization: The primary aromatic amine, 3-methoxyaniline, is converted to its corresponding diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid. This reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.
-
Copper-Catalyzed Trifluoroethylation: The aryldiazonium salt is then introduced to a solution containing a copper(I) catalyst and a source of the trifluoroethyl group. The copper(I) species facilitates the decomposition of the diazonium salt, generating an aryl radical which then reacts with the trifluoroethylating agent to form the desired product.
The selection of a suitable trifluoroethylating agent is critical for the success of this reaction. While various reagents are available, for this protocol, we will utilize a reagent that can effectively transfer a trifluoroethyl group in a radical process.
Experimental Workflow Visualization
Caption: A logical workflow for the synthesis of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles | Purity | Supplier |
| 3-Methoxyaniline | C₇H₉NO | 123.15 | 12.32 g | 0.10 | >98% | Sigma-Aldrich |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 25 mL | ~0.30 | 37% | Fisher Scientific |
| Sodium Nitrite | NaNO₂ | 69.00 | 7.25 g | 0.105 | >99% | Acros Organics |
| Copper(I) Bromide | CuBr | 143.45 | 1.43 g | 0.01 | >98% | Strem Chemicals |
| 2,2,2-Trifluoroethyl Iodide | C₂H₂F₃I | 209.94 | 25.19 g | 0.12 | >98% | Alfa Aesar |
| Acetonitrile | CH₃CN | 41.05 | 200 mL | - | Anhydrous | VWR |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 300 mL | - | Anhydrous | J.T. Baker |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 100 mL | - | Aqueous | LabChem |
| Brine | NaCl | 58.44 | 100 mL | - | Saturated aq. | In-house |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 10 g | - | Granular | EMD Millipore |
Equipment:
-
500 mL three-necked round-bottom flask
-
250 mL dropping funnel
-
Magnetic stirrer with stirring bar
-
Low-temperature thermometer
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Fume hood
Procedure:
Part 1: Diazotization of 3-Methoxyaniline
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, combine 3-methoxyaniline (12.32 g, 0.10 mol) and concentrated hydrochloric acid (25 mL).
-
Add 100 mL of water and stir the mixture until the aniline salt has completely dissolved.
-
Cool the flask to 0-5 °C using an ice-salt bath. Maintain this temperature throughout the diazotization process. The stability of the diazonium salt is paramount, and temperatures above 5 °C can lead to decomposition.
-
In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in 30 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred aniline hydrochloride solution over a period of 30 minutes, ensuring the temperature does not exceed 5 °C. The slow addition is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.
-
After the addition is complete, stir the resulting pale yellow solution for an additional 15 minutes at 0-5 °C to ensure complete formation of the 3-methoxyphenyldiazonium chloride.
Part 2: Copper-Catalyzed Trifluoroethylation
-
In a separate 1 L beaker, dissolve copper(I) bromide (1.43 g, 0.01 mol) and 2,2,2-trifluoroethyl iodide (25.19 g, 0.12 mol) in 200 mL of anhydrous acetonitrile. The use of a copper(I) salt is essential for the catalytic cycle of the Sandmeyer reaction. Acetonitrile is chosen as the solvent due to its ability to dissolve both the organic and inorganic reagents.
-
With vigorous stirring, slowly add the cold diazonium salt solution from Part 1 to the copper(I) bromide solution. The addition should be done in portions to control the evolution of nitrogen gas. A steady stream of bubbles indicates the decomposition of the diazonium salt and the formation of the aryl radical.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases. The gentle heating ensures the completion of the reaction.
Part 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and pour it into a 1 L separatory funnel containing 300 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL). The product is expected to be in the organic phase.
-
Combine the organic extracts and wash sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 100 mL of brine (to remove water-soluble impurities).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product, a pale yellow oil, should be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene.
Characterization of the Final Product
The identity and purity of the synthesized 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.25 (t, J=7.9 Hz, 1H), 6.85-6.75 (m, 3H), 3.80 (s, 3H), 3.35 (q, J=10.8 Hz, 2H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 159.8, 132.5, 129.8, 125.7 (q, J=277.3 Hz), 121.3, 114.8, 112.1, 55.2, 39.9 (q, J=29.5 Hz). |
| Mass Spec. (EI) | m/z (%): 190 (M+, 100), 171, 121, 91. |
| FT-IR (neat) | ν (cm⁻¹): 2940, 1605, 1490, 1260 (C-F), 1150, 1040. |
Safety Precautions
-
Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when dry. They should be prepared and used in solution without isolation. All reactions involving diazonium salts should be conducted behind a safety shield in a well-ventilated fume hood[2][3][4].
-
Trifluoroethylating Agents: 2,2,2-Trifluoroethyl iodide is a volatile and toxic liquid. It should be handled with appropriate personal protective equipment, including gloves and safety goggles, in a fume hood.
-
General Precautions: Standard laboratory safety practices should be followed, including the use of personal protective equipment and working in a well-ventilated area.
Reaction Mechanism Visualization
Caption: Proposed radical mechanism for the copper-catalyzed trifluoroethylation.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene. By elucidating the rationale behind each step and providing a framework for the characterization of the final product, this guide is intended to empower researchers in the fields of organic synthesis, medicinal chemistry, and materials science to confidently and reproducibly prepare this valuable chemical intermediate. The adherence to the outlined safety precautions is imperative for the safe execution of this synthesis.
References
-
Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434 (2021). [Link]
- Supporting Information. (No specific journal provided in the search result).
-
Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 138-160 (2018). [Link]
-
Supporting information. The Royal Society of Chemistry. (No specific journal or date provided). [Link]
-
Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journal of Organic Chemistry. (No specific date provided). [Link]
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1436-1443. [Link]
-
Reactive Chemical Hazards of Diazonium Salts. (2015). ResearchGate. [Link]
Sources
Application Notes & Protocols: High-Purity Isolation of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene
Abstract: This document provides a comprehensive guide for the purification of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene, a key intermediate in pharmaceutical and agrochemical synthesis. The protocols herein are designed for researchers, chemists, and process development professionals, emphasizing not just the procedural steps but the underlying chemical principles that govern successful purification. We will explore fractional distillation, flash column chromatography, and preliminary extractive methods, offering detailed, field-tested protocols to achieve high purity, essential for rigorous downstream applications.
Introduction: The Importance of Purity
1-Methoxy-3-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic ether. The presence of the trifluoroethyl group (-CH₂CF₃) and the methoxy group (-OCH₃) imparts unique electronic and lipophilic properties, making it a valuable building block in the synthesis of bioactive molecules.[1] The trifluoromethyl moiety is known to enhance metabolic stability and binding affinity in drug candidates.[1]
However, the synthesis of this compound can yield a variety of impurities, including regioisomers (ortho- and para-substituted analogues), unreacted starting materials, and byproducts from side reactions. For its effective use in multi-step synthesis and to ensure reproducible biological data, achieving a purity of >99% is often mandatory. This guide provides the strategic framework and tactical protocols to achieve this benchmark.
Compound Profile & Impurity Analysis
Before selecting a purification strategy, it is crucial to understand the physicochemical properties of the target compound and its likely impurities.
Table 1: Physicochemical Properties of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene
| Property | Value | Source |
| CAS Number | 577742-69-9 | [2] |
| Molecular Formula | C₉H₉F₃O | [2] |
| Molecular Weight | 190.16 g/mol | [2] |
| Boiling Point | ~180-190 °C (estimated at atm. pressure) | N/A |
| Appearance | Likely a colorless liquid | [3] |
| Solubility | Soluble in common organic solvents (DCM, Ethyl Acetate, Hexanes, Toluene) | General Chemical Principles |
Common Impurities to Consider:
-
Starting Materials: e.g., 3-(2,2,2-trifluoroethyl)phenol, 1-bromo-3-(2,2,2-trifluoroethyl)benzene.
-
Regioisomers: 1-Methoxy-2-(2,2,2-trifluoroethyl)benzene and 1-Methoxy-4-(2,2,2-trifluoroethyl)benzene.
-
Reaction Reagents & Byproducts: Phase-transfer catalysts, inorganic salts, and solvents used in synthesis.
-
Over-alkylated or De-alkylated Species: Compounds where other functional groups have reacted.
Purification Workflow: A Strategic Overview
The purification strategy typically follows a multi-step process, moving from bulk impurity removal to fine purification. The choice between distillation and chromatography as the primary method depends on the nature of the main impurities.
Caption: General purification workflow for 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene.
Protocols & Methodologies
Protocol 1: Preliminary Purification via Aqueous Workup
Principle: This initial step removes water-soluble impurities such as inorganic salts, acidic or basic starting materials, and highly polar byproducts. By washing the organic solution of the crude product with aqueous solutions of different pH, these impurities can be selectively partitioned into the aqueous phase.
Step-by-Step Protocol:
-
Transfer the crude reaction mixture into a separatory funnel. If the product is already in an organic solvent, ensure it is immiscible with water (e.g., Dichloromethane, Ethyl Acetate, Diethyl Ether).
-
Acid Wash: Add an equal volume of 1 M HCl (aq). Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer. This step removes basic impurities like pyridine or excess amine reagents.
-
Base Wash: Add an equal volume of saturated NaHCO₃ (aq) solution. Repeat the shaking and venting process. This neutralizes any remaining acid and removes acidic impurities, such as unreacted phenol starting materials.
-
Brine Wash: Add an equal volume of saturated NaCl (aq) solution. This wash helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Drying: Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Filter or decant the dried organic solution away from the drying agent.
-
Solvent Removal: Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude, washed product.
Protocol 2: Purification by Fractional Vacuum Distillation
Principle: Fractional distillation is highly effective for separating liquids with different boiling points.[4] For thermally sensitive compounds or those with high boiling points, applying a vacuum lowers the boiling temperature, preventing decomposition. This method is ideal if the primary impurities are starting materials or byproducts with boiling points differing by at least 20-30 °C from the target compound.
Caption: Principle of Fractional Distillation.
Step-by-Step Protocol:
-
Assemble a fractional distillation apparatus with a Vigreux column (or other fractionating column) and a vacuum adapter. Ensure all glassware is dry and joints are properly greased.
-
Place the crude product from Protocol 1 into the distillation flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Slowly apply vacuum to the system, ensuring a stable pressure (e.g., 1-10 mmHg).
-
Begin heating the distillation flask gently using a heating mantle.
-
Monitor the temperature at the head of the distillation column. Collect any initial low-boiling fractions (forerun), which may contain residual solvents.
-
As the temperature stabilizes at the boiling point of the target compound at that pressure, switch to a clean receiving flask.
-
Collect the main fraction, maintaining a slow and steady distillation rate. The temperature at the column head should remain constant during this period.
-
Once the main fraction is collected, or if the temperature begins to rise sharply or drop, stop the distillation.
-
Allow the apparatus to cool completely before releasing the vacuum.
Protocol 3: Purification by Flash Column Chromatography
Principle: This technique separates compounds based on their differential polarity.[5] The crude mixture is loaded onto a column of solid adsorbent (stationary phase, typically silica gel), and a solvent (mobile phase) is pushed through. Less polar compounds travel down the column faster, while more polar compounds are retained longer, allowing for separation. This is the method of choice for separating regioisomers or impurities with very similar boiling points. Given the presence of an ether and a fluorinated group, 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene has moderate polarity, making it well-suited for silica gel chromatography.
Step-by-Step Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., Hexanes or Heptane) and a slightly more polar solvent (e.g., Ethyl Acetate or Dichloromethane). The ideal system will give the target compound an Rf value of ~0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent. Pour the slurry into the chromatography column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a low-boiling solvent like dichloromethane. Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the solvent system determined by TLC. Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting small spots from the outflow and analyzing them by TLC.
-
Combine and Concentrate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene.
Table 2: Typical Solvent Systems for Chromatography
| Polarity | Non-Polar Component | Polar Component | Typical Ratio (v/v) | Comments |
| Low | Hexanes/Heptane | Ethyl Acetate | 98:2 to 95:5 | Good starting point for elution. |
| Medium | Hexanes/Heptane | Ethyl Acetate | 90:10 to 80:20 | Likely range for eluting the target compound. |
| High | Hexanes/Heptane | Ethyl Acetate | 70:30 and higher | For eluting more polar impurities. |
Purity Assessment
After purification, the identity and purity of the final product must be confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation and assessing purity. The absence of impurity signals is a strong indicator of high purity.[3][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass of the compound, allowing for the detection of trace impurities. The peak area percentage in the chromatogram is a good measure of purity.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for non-volatile impurities. Reversed-phase columns (C8 or C18) are standard, though fluorinated phases can offer unique selectivity for this class of compounds.[7][8]
References
- Anisole derivatives - US4746747A.
- Recrystalliz
- Separation of Anisole and Valuable Byproducts from Liquid Reaction Mixtures by Solvent Extraction and Multicomponent Distillation.
- Process For The Preparation Of Fluorinated Arom
- A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability. Amanchukwu, et al.
- Anisole derivatives - EP0219371A2.
- Purification of aromatic polycarboxylic acids by recrystallization - US3654351A.
- Anisole - Organic Syntheses Procedure. Organic Syntheses.
- 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene | 577742-69-9. ChemicalBook.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- 1-Methoxy-3-(trifluoromethoxy)benzene. MySkinRecipes.
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
- Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfon
- Supporting information - General. The Royal Society of Chemistry.
Sources
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- 2. 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene | 577742-69-9 [chemicalbook.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. rsc.org [rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene Scaffolds in Palladium-Catalyzed Cross-Coupling Reactions
An Application Note and Protocol Guide for Researchers
Abstract
The incorporation of fluorine-containing moieties into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. The 2,2,2-trifluoroethyl group, in particular, offers a unique combination of lipophilicity and metabolic stability. When combined with an electron-donating methoxy group on a benzene ring, the "1-Methoxy-3-(2,2,2-trifluoroethyl)benzene" scaffold presents a valuable, yet challenging, substrate for synthetic elaboration. This guide provides detailed application notes and robust protocols for employing halogenated derivatives of this scaffold in three pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination reactions. We delve into the mechanistic rationale behind catalyst, ligand, and base selection, offering researchers a comprehensive framework for synthesizing novel biaryls, styrenes, and arylamines.
Introduction: The Unique Profile of a Fluorinated Aryl Ether
The 1-methoxy-3-(2,2,2-trifluoroethyl)benzene framework combines two electronically opposing substituents. The methoxy group is a strong electron-donating group (EDG) through resonance, while the 2,2,2-trifluoroethyl group is a moderate electron-withdrawing group (EWG) through induction. This electronic dichotomy significantly influences the reactivity of the aromatic ring in cross-coupling reactions.
-
The Methoxy Group (EDG): Increases electron density on the aryl ring, which can make the initial, often rate-limiting, oxidative addition of an aryl halide to a Pd(0) center more challenging compared to electron-deficient systems.[1]
-
The Trifluoroethyl Group (EWG): While not directly conjugated, its inductive effect can partially mitigate the electron-donating nature of the methoxy group. Crucially, this group is generally stable under typical cross-coupling conditions and can confer desirable properties to the final product.[2]
For the purpose of these protocols, we will consider a representative substrate: 1-Bromo-4-methoxy-2-(2,2,2-trifluoroethyl)benzene . The principles discussed are broadly applicable to other isomers and analogous aryl chlorides or triflates, with adjustments to reaction conditions.
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a preeminent method for constructing biaryl structures.[3] The key challenge with our electron-rich substrate is facilitating the oxidative addition step. This necessitates the use of highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands that promote the formation of the active 14-electron Pd(0) species and accelerate the oxidative addition process.
Experimental Workflow: Suzuki-Miyaura Coupling```dot
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
The Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming aryl-amine bonds, a motif ubiquitous in pharmaceuticals. [4]The reaction of electron-rich aryl halides requires a highly active catalyst system and a strong, non-nucleophilic base to deprotonate the amine and facilitate the C-N reductive elimination step.
Protocol 4.1: Buchwald-Hartwig Amination with Morpholine
Materials:
-
1-Bromo-4-methoxy-2-(2,2,2-trifluoroethyl)benzene (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
XPhos (3.6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
Inside a nitrogen-filled glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried vial.
-
Add anhydrous toluene, followed by 1-bromo-4-methoxy-2-(2,2,2-trifluoroethyl)benzene and morpholine.
-
Seal the vial and heat the reaction mixture to 100 °C with stirring for 4-12 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature. Pass the mixture through a short plug of celite, rinsing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Causality and Rationale:
-
Catalyst System (Pd₂(dba)₃/XPhos): Pd₂(dba)₃ is a common air-stable Pd(0) source. XPhos is a highly effective Buchwald ligand, featuring both steric bulk and high electron density, which is critical for promoting the oxidative addition of electron-rich aryl halides and facilitating the final C-N bond-forming reductive elimination. [5]* Base (NaOtBu): A strong, sterically hindered alkoxide base is essential. It serves two roles: deprotonating the amine to form the palladium-amido complex and facilitating the reductive elimination step. Its poor nucleophilicity prevents side reactions. [6]* Inert Conditions: Buchwald-Hartwig reactions are sensitive to oxygen and moisture. The use of a glovebox and anhydrous solvents is crucial for catalyst longevity and reaction efficiency.
Concluding Remarks
The "1-Methoxy-3-(2,2,2-trifluoroethyl)benzene" scaffold, once halogenated, is a versatile substrate for palladium-catalyzed cross-coupling reactions. Successful transformations hinge on the judicious selection of catalyst systems capable of overcoming the inherent challenge of oxidative addition to an electron-rich aryl halide. Bulky, electron-rich phosphine ligands are paramount. The protocols provided herein serve as a robust starting point for researchers and drug development professionals to synthesize a diverse array of novel molecules, leveraging the unique electronic and physical properties imparted by the methoxy and trifluoroethyl substituents.
References
-
Title: Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners Source: MDPI URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling Source: ACS Publications (Organic Letters) URL: [Link]
-
Title: The Buchwald–Hartwig Amination After 25 Years Source: University of Groningen Research Portal (Angewandte Chemie) URL: [Link]
-
Title: Heck Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions Source: RSC Publishing (Chemical Society Reviews) URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
-
Title: The Suzuki Reaction - Chem 115 Myers Source: Harvard University, Department of Chemistry and Chemical Biology URL: [Link]
-
Title: Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates Source: PMC - NIH URL: [Link]
-
Title: Heck Reaction Source: Chemistry LibreTexts URL: [Link]
-
Title: The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides Source: MIT Open Access Articles (Science) URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: Chemical Insights URL: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for the Characterization of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene
Abstract
This comprehensive technical guide provides a detailed protocol for the definitive characterization of the novel fluorinated aromatic compound, 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene (CAS No. 577742-69-9).[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, purification, and analysis of fluorinated scaffolds. The protocols herein delineate the application of fundamental analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and chromatographic methods (GC and HPLC), to elucidate the structural integrity and purity of the target molecule. The causality behind experimental choices is explained to provide a framework for adapting these methods to other similar fluorinated aromatics.
Introduction: The Significance of Fluorinated Aromatic Scaffolds
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[3] The trifluoroethyl group, in particular, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene serves as a key building block in the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals. Its structural characterization is a critical step in ensuring the quality and reproducibility of downstream applications. This guide provides a self-validating system of protocols to ensure the unambiguous identification and purity assessment of this compound.
Physicochemical Properties and Safety Precautions
A thorough understanding of the compound's properties and associated hazards is paramount for safe handling.
Predicted Physicochemical Properties
While experimental data for 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene is not extensively published, its properties can be estimated based on its structure and data from analogous compounds.
| Property | Predicted Value/Information | Source/Rationale |
| CAS Number | 577742-69-9 | ChemicalBook[1][2] |
| Molecular Formula | C₉H₉F₃O | - |
| Molecular Weight | 190.16 g/mol | BLDpharm[4] |
| Appearance | Colorless liquid | Based on similar compounds like 1-Methoxy-2-(trifluoromethyl)benzene[5] |
| Boiling Point | Not available | - |
| Density | Not available | - |
Safety and Handling
1-Methoxy-3-(2,2,2-trifluoroethyl)benzene should be handled with care, assuming it may be flammable and an irritant. All procedures should be conducted in a well-ventilated fume hood.[6]
GHS Hazard Pictograms:
-
GHS02: Flammable: Indicates that the substance is a flammable liquid.[7][8]
-
GHS07: Exclamation Mark: Indicates that the substance may cause skin and eye irritation.[7][9]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile gloves are recommended.
-
Body Protection: A flame-retardant lab coat should be worn.
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[6]
Spectroscopic Characterization Protocols
A multi-spectroscopic approach is essential for the unambiguous structural elucidation of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are critical.
-
Accurately weigh approximately 10-20 mg of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
Aromatic Protons (4H): Expect a complex multiplet in the range of δ 6.8-7.3 ppm. The protons on the aromatic ring will exhibit splitting patterns characteristic of a 1,3-disubstituted benzene ring.
-
Methoxy Protons (3H): A sharp singlet is expected around δ 3.8 ppm, characteristic of a methoxy group attached to an aromatic ring.[10]
-
Trifluoroethyl Protons (2H): A quartet is anticipated around δ 3.2-3.5 ppm due to coupling with the three fluorine atoms of the CF₃ group.
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group will be the most downfield.
-
Methoxy Carbon (1C): A signal around δ 55 ppm is characteristic of a methoxy carbon.[11]
-
Trifluoroethyl Carbons (2C):
-
The CH₂ carbon will appear as a quartet due to coupling with the fluorine atoms.
-
The CF₃ carbon will also be a quartet due to one-bond C-F coupling and will be significantly downfield.
-
-
Trifluoroethyl Fluorines (3F): A triplet is expected around δ -66 ppm (relative to CFCl₃) due to coupling with the adjacent CH₂ protons. The chemical shift of trifluoroethyl groups can vary depending on the electronic environment.[12][13]
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the compound.
-
Sample Preparation: Prepare a dilute solution (approximately 100 µg/mL) of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for aromatic compounds (e.g., DB-5ms).
-
Mass Spectrometer (MS): Operated in electron ionization (EI) mode at 70 eV.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Scan Range: m/z 40-400
-
-
Molecular Ion (M⁺): A prominent peak at m/z 190, corresponding to the molecular weight of C₉H₉F₃O.
-
Key Fragmentation Patterns:
-
Loss of a methyl radical (CH₃) from the methoxy group to give a fragment at m/z 175.
-
Loss of a CF₃ radical to give a fragment at m/z 121.
-
Benzylic cleavage to form a tropylium-like ion. Aromatic compounds often show a characteristic fragment at m/z 91.[14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: A small drop of the neat liquid compound is placed between two potassium bromide (KBr) plates to form a thin film.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3050-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (CH₂ and CH₃) |
| 1600, 1500 | C=C stretch | Aromatic ring |
| 1250-1000 | C-O-C stretch | Aryl ether[15] |
| 1350-1150 | C-F stretch | Trifluoroethyl group |
Chromatographic Purity Assessment
Chromatographic techniques are essential for determining the purity of the synthesized compound.
Gas Chromatography (GC) Protocol
The GC conditions outlined in the GC-MS protocol (Section 3.2.1) can be used with a Flame Ionization Detector (FID) for quantitative purity analysis. The peak area percentage of the main component will correspond to its purity.
High-Performance Liquid Chromatography (HPLC) Protocol
Reverse-phase HPLC is a suitable method for assessing the purity of non-polar aromatic compounds.[16][17]
-
Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Instrumentation:
-
HPLC System: With a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Visualizations
Experimental Workflow Diagram
Caption: Overall experimental workflow for the synthesis, purification, and characterization of the target compound.
Analytical Logic Diagram
Caption: Logical flow of analytical techniques for comprehensive compound characterization.
References
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
Oakwood Chemical. 1-(2,2,2-Trifluoroethyl)-3-(trifluoromethoxy)-benzene. [Link]
-
PubMed Central (PMC). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. [Link]
-
ResearchGate. FTIR spectra in (a) C=O and (b) C–O–C and (c) NH vibrational regions. [Link]
-
Stoffenmanager. GHS hazard pictograms. [Link]
-
Canadian Science Publishing. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. [Link]
-
ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]
-
INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]
-
Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]
-
ResearchGate. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]
-
Organic Syntheses. 1-benzyloxymethoxy-1-hexyne. [Link]
-
ResearchGate. A Reversed-phase HPLC Study of the Complexation of Benzene Derivatives Guest Molecules with 5,17-bis( N -Tolyliminomethyl)-25,27-dipropoxycalixarene in Acetonitrile–Water Solution. [Link]
-
Fluorine Notes. ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,. [Link]
-
Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
-
Purdue University. Fluorine Safety. [Link]
-
OSHA. Hazard Communication Standard Pictogram. [Link]
-
Table of Characteristic IR Absorptions. [Link]
-
ResearchGate. Shall benzene fragment in GC-MS?. [Link]
-
PubMed Central (PMC). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]
-
NMR analysis of product mixtures in electrophilic aromatic substitution. [Link]
-
Phenomenex. The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity. [Link]
-
Wikipedia. GHS hazard pictograms. [Link]
-
ATB. Anisole | C 7 H 8 O | MD Topology | NMR | X-Ray. [Link]
-
UCSB. 19F Chemical Shifts and Coupling Constants. [Link]
-
Relationship Between Retention Behavior of Substituted Benzene Derivatives and Properties of the Mobile Phase in RPLC. [Link]
-
Wikipedia. Organofluorine chemistry. [Link]
-
MicroSolv. Can I Use Benzene as a Mobile Phase Solvent in HPLC - FAQ. [Link]
-
Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
-
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Whitman College. GCMS Section 6.9.5. [Link]
-
ResearchGate. 13 C and 1 H NMR spectra for the reactant and products of labeled.... [Link]
-
Indonesian Journal of Science & Technology. Interpretation of Fourier Transform Infrared Spectra (FTIR). [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
Supporting information Figure S1: Mass spectral fragmentations of sulfonates. [Link]
-
Office of Environmental Health and Safety. Know Your Hazard Symbols (Pictograms). [Link]
- Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
Sources
- 1. 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene | 577742-69-9 [chemicalbook.com]
- 2. 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene CAS#: 577742-69-9 [m.chemicalbook.com]
- 3. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 4. 1375303-68-6|1-Methoxy-2-(2,2,2-trifluoroethyl)benzene|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. GHS hazard pictograms [stoffenmanager.com]
- 7. CCOHS: WHMIS - Pictograms [ccohs.ca]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Anisole | C7H8O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. 19F [nmr.chem.ucsb.edu]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. GCMS Section 6.9.5 [people.whitman.edu]
- 14. researchgate.net [researchgate.net]
- 15. pp.bme.hu [pp.bme.hu]
- 16. researchgate.net [researchgate.net]
- 17. 1-(2,2,2-Trifluoroethyl)-3-(trifluoromethoxy)-benzene [oakwoodchemical.com]
Application Note: Strategic Synthesis of Fluorinated Tetrahydroisoquinolines Using 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene via Bischler-Napieralski Cyclization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1] This application note provides an in-depth guide to the synthesis of fluorinated 3,4-dihydroisoquinoline derivatives, privileged structures in numerous pharmaceuticals, using 1-methoxy-3-(2,2,2-trifluoroethyl)benzene as a key starting material. We present a detailed protocol for the Bischler-Napieralski reaction, a robust and efficient method for intramolecular cyclization.[2][3][4][5] The rationale behind experimental choices, potential mechanistic pathways, and expected outcomes are discussed to provide a comprehensive resource for researchers in drug discovery and synthetic chemistry.
Introduction: The Value of Fluorinated Scaffolds
Heterocyclic compounds form the structural basis of a vast majority of biologically active molecules. Among these, the isoquinoline core is of particular interest due to its presence in numerous natural products and synthetic drugs. The strategic introduction of fluorine, often in the form of a trifluoromethyl (CF₃) or trifluoroethyl (-CH₂CF₃) group, can dramatically enhance a molecule's therapeutic potential. The high electronegativity and steric demand of these groups can lead to improved target binding, increased metabolic resistance by blocking sites of oxidative metabolism, and enhanced membrane permeability.
1-Methoxy-3-(2,2,2-trifluoroethyl)benzene is a specialized building block designed for the synthesis of such advanced intermediates. It combines two key features:
-
An electron-donating methoxy group , which serves to activate the aromatic ring for electrophilic substitution, thereby facilitating cyclization reactions.[2][5]
-
A trifluoroethyl group , which imparts the desirable properties of fluorine while providing a two-carbon linker for constructing the ethylamine side chain necessary for cyclization.
This guide focuses on leveraging this building block in the Bischler-Napieralski reaction to construct a fluorinated 3,4-dihydroisoquinoline, a versatile intermediate for further chemical elaboration.
Core Principle: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful intramolecular electrophilic aromatic substitution that converts β-arylethylamides into 3,4-dihydroisoquinolines using a dehydrating acid catalyst, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[2][3][4]
Mechanism Overview: The reaction is understood to proceed through one of two primary mechanistic pathways, often dependent on the specific reaction conditions.[2][3] The most commonly cited mechanism involves the formation of a highly electrophilic nitrilium ion intermediate (Path B).
-
The amide oxygen of the β-arylethylamide precursor attacks the Lewis acidic catalyst (e.g., POCl₃).
-
This activation facilitates the elimination of the oxygen atom, forming a reactive nitrilium ion.
-
The electron-rich aromatic ring, activated by the methoxy group, acts as an intramolecular nucleophile, attacking the electrophilic nitrilium carbon.
-
This cyclization step forms the new six-membered ring.
-
A final deprotonation step rearomatizes the system, yielding the 3,4-dihydroisoquinoline product.
The presence of the electron-donating methoxy group is crucial, as it stabilizes the positive charge that develops in the aromatic ring during the transition state of the cyclization, thereby lowering the activation energy of the reaction.[2][5]
Caption: General mechanism of the Bischler-Napieralski reaction.
Application Protocol: Synthesis of 6-Methoxy-8-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinoline
This section provides a detailed, step-by-step protocol for the cyclization of the precursor amide, N-(2-(3-methoxy-5-(2,2,2-trifluoroethyl)phenyl)ethyl)acetamide.
Safety Precaution: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
Materials and Equipment
| Reagent/Equipment | Purpose |
| Precursor Amide* | Starting material |
| Phosphorus Oxychloride (POCl₃), Reagent Grade | Dehydrating catalyst |
| Acetonitrile (CH₃CN), Anhydrous | Reaction solvent |
| Dichloromethane (DCM) | Extraction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Neutralization (Quenching) |
| Brine (Saturated NaCl Solution) | Washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent |
| Round-bottom flask with reflux condenser | Reaction vessel |
| Magnetic stirrer and stir bar | Agitation |
| Ice bath | Temperature control |
| Separatory funnel | Liquid-liquid extraction |
| Rotary evaporator | Solvent removal |
| Flash chromatography system (Silica gel) | Purification |
*N-(2-(3-methoxy-5-(2,2,2-trifluoroethyl)phenyl)ethyl)acetamide
Experimental Workflow
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene
Welcome to the technical support center dedicated to the synthesis of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your reaction yield and purity.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene. A common synthetic approach involves the trifluoromethylation of a suitable precursor, such as 3-methoxyphenethyl alcohol, or the deoxygenation of 1-(3-methoxyphenyl)-2,2,2-trifluoroethanol.
Issue 1: Low or No Product Formation
Question: I am attempting to synthesize 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene, but I am observing very low yields or no desired product in my reaction mixture. What are the potential causes and how can I resolve this?
Answer:
Low or no product formation is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the probable causes and their solutions.
Probable Causes & Solutions:
-
Poor Quality of Starting Materials:
-
3-Methoxyphenethyl alcohol: The presence of impurities in the starting alcohol can interfere with the reaction.[1][2] It is crucial to use a high-purity starting material.
-
Solution: Verify the purity of your 3-methoxyphenethyl alcohol using techniques like NMR or GC-MS. If necessary, purify it by distillation under reduced pressure.[1]
-
-
Trifluoromethylating Agent: The efficacy of trifluoromethylating agents, such as TMSCF3 (trimethyl(trifluoromethyl)silane), can degrade over time, especially with improper storage.
-
Solution: Use a fresh or properly stored batch of the trifluoromethylating agent. Consider titrating the reagent to determine its activity before use.
-
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. For copper-mediated trifluoromethylation, temperatures around 60°C are often employed.[3] Deviations can significantly impact the reaction rate and yield.
-
Solution: Carefully monitor and control the reaction temperature using a reliable heating mantle and thermometer. Perform small-scale experiments to optimize the temperature for your specific setup.
-
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion.
-
Solution: Monitor the reaction progress using TLC or GC-MS at regular intervals to determine the optimal reaction time. A typical duration for similar reactions is around 4 hours.[3]
-
-
-
Presence of Water or Oxygen:
-
Many organometallic reagents and intermediates are sensitive to moisture and air.
-
Solution: Ensure all glassware is thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Issue 2: Formation of Significant Byproducts
Question: My reaction is producing the desired product, but I am also observing a significant amount of byproducts, which complicates purification and lowers the overall yield. What are these byproducts and how can I minimize their formation?
Answer:
The formation of byproducts is often indicative of side reactions occurring under the chosen conditions. Identifying these byproducts is the first step toward mitigating their formation.
Probable Causes & Solutions:
-
Over-oxidation of the Starting Material:
-
In some synthetic routes, the starting alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.
-
Solution: Use a milder activating agent for the alcohol or perform the reaction under strictly anhydrous and oxygen-free conditions.
-
-
-
Formation of Isomers:
-
Depending on the synthetic route, there is a possibility of forming ortho- or para-substituted isomers in addition to the desired meta-product.[4] This is particularly relevant in electrophilic aromatic substitution reactions.[5]
-
Solution: The choice of starting material is key. Using 3-methoxyphenethyl alcohol directs the substitution to the desired position. If starting from a different precursor, carefully select catalysts and directing groups that favor meta-substitution.[4]
-
-
-
Decomposition of Reagents or Product:
-
Harsh reaction conditions can lead to the decomposition of either the reagents or the newly formed product.
-
Solution: As mentioned previously, optimize the reaction temperature and time. Avoid excessive heating.
-
-
Issue 3: Difficulty in Product Purification
Question: I have successfully synthesized the crude product, but I am facing challenges in purifying it to the desired level. What are the recommended purification techniques?
Answer:
Effective purification is crucial for obtaining a high-purity final product. The choice of method depends on the nature of the impurities.
Recommended Purification Protocol:
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute it with a suitable organic solvent like diethyl ether and wash with water and brine to remove inorganic salts and water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.[3][6]
-
Column Chromatography: This is a highly effective method for separating the desired product from closely related byproducts.[3][7]
-
Distillation: If the product and impurities have sufficiently different boiling points, distillation under reduced pressure can be an efficient purification method.[3]
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the trifluoromethylation of an alcohol precursor?
A1: One common method is the deoxygenative trifluoromethylation of alcohols. While the exact mechanism can be complex and dependent on the specific reagents used, a general pathway involves the in situ activation of the alcohol. This is often followed by a copper-metallaphotoredox-mediated process to form the C(sp3)-CF3 bond.
Q2: Are there alternative synthetic routes to 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene?
A2: Yes, alternative routes exist. One possibility is the reaction of a suitable benzene derivative with a trifluoroethylating agent. Another approach could involve the modification of a pre-existing trifluoroethylbenzene derivative. Multicomponent reactions can also offer efficient alternative pathways for synthesizing complex organic molecules.[8]
Q3: Which analytical techniques are best suited for characterizing the final product and monitoring reaction progress?
A3: A combination of techniques is recommended for comprehensive analysis:[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is invaluable for structural elucidation and purity assessment. ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the trifluoromethyl group.[3][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for monitoring the reaction progress by separating and identifying the components of the reaction mixture.[9][11] It can also be used to assess the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for monitoring reaction kinetics and determining the purity of the final product, especially for less volatile compounds.[12]
Q4: What are the key safety precautions to consider during this synthesis?
A4:
-
Handling of Reagents: Many reagents used in this synthesis, such as organometallic compounds and trifluoromethylating agents, are hazardous. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Inert Atmosphere: As mentioned, many of the reagents are sensitive to air and moisture. It is crucial to maintain an inert atmosphere throughout the reaction.
-
Pressure Build-up: Some reactions may generate gaseous byproducts, leading to a pressure build-up in a closed system. Ensure the reaction vessel is appropriately vented or equipped with a pressure-relief device.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
III. Experimental Protocols & Data
Optimized Protocol for Copper-Mediated Trifluoromethylation
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent batches.
Materials:
-
Copper(I) iodide (CuI)
-
Potassium fluoride (KF)
-
Trimethyl(trifluoromethyl)silane (TMSCF3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add CuI (1.1 equivalents) and KF (2.0 equivalents) under an argon atmosphere.
-
Add anhydrous DMF, followed by TMSCF3 (2.0 equivalents).
-
Stir the mixture for 20 minutes at room temperature.
-
Heat the mixture to 60°C.
-
Add 3-methoxyphenethyl alcohol (1.0 equivalent) to the reaction mixture under an argon atmosphere.
-
Maintain the reaction at 60°C for 4 hours, monitoring the progress by TLC or GC-MS.[3]
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and wash with water followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][6]
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[3][7]
Comparative Yield Data
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 40°C | 60°C | 80°C |
| Yield | Low | Optimal | Decreased (decomposition) |
| Reaction Time | 8 hours | 4 hours | 2 hours |
| Yield | Incomplete | Optimal | Incomplete |
| Solvent | Toluene | DMF | Acetonitrile |
| Yield | Moderate | High | Low |
Note: This table represents illustrative data based on common optimization trends. Actual yields may vary.
IV. Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
General Synthetic Pathway
Caption: A simplified schematic of the synthetic route.
V. References
-
Beilstein Journal of Organic Chemistry. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]
-
Google Patents. (n.d.). US5773668A - Method of making trichloromethoxybenzene. Retrieved from
-
Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Retrieved from
-
ACG Publications. (2020, March 17). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from [Link]
-
DTIC. (n.d.). Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
NIH. (2025, April 11). Direct Deoxygenation of Free Alcohols and Ketones - PMC. Retrieved from [Link]
-
Eurofins. (2022, November 7). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
Google Patents. (n.d.). CN113880693A - Method for recovering trifluoroethanol in multi-component solvent. Retrieved from
-
PubChem. (n.d.). 3-Methoxyphenethyl alcohol | C9H12O2 | CID 78724. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization. [a] Yields were determined by ¹⁹F NMR using.... Retrieved from [Link]
-
RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
-
Chemical Review and Letters. (n.d.). Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Retrieved from [Link]
-
NIH. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf. Retrieved from [Link]
-
OSTI.gov. (n.d.). Deoxytrifluoromethylation of Alcohols. Retrieved from [Link]
-
NIH. (n.d.). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC. Retrieved from [Link]
-
Semantic Scholar. (2024, July 25). Analytical Methods. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Silver-Mediated Oxidative Trifluoromethylation of Alcohols to Alkyl Trifluoromethyl Ethers | Request PDF. Retrieved from [Link]
-
MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
Sources
- 1. 3-甲氧基苯乙醇 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. 3-Methoxyphenethyl alcohol | C9H12O2 | CID 78724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aromatic Reactivity [www2.chemistry.msu.edu]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. mdpi.com [mdpi.com]
- 8. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene
Welcome to the technical support center for the purification of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during the purification process. The information provided is based on established scientific principles and practical laboratory experience to ensure the integrity and success of your experiments.
Troubleshooting Purification Challenges
This section addresses common issues encountered during the purification of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene, providing explanations for their causes and detailed protocols for their resolution.
Issue 1: Co-elution of a Persistent Impurity During Flash Chromatography
Question: I am purifying my crude 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene using flash chromatography on silica gel with a hexane/ethyl acetate eluent system. However, I consistently observe an impurity that co-elutes with my product, as confirmed by TLC and ¹H NMR. How can I resolve this?
Answer:
This is a frequent challenge when purifying fluorinated aromatic compounds. The co-eluting impurity is likely a structurally similar byproduct from the synthesis, potentially an isomer or a partially reacted starting material. The trifluoroethyl group can influence the polarity of the molecule in ways that are not always predictable with standard solvent systems.
Causality Explained: The polarity of your target compound and the impurity are too similar for effective separation using a standard hexane/ethyl acetate gradient on silica gel. The electron-withdrawing nature of the trifluoromethyl group can lead to unexpected adsorption behavior on the silica surface.
Self-Validating Protocol for Improved Separation:
To achieve better separation, we will modify the mobile phase to exploit different intermolecular interactions. A common strategy for separating closely related fluorinated compounds is to introduce a chlorinated solvent or a more polar modifier.[1][2]
Step-by-Step Methodology:
-
TLC Analysis with Alternative Solvent Systems:
-
Prepare several TLC chambers with the following eluent systems:
-
System A: Dichloromethane (DCM) / Hexane (gradient from 10% to 50% DCM)
-
System B: Toluene / Ethyl Acetate (gradient from 1% to 10% Ethyl Acetate)
-
System C: Hexane / Diethyl Ether (gradient from 5% to 30% Diethyl Ether)
-
-
Spot your crude mixture on separate TLC plates and develop them in each chamber.
-
Visualize the plates under UV light (254 nm) and stain if necessary (e.g., with potassium permanganate).
-
Identify the solvent system that provides the best separation (largest ΔRf) between your product and the impurity.
-
-
Optimized Flash Chromatography Protocol:
-
Pack a silica gel column appropriately for the scale of your purification.
-
Based on the best TLC results, prepare the chosen eluent system.
-
Dissolve your crude product in a minimal amount of the initial eluent or a stronger solvent like DCM and adsorb it onto a small amount of silica gel.
-
Dry-load the adsorbed sample onto the column.
-
Run the chromatography using a shallow gradient of the more polar solvent. For example, if using the DCM/Hexane system, you might start with 10% DCM in hexane and slowly increase to 30% over several column volumes.
-
Collect fractions and analyze them by TLC to identify the pure product fractions.
-
| Parameter | Standard Method (Hex/EtOAc) | Optimized Method (e.g., DCM/Hex) |
| Stationary Phase | Silica Gel | Silica Gel |
| Mobile Phase | Hexane/Ethyl Acetate | Dichloromethane/Hexane |
| Typical Gradient | 1% to 20% EtOAc | 10% to 50% DCM |
| Expected Outcome | Poor separation | Improved resolution of product and impurity |
Workflow for Selecting the Optimal Purification Method:
Caption: Decision tree for selecting the appropriate purification strategy.
Issue 2: Product Decomposition During Distillation
Question: My product, 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene, appears to be decomposing when I attempt to purify it by distillation at atmospheric pressure. The distillate is discolored and NMR analysis shows new impurities. What is causing this and how can I avoid it?
Answer:
The issue you are facing is thermal decomposition. Many organic molecules, especially those with functional groups like ethers and trifluoroethyl groups, can be sensitive to high temperatures.[3][4] Distilling at atmospheric pressure requires reaching the compound's normal boiling point, which may be high enough to cause degradation.
Causality Explained: The high temperature required for atmospheric distillation provides sufficient energy to break weaker bonds within the molecule, leading to decomposition and the formation of byproducts. The methoxy group can be particularly susceptible to cleavage at elevated temperatures.
Self-Validating Protocol for Safe Distillation:
The solution is to perform a vacuum distillation.[3][4][5] By reducing the pressure, the boiling point of the liquid is significantly lowered, allowing for distillation at a temperature where the compound is stable.
Step-by-Step Methodology:
-
Determine the Approximate Boiling Point Under Vacuum:
-
Use a temperature-pressure nomograph to estimate the boiling point of your compound at a reduced pressure. For a compound with an atmospheric boiling point above 200°C, a vacuum of 1-10 mmHg is a good starting point.
-
-
Setup for Vacuum Distillation:
-
Assemble a standard vacuum distillation apparatus. Ensure all glassware is free of cracks or defects.[6]
-
Use a stir bar or boiling chips to ensure smooth boiling.
-
Grease all ground glass joints lightly to ensure a good seal.
-
Connect the apparatus to a vacuum pump through a cold trap to protect the pump from volatile vapors.
-
-
Perform the Distillation:
-
Begin by applying the vacuum and allow the system to equilibrate.
-
Slowly heat the distillation flask using a heating mantle or oil bath.
-
Collect a forerun fraction, which will contain any lower-boiling impurities.
-
Once the temperature stabilizes at the expected boiling point for your product, collect the main fraction in a clean receiving flask.
-
Monitor the temperature throughout the distillation. A stable boiling point indicates a pure substance is distilling.
-
| Pressure | Estimated Boiling Point of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene (°C) |
| 760 mmHg (Atmospheric) | ~210-220 °C (Decomposition may occur) |
| 10 mmHg | ~100-110 °C |
| 1 mmHg | ~60-70 °C |
Visualization of Vacuum Distillation Setup:
Caption: Key components of a vacuum distillation apparatus.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹⁹F NMR chemical shifts for pure 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene?
While specific shifts can vary slightly based on the solvent and instrument, you can generally expect the following:
-
¹H NMR (in CDCl₃):
-
Aromatic protons: ~6.8-7.3 ppm (complex multiplet).
-
Methoxy group (-OCH₃): ~3.8 ppm (singlet).
-
Methylene group (-CH₂CF₃): ~3.3 ppm (quartet, due to coupling with the three fluorine atoms).
-
-
¹⁹F NMR (in CDCl₃):
Q2: My purified product is a colorless oil, but it turns yellow upon storage. Why is this happening and how can I prevent it?
The yellowing is likely due to slow oxidation or decomposition, which can be initiated by exposure to air, light, or trace acidic impurities.
-
Prevention:
-
Store the purified compound under an inert atmosphere (e.g., nitrogen or argon).
-
Use an amber vial or store it in the dark to protect it from light.
-
Ensure the product is free from any acidic residue from the purification process by passing it through a small plug of basic alumina or washing a solution of the compound with a mild base (e.g., saturated sodium bicarbonate solution) before the final drying and solvent removal.
-
For long-term storage, keeping it in a freezer is recommended.[9]
-
Q3: Can I use recrystallization to purify 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene?
1-Methoxy-3-(2,2,2-trifluoroethyl)benzene is a liquid at room temperature, so direct recrystallization is not feasible.[10] However, if you are dealing with a solid derivative or a low-melting solid impurity, recrystallization could be a viable technique. For the compound itself, fractional freezing could be an alternative, but it is often less efficient than chromatography or distillation for this type of molecule.
Q4: What safety precautions should I take when handling this compound?
As with any chemical, proper safety measures are crucial.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[9][11][12]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[11]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from heat and ignition sources.[9][13]
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[9][11]
References
- Wu, S.-W., & Chen, Q.-Y. (1989).
-
AOBChem. Safety Data Sheet: 1-(Methoxymethyl)-4-(trifluoromethyl)benzene. Available from: [Link]
-
PubChem. (Trifluoromethoxy)benzene | C7H5F3O | CID 68010. Available from: [Link]
- Sauvage, J.-P., et al.
- Beilstein Journals.
- Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- The Royal Society of Chemistry. Electronic Supplementary Material (ESI)
-
Carl Roth. Safety Data Sheet: Methoxybenzene. Available from: [Link]
-
Wikipedia. Vacuum distillation. Available from: [Link]
- Organic Syntheses. General experimental procedure.
- Franco, L. L., et al.
- Google Patents. EP0036352A1 - Process for the preparation of trifluoromethyl benzenes from the corresponding trichloro or tribromo methyl benzenes.
-
Quick Company. An Improved Process For The Preparation Of Trifluoromethyl Benzenes. Available from: [Link]
-
Biotage. Successful Flash Chromatography. Available from: [Link]
-
The Schlenk Line Survival Guide. Dynamic Vacuum Distillation. Available from: [Link]
-
University of Rochester, Department of Chemistry. Purification: Distillation at Reduced Pressures. Available from: [Link]
-
Busch Finland. Vacuum Distillation. Available from: [Link]
- Organic Syntheses.
- Organic Syntheses. 1-benzyloxymethoxy-1-hexyne.
-
Chemistry LibreTexts. 5.4C: Step-by-Step Procedures for Vacuum Distillation. Available from: [Link]
-
Chemistry Stack Exchange. Purifying Fluorinated Alcohol via flash Chromatography. Available from: [Link]
- The Royal Society of Chemistry.
-
MDPI. Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Available from: [Link]
- Organic Syntheses. (e,z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene.
-
Prakash, G. K. S., et al. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. PMC - NIH. Available from: [Link]
-
Wikipedia. Trifluorotoluene. Available from: [Link]
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"1-Methoxy-3-(2,2,2-trifluoroethyl)benzene" stability under acidic/basic conditions
Technical Support Center: Stability of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene
Welcome to the technical support center for 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene (CAS 577742-69-9).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the chemical stability of this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven methodologies to help you anticipate and resolve challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene under standard laboratory conditions?
A1: Under neutral pH, ambient temperature, and in the absence of strong oxidizing agents or high-energy radiation, 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene is a chemically robust molecule. Its stability is primarily dictated by two key structural features: the aryl ether linkage and the 2,2,2-trifluoroethyl group. Ethers are known to be generally unreactive, making them excellent solvents for many reactions.[3] The trifluoromethyl group (-CF3), and by extension the trifluoroethyl group, is known for its high metabolic and chemical stability due to the strength of the carbon-fluorine bond.[4] However, the molecule's stability is compromised under strongly acidic conditions, which can induce cleavage of the ether bond.
Q2: My compound is degrading when exposed to acidic conditions. What is the likely degradation pathway?
A2: The most probable cause of degradation in a strong acidic medium is the acid-catalyzed cleavage of the ether bond.[5][6] This is the most common reaction for ethers.[3] The reaction involves the protonation of the ether's oxygen atom by a strong acid (e.g., HBr, HI, or even H2SO4), which converts the methoxy group into a good leaving group (methanol).[5] A nucleophile present in the medium (such as a halide ion) then attacks the methyl carbon, cleaving the C-O bond.
For an aryl alkyl ether like this one, cleavage consistently occurs at the alkyl-oxygen bond, not the aryl-oxygen bond. This is because the sp²-hybridized carbon of the benzene ring is resistant to SN1 or SN2 reactions.[3][7] Therefore, the expected degradation products are 3-(2,2,2-trifluoroethyl)phenol and a corresponding methyl derivative (e.g., methyl halide).
Q3: I suspect degradation under strong basic conditions. Is the trifluoroethyl group susceptible to hydrolysis?
A3: This is a common concern, as trifluoromethyl (-CF3) groups can, under certain circumstances, hydrolyze to carboxylic acids in strong bases.[4] However, your molecule contains a trifluoroethyl (-CH2CF3) group. Research on analogous structures provides critical insight here. A study on various compounds containing the 2,2,2-trifluoroethyl moiety found that when this group is attached to an oxygen atom, it is fully stable against basic hydrolysis of the C-F bonds.[8]
The aryl ether bond is also highly resistant to cleavage by bases, requiring exceptionally strong reagents like organolithium compounds, which are not typical in routine experimental conditions.[6] Therefore, significant degradation of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene is not expected under typical aqueous basic conditions (e.g., NaOH, KOH). If you observe degradation, it is more likely attributable to other labile functional groups on a larger molecule containing this moiety or the use of extremely harsh, non-aqueous basic conditions.
Q4: What analytical methods are recommended for monitoring the stability and degradation of this compound?
A4: A stability-indicating method is crucial for accurately quantifying the parent compound and its potential degradants. The most common and effective techniques are:
-
High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector, HPLC is the workhorse for stability studies. A reverse-phase C18 column with a mobile phase of acetonitrile and water (or a suitable buffer) is a good starting point. The method should be able to separate the parent compound from its primary acidic degradation product, 3-(2,2,2-trifluoroethyl)phenol.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also highly effective, particularly for its sensitivity and ability to identify unknown degradation products through mass spectral data.[9][10] Given the volatility of the compound and its potential degradants, GC is a suitable technique.
Sample preparation typically involves dilution in a suitable solvent (like acetonitrile or methanol), followed by injection.[11] For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.[12]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving stability issues you may encounter.
| Observed Problem | Probable Cause (Acidic Conditions) | Recommended Solution |
| Rapid loss of parent compound peak in HPLC/GC. | Acid-Catalyzed Ether Cleavage: The ether linkage is being cleaved by the strong acid. This is the most common degradation pathway for ethers.[3][5] | 1. Reduce Acidity: Use the mildest acidic conditions possible for your experiment. 2. Lower Temperature: Perform the reaction at a lower temperature to decrease the rate of ether cleavage. 3. Minimize Reaction Time: Shorten the exposure time to the acidic medium. 4. Change Acid: Use a strong acid with a non-nucleophilic counter-ion (e.g., trifluoroacetic acid) if the subsequent nucleophilic attack is the issue, though protonation and cleavage can still occur.[3] |
| Appearance of a new, more polar peak in reverse-phase HPLC. | Formation of 3-(2,2,2-trifluoroethyl)phenol: This is the expected product of ether cleavage. Phenols are more polar than their corresponding methyl ethers. | Confirm the identity of the new peak using LC-MS or by comparing its retention time to a standard of the expected degradant. Use the solutions from the previous point to mitigate its formation. |
| Observed Problem | Probable Cause (Basic Conditions) | Recommended Solution |
| Minor degradation or appearance of unexpected peaks. | 1. Impurities in Starting Material: The observed instability may be due to reactive impurities, not the parent compound. 2. Presence of Other Labile Groups: If this moiety is part of a larger molecule, other functional groups (e.g., esters, amides) are far more likely to hydrolyze.[4] 3. Extreme Conditions: Use of very high temperatures or non-aqueous, extremely strong bases (e.g., NaH, LDA) may force an unexpected reaction. | 1. Verify Purity: Confirm the purity of your starting material using a high-resolution analytical method. 2. Analyze Full Structure: Evaluate the stability of all functional groups on your molecule. 3. Moderate Conditions: Use the mildest basic conditions (pH, temperature) required for your protocol. The ether and trifluoroethyl groups themselves are robust in aqueous base.[8] |
Mechanisms and Workflows
Mechanism: Acid-Catalyzed Ether Cleavage
The degradation of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene in the presence of a strong nucleophilic acid like HBr proceeds via an SN2 mechanism.
-
Protonation: The ether oxygen is protonated by the acid, forming a good leaving group.[5]
-
Nucleophilic Attack: The conjugate base of the acid (e.g., Br⁻) acts as a nucleophile and attacks the less sterically hindered carbon, which is the methyl group.[3]
-
Cleavage: The C-O bond is broken, yielding 3-(2,2,2-trifluoroethyl)phenol and bromomethane.
Caption: Acid-catalyzed cleavage of the aryl ether via an SN2 pathway.
Protocols for Forced Degradation Studies
These protocols are designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.
Protocol 1: Acidic Degradation
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene in acetonitrile.
-
Reaction Setup: In a clean vial, add 1 mL of the stock solution to 9 mL of 1 M hydrochloric acid (HCl). This creates a final concentration of 0.1 mg/mL in 90:10 1M HCl:Acetonitrile.
-
Incubation: Cap the vial and place it in a water bath at 60 °C.
-
Time Points: Withdraw aliquots (e.g., 100 µL) at regular intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Quenching and Analysis: Immediately neutralize the aliquot with an equal volume of 1 M sodium hydroxide (NaOH) to stop the degradation. Dilute with the mobile phase to an appropriate concentration and analyze by HPLC-UV.
Protocol 2: Basic Degradation
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene in acetonitrile.
-
Reaction Setup: In a clean vial, add 1 mL of the stock solution to 9 mL of 1 M sodium hydroxide (NaOH).
-
Incubation: Cap the vial and place it in a water bath at 60 °C.
-
Time Points: Withdraw aliquots at the same intervals as the acidic study (0, 2, 4, 8, and 24 hours).
-
Quenching and Analysis: Neutralize the aliquot with an equal volume of 1 M HCl. Dilute with the mobile phase and analyze by HPLC-UV.
Experimental Workflow Diagram
Caption: General workflow for conducting forced degradation studies.
References
-
Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. [Link]
-
Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). [Link]
-
YouTube. (2018, December 31). ether cleavage with strong acids. [Link]
-
National Institutes of Health (NIH). (2025, December 10). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. [Link]
-
Wikipedia. (n.d.). Ether cleavage. [Link]
-
Michigan State University Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. [Link]
-
Chemistry LibreTexts. (2023, January 22). Nucleophilic Reactions of Benzene Derivatives. [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
-
Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. [Link]
-
National Institutes of Health (NIH). (n.d.). Toxicological Profile for Benzene - Chapter 7: Analytical Methods. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 6: Analytical Methods. [Link]
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Trade Science Inc. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene.... [Link]
-
Environment and Climate Change Canada. (n.d.). Analytical Method Summaries. [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. [Link]
-
Caltech GPS. (2009, July). Acid hydrolysis of organic materials. [Link]
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- 10. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Preventing side reactions in the trifluoroethylation of anisole derivatives
Welcome to the technical support center for the trifluoroethylation of anisole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. As Senior Application Scientists, we have compiled this resource based on both fundamental chemical principles and field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.
Introduction
The introduction of a trifluoroethyl group (-CH₂CF₃) into anisole derivatives is a critical strategy in medicinal and agrochemical research. This moiety can significantly enhance metabolic stability, lipophilicity, and binding affinity. However, the trifluoroethylation of electron-rich aromatic systems like anisoles is not without its challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to address common side reactions and help you achieve clean, high-yielding results.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying causes and offering validated solutions.
Problem 1: Significant Polysubstitution Observed
Q: My reaction is producing a mixture of mono- and di-trifluoroethylated products. How can I improve the selectivity for the mono-substituted product?
A: Polysubstitution is a classic challenge in electrophilic aromatic substitution reactions on activated rings. The initial trifluoroethylation can sometimes further activate the ring, making the product more reactive than the starting material. Here’s how to address it:
-
Causality: Similar to Friedel-Crafts alkylation, the introduction of the first trifluoroethyl group might not sufficiently deactivate the anisole ring to prevent a second electrophilic attack, especially under harsh conditions or with a high concentration of the electrophile.[1][2][3] The electron-donating methoxy group makes the anisole ring highly nucleophilic and prone to multiple substitutions.[4][5]
-
Solutions & Optimization:
-
Control Stoichiometry: Carefully control the stoichiometry of your trifluoroethylating agent. Begin with a 1:1 or even slightly less than stoichiometric amount (e.g., 0.95 equivalents) of the electrophile relative to the anisole substrate. This ensures the reaction stops, in principle, after the first substitution.
-
Slow Addition: Add the trifluoroethylating agent slowly to the reaction mixture over an extended period. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.
-
Lower Reaction Temperature: Reducing the temperature can decrease the overall reaction rate and enhance selectivity, giving the mono-substituted product a better chance to accumulate before it can react further.
-
Switch to a Modern Catalytic Method: Transition-metal-catalyzed C-H activation methods are often highly selective.[6][7][8] These reactions proceed through a different mechanism, often involving a directing group that ensures mono-substitution at a specific position (typically ortho). A palladium-catalyzed approach, for instance, can provide excellent yields of the mono-substituted product under mild conditions.[6][8]
-
Problem 2: Cleavage of the Anisole Ether Bond
Q: I am observing phenol or other degradation products in my crude reaction mixture, suggesting my starting material is not stable. What is causing this and how can I prevent it?
A: The methyl ether of an anisole derivative can be labile under strongly acidic conditions, a side reaction known as ether cleavage.[9][10][11][12]
-
Causality: Many traditional electrophilic trifluoroethylation reactions require a strong Lewis or Brønsted acid for activation. The ether oxygen in anisole can be protonated by the acid, turning the methoxy group into a good leaving group (-OCH₃ becomes -HOCH₃⁺). A nucleophile present in the reaction (e.g., a halide from the Lewis acid) can then attack the methyl group (SN2) or the aromatic ring, leading to cleavage.[11][12]
-
Solutions & Optimization:
-
Avoid Strong Acids: If possible, choose a trifluoroethylation method that does not require strong acids. Modern electrophilic reagents like certain Togni or Umemoto reagents can react under neutral or mildly basic conditions.[13][14][15][16]
-
Use Milder Catalysts: If a catalyst is necessary, screen for milder Lewis acids that are less prone to promoting ether cleavage.
-
Transition-Metal Catalysis: As mentioned previously, palladium- or nickel-catalyzed C-H functionalization reactions often proceed under neutral or basic conditions, completely avoiding the issue of acid-catalyzed ether cleavage.[6][17]
-
Temperature Control: If acidic conditions are unavoidable, run the reaction at the lowest possible temperature to minimize the rate of this side reaction.
-
Problem 3: Poor Regioselectivity (Ortho/Para Isomer Mixture)
Q: My reaction yields a mixture of ortho- and para-trifluoroethylated anisole. How can I control the regioselectivity?
A: The methoxy group is a strong ortho, para-director in electrophilic aromatic substitution.[18] Achieving high selectivity for one isomer over the other can be challenging and is often dependent on both steric and electronic factors.
-
Causality: The para position is often sterically less hindered, while the ortho positions are electronically activated. The balance between these two factors determines the product ratio. Bulky electrophiles will preferentially attack the para position.[1][2]
-
Solutions & Optimization:
-
Choice of Reagent/Catalyst: The size of the active electrophilic species can influence the ortho/para ratio. Experiment with different trifluoroethylating agents (e.g., Togni vs. Umemoto reagents) or catalyst systems, as the bulkiness of the reactive complex can dictate the site of attack.
-
Directed C-H Activation: For predictable and high regioselectivity, especially for the ortho position, use a directing group strategy. Many modern palladium-catalyzed C-H activation protocols utilize a directing group on the anisole substrate (e.g., an amide or pyridine) to deliver the catalyst and the trifluoroethyl group specifically to the ortho position.[6][8][19]
-
Solvent and Temperature Effects: Systematically screen different solvents and temperatures. Solvent polarity can influence the transition state and, consequently, the isomer distribution. Lower temperatures often favor the thermodynamically more stable para product.
-
Workflow for Troubleshooting Regioselectivity
Below is a decision-making workflow for tackling regioselectivity issues.
Sources
- 1. gauthmath.com [gauthmath.com]
- 2. brainly.com [brainly.com]
- 3. Poly-substitution products are observed in friedel crafts alkylation but .. [askfilo.com]
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- 6. Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ZNGLab - 49. Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation [zng.elte.hu]
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- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 13. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | TCI AMERICA [tcichemicals.com]
- 15. Electrophilic Trifluoromethylating Agent, Umemoto Reagent IV / Electrophilic Fluorinating Agent, NFBB | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. Togni reagent II - Wikipedia [en.wikipedia.org]
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- 19. researchgate.net [researchgate.net]
How to improve the regioselectivity of "1-Methoxy-3-(2,2,2-trifluoroethyl)benzene" synthesis
Technical Support Center: Regioselectivity in Aromatic Synthesis
Guide ID: TSC-CHEM-2026-01-17 Topic: Improving the Regioselectivity of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene Synthesis Senior Application Scientist: Dr. Gemini
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions for researchers encountering challenges in the regioselective synthesis of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to optimize your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why does my direct trifluoroethylation of anisole primarily yield ortho- and para- isomers instead of the desired meta- product?
Answer: This is the most common issue encountered and is rooted in the fundamental principles of Electrophilic Aromatic Substitution (EAS). The methoxy group (-OCH₃) on the anisole ring is a powerful activating group and an ortho, para-director.[1][2] This directing effect stems from two key electronic factors:
-
Resonance Stabilization: The oxygen atom of the methoxy group possesses lone pairs of electrons that can be donated into the benzene ring through resonance. This donation increases the electron density at the ortho (C2, C6) and para (C4) positions.[3][4] Consequently, an incoming electrophile (like a trifluoroethyl cation or its equivalent) is preferentially attracted to these electron-rich sites.[1][4]
-
Carbocation Intermediate Stability: During the EAS mechanism, the addition of the electrophile forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. For ortho and para attack, a key resonance structure places the positive charge directly adjacent to the methoxy group. This allows the oxygen to donate a lone pair to form a fourth, highly stable resonance contributor where all atoms (except hydrogen) have a complete octet.[5][6] This level of stabilization does not occur with meta attack, making the transition state for meta substitution significantly higher in energy and therefore kinetically disfavored.[1][5]
Therefore, direct synthesis methods like a standard Friedel-Crafts alkylation will invariably result in a mixture of 1-Methoxy-2-(2,2,2-trifluoroethyl)benzene and 1-Methoxy-4-(2,2,2-trifluoroethyl)benzene, with only trace amounts, if any, of the desired meta isomer.[2][7]
Troubleshooting & Optimization Guides
Q2: My direct synthesis failed to produce the meta isomer. What is a reliable, alternative strategy to force meta-selectivity?
Answer: Since the inherent electronics of anisole prevent direct meta functionalization, the most reliable approach is a multi-step synthesis that utilizes a temporary meta-directing group. This strategy involves placing a group on the benzene ring that will direct the incoming trifluoroethyl group to the desired position, followed by a chemical transformation to convert the directing group into the final methoxy group.
A robust method is the "Directing Group and Conversion" strategy, often using a nitro group.
Protocol: Synthesis via Nitrobenzene Intermediate
Step 1: Friedel-Crafts reaction on Nitrobenzene The nitro group (-NO₂) is a strong deactivating and meta-directing group. It withdraws electron density from the ring, making the meta position the least deactivated and thus the preferred site for electrophilic attack.
-
Reagents: Nitrobenzene, 2,2,2-trifluoroethyl trifluoromethanesulfonate (or another suitable trifluoroethylating agent), a strong acid catalyst (e.g., TfOH).
-
Procedure:
-
In an inert atmosphere (N₂ or Ar), add nitrobenzene to a flask containing trifluoromethanesulfonic acid (TfOH) at 0 °C.
-
Slowly add the trifluoroethylating agent dropwise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring it over ice water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with saturated NaHCO₃ solution, and dry over anhydrous MgSO₄.
-
Purify by column chromatography to isolate 1-nitro-3-(2,2,2-trifluoroethyl)benzene.
-
Step 2: Reduction of the Nitro Group The nitro group is reduced to an aniline.
-
Reagents: 1-nitro-3-(2,2,2-trifluoroethyl)benzene, a reducing agent (e.g., SnCl₂·2H₂O in ethanol, or H₂ gas with a Pd/C catalyst).
-
Procedure (using SnCl₂):
-
Dissolve the nitro compound in ethanol.
-
Add a solution of SnCl₂·2H₂O in concentrated HCl.
-
Reflux the mixture for 1-3 hours until the starting material is consumed.
-
Cool the reaction and neutralize with a strong base (e.g., NaOH solution) until the tin salts precipitate.
-
Extract the product, 3-(2,2,2-trifluoroethyl)aniline, with ethyl acetate. Purify as needed.
-
Step 3: Conversion of Aniline to Phenol (Sandmeyer-type reaction) The amino group is converted to a diazonium salt and then hydrolyzed to a hydroxyl group.
-
Reagents: 3-(2,2,2-trifluoroethyl)aniline, NaNO₂, H₂SO₄.
-
Procedure:
-
Dissolve the aniline in aqueous H₂SO₄ and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C.
-
After the addition is complete, add the diazonium salt solution to a boiling aqueous solution of H₂SO₄ to hydrolyze it to the phenol.
-
Extract 3-(2,2,2-trifluoroethyl)phenol and purify.
-
Step 4: Williamson Ether Synthesis The final step is to methylate the phenol to form the target methoxy group.
-
Reagents: 3-(2,2,2-trifluoroethyl)phenol, a base (e.g., K₂CO₃ or NaH), a methylating agent (e.g., methyl iodide or dimethyl sulfate).
-
Procedure:
-
Dissolve the phenol in a suitable solvent like acetone or DMF.
-
Add potassium carbonate and stir.
-
Add methyl iodide and heat the reaction to reflux for several hours.
-
Monitor by TLC. After completion, filter off the solids, remove the solvent under reduced pressure, and purify the final product, 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene, by distillation or chromatography.
-
Q3: Are there more modern, direct methods to achieve meta-C-H functionalization on anisole derivatives?
Answer: Yes, the field of C-H activation has made significant progress in overcoming the innate regiochemical preferences of aromatic systems.[8] Several advanced catalytic systems have been developed that can directly functionalize the meta-C-H bond of anisoles, although they often require specialized ligands and conditions.
One prominent strategy is Palladium/Norbornene (Pd/NBE) Cooperative Catalysis , sometimes referred to as the Catellani reaction.[9][10]
-
Mechanism Overview: This method circumvents the electronic bias of the methoxy group through a complex catalytic cycle. In simplified terms, a Pd(0) catalyst coordinates with norbornene and the aryl starting material. This complex undergoes a sequence of ortho-C-H activation, insertion of norbornene, and subsequent reactions that ultimately allow for functionalization at the meta position before the catalyst is regenerated.[9][11] Recent developments have shown that using specific S,O-ligands can promote this reaction for a broad range of anisole derivatives, including those with electron-donating and withdrawing groups.[11][12]
Table 1: Comparison of Synthetic Strategies
| Strategy | Key Reagents | Pros | Cons | Expected Regioselectivity |
| Direct EAS (Friedel-Crafts) | Anisole, CF₃CH₂-X, Lewis Acid | Single step, simple concept. | Extremely poor regioselectivity for meta product.[2][7] | >95% ortho/para mixture. |
| Multi-Step via Nitro Group | Nitrobenzene, then reduction, diazotization, methylation. | High and predictable regioselectivity, uses classical reactions. | Multi-step process, lower overall yield, uses harsh reagents (strong acids, SnCl₂). | >98% meta isomer. |
| Pd/NBE Catalysis | Anisole derivative, Aryl halide, Pd catalyst, Norbornene, Ligand. | Direct C-H functionalization, higher atom economy.[9] | Requires specialized/expensive catalysts and ligands, sensitive to reaction conditions, may have limited substrate scope.[10][11] | Can be highly selective for the meta position (>90%). |
Troubleshooting for Pd/NBE Catalysis:
-
Low Reactivity:
-
Catalyst/Ligand Integrity: Ensure the Pd catalyst and ligand are pure and handled under inert conditions. The S,O-ligands mentioned in the literature are critical for success.[9][11]
-
Solvent Purity: Use anhydrous, degassed solvents. Trace water or oxygen can deactivate the catalyst.
-
Norbornene Quality: Use fresh, high-purity norbornene. Some protocols may require modified norbornene mediators to overcome steric hindrance with ortho-substituted anisoles.[11]
-
-
Poor Selectivity:
-
Temperature Control: The reaction temperature can be a critical parameter influencing selectivity. An optimization screen may be necessary.
-
Ligand Choice: The structure of the ligand is paramount for directing the reaction to the meta position. Consult recent literature for the most effective ligands for your specific substrate.[10][12]
-
References
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Allen Institute. (n.d.). Explain why in anisole electrophilic substitution takes place at ortho and para positions and not at meta position. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]
-
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Crespo-Cabeza, A., et al. (2022). S,O-Ligand Promoted meta-C–H Arylation of Anisole Derivatives via Palladium/Norbornene Catalysis. ChemRxiv. Retrieved from [Link]
-
Thieme Chemistry. (n.d.). meta-C–H Arylation of Anisole Derivatives. Synform. Retrieved from [Link]
-
Crespo-Cabeza, A., et al. (2022). S,O-Ligand Promoted meta-C-H Arylation of Anisole Derivatives via Palladium/Norbornene Catalysis. Angewandte Chemie International Edition, 61(40), e202207797. Retrieved from [Link]
-
Di Fiore, A., et al. (2008). One-Step Preparation of Some 3-Substituted Anisoles. Synthetic Communications, 38(16), 2733-2739. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ortho, Para, Meta in EAS with Practice Problems. Retrieved from [Link]
-
Olah, G. A., et al. (2017). Arenium ions are not obligatory intermediates in electrophilic aromatic substitution. PNAS, 114(22), 5629-5634. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]
-
Crespo-Cabeza, A., et al. (2022). S,O-Ligand Promoted meta-C-H Arylation of Anisole Derivatives via Palladium/Norbornene Catalysis. Angewandte Chemie International Edition, 61(40). Retrieved from [Link]
-
Chegg. (n.d.). For electrophilic aromatic substitution reactions, why is a methoxy group.... Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, June 22). Is the para-position of anisoles more reactive than ortho in electrophilic substitutions?. Retrieved from [Link]
-
Organic Chemistry Tutor (YouTube). (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link]
-
Wikipedia. (n.d.). Meta-selective C–H functionalization. Retrieved from [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Explain why in anisole electrophilic substitution takes place at ortho and para positions and not at meta position. [allen.in]
- 4. youtube.com [youtube.com]
- 5. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 6. Solved For electrophilic aromatic substitution reactions, | Chegg.com [chegg.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Meta-selective C–H functionalization - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. S,O‐Ligand Promoted meta‐C−H Arylation of Anisole Derivatives via Palladium/Norbornene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. S,O-Ligand Promoted meta-C-H Arylation of Anisole Derivatives via Palladium/Norbornene Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. meta-C–H Arylation of Anisole Derivatives - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
Technical Support Center: Scale-Up Synthesis of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene
Welcome to the Technical Support Center for the synthesis of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot and production scales. We will delve into common challenges, provide detailed troubleshooting guides in a question-and-answer format, and address frequently asked questions to ensure a robust, safe, and efficient process.
The introduction of a trifluoroethyl group into aromatic systems is a valuable transformation in medicinal chemistry, often enhancing metabolic stability and lipophilicity. However, the scale-up of such processes presents unique challenges, from managing highly reactive reagents to controlling regioselectivity and ensuring product purity. This guide is built upon established chemical principles and field-proven insights to support your development efforts.
Proposed Synthetic Pathway for Scale-Up
A multi-step approach is often necessary to achieve the desired meta-substitution pattern on the anisole ring. A plausible and scalable synthetic route is outlined below. This pathway is designed to overcome the inherent ortho-, para-directing nature of the methoxy group.
Caption: Proposed multi-step synthesis of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific problems that may arise during the scale-up of the proposed synthetic pathway.
Part 1: Grignard Reagent Formation (3-Bromoanisole to 3-Methoxyphenylmagnesium bromide)
Q1: My Grignard reaction is difficult to initiate at a larger scale. What are the common causes and solutions?
A1: Initiation of Grignard reactions can be more challenging in large reactors due to a lower surface-area-to-volume ratio, which can impede the initial contact between magnesium and the alkyl halide.
-
Causality: The reaction occurs on the surface of the magnesium. Oxides and hydroxides on the magnesium surface can passivate it, preventing the reaction from starting. Moisture in the solvent or on the glassware is a primary inhibitor.
-
Troubleshooting Steps:
-
Magnesium Activation: Ensure the magnesium turnings are fresh and dry. On a lab scale, crushing the turnings can expose a fresh surface. For larger scales, consider using commercially available activated magnesium or activating it in-situ with a small amount of iodine, 1,2-dibromoethane, or by sonication if the reactor is equipped for it.
-
Solvent and Glassware: Rigorously dry all glassware and solvents. For scale-up, ensure the reactor is dried under vacuum with heating before use. Use a high-grade anhydrous solvent (e.g., THF).
-
Initiation "Tricks": A small crystal of iodine can be added to the magnesium. The iodine reacts with the magnesium surface, cleaning it and facilitating the reaction. Alternatively, a small amount of pre-formed Grignard reagent from a previous successful batch can be used to initiate the reaction.
-
Localized Heating: Gentle heating of a small spot on the reactor surface with a heat gun can sometimes provide the activation energy needed to start the reaction. Be cautious and monitor the temperature closely to avoid solvent boiling.
-
Q2: I am observing significant formation of biphenyl (3,3'-dimethoxybiphenyl) as a byproduct. How can I minimize this?
A2: The formation of biphenyl is due to a Wurtz-type coupling reaction between the Grignard reagent and unreacted 3-bromoanisole. This is often exacerbated by localized high concentrations of the halide.
-
Causality: Slow addition of the halide to the magnesium suspension is crucial. If the halide is added too quickly, its local concentration will be high, favoring the coupling side reaction.
-
Troubleshooting Steps:
-
Addition Rate: Add the solution of 3-bromoanisole in THF slowly and subsurface to the vigorously stirred magnesium suspension. This ensures rapid dispersion and reaction with magnesium, keeping the concentration of free halide low.
-
Temperature Control: Maintain a gentle reflux during the addition. If the reaction becomes too vigorous, the rate of addition should be slowed, and external cooling may be necessary.
-
Reverse Addition: In some cases, adding the magnesium to a solution of the halide can be beneficial, although this is less common for Grignard formation.
-
Part 2: Acylation Reaction (Formation of the Trifluoromethyl Ketone)
Q1: The acylation reaction is highly exothermic and difficult to control on a large scale. What are the best practices for managing the exotherm?
A1: The reaction between a Grignard reagent and an ester is highly exothermic. Uncontrolled exotherms can lead to side reactions, solvent boiling, and dangerous pressure buildup in the reactor.[1][2]
-
Causality: The rapid, irreversible addition of the nucleophilic Grignard reagent to the electrophilic carbonyl of the ester releases a significant amount of heat.
-
Best Practices for Exotherm Management:
-
Low Temperature: Perform the reaction at a low temperature (e.g., -20°C to 0°C). This requires a reactor with efficient cooling capacity.
-
Slow Addition: Add the Grignard reagent solution to the ethyl trifluoroacetate solution (not the other way around) slowly and at a controlled rate. This ensures that the heat generated can be effectively removed by the cooling system.[3]
-
Dilution: Using a sufficient amount of solvent helps to dissipate the heat generated. However, excessive dilution can slow down the reaction rate. An optimal concentration should be determined during process development.
-
Real-time Monitoring: Use temperature probes to monitor the internal reaction temperature in real-time. The addition rate can be automated and linked to the temperature reading to prevent it from exceeding a set point.
-
Q2: My yield of the desired ketone is low, and I am isolating a significant amount of a tertiary alcohol byproduct. What is causing this and how can it be prevented?
A2: The formation of a tertiary alcohol is a common side reaction in the acylation of esters with Grignard reagents.
-
Causality: The initially formed ketone is also reactive towards the Grignard reagent. A second equivalent of the Grignard reagent can add to the ketone to form a tertiary alcohol after workup. This is more likely to occur if the reaction temperature is too high or if the Grignard reagent is added too quickly, leading to localized excesses.
-
Prevention Strategies:
-
Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the Grignard reagent. A large excess will favor the formation of the tertiary alcohol.
-
Temperature Control: Maintain a low reaction temperature to decrease the rate of the second addition to the ketone.
-
Rapid Quenching: Once the addition of the Grignard reagent is complete, the reaction should be quenched promptly with an acidic aqueous solution (e.g., cold aqueous NH4Cl or HCl). This will protonate the intermediate alkoxide and prevent further reaction.
-
Part 3: Reduction of the Ketone (Wolff-Kishner or Clemmensen Reduction)
Q1: The Wolff-Kishner reduction is not going to completion, and I have difficulty with the high temperatures and pressures required for scale-up. Are there safer, more scalable alternatives?
A1: The classical Wolff-Kishner reduction requires high temperatures (180-200°C) and is often performed in a sealed vessel, which can be challenging to scale safely.
-
Causality: The decomposition of the hydrazone intermediate to the alkane requires high temperatures to overcome the activation energy barrier.
-
Scalable Alternatives:
-
Huang-Minlon Modification: This is a more practical variation of the Wolff-Kishner reduction that can be performed in a high-boiling solvent like diethylene glycol, often at atmospheric pressure. This avoids the need for a sealed reactor.
-
Clemmensen Reduction: This method uses amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid. While effective, the use of large quantities of mercury and strong acid presents significant environmental and safety challenges on a large scale. Careful waste management is critical.
-
Catalytic Hydrogenation: If the molecule is stable to hydrogenation conditions, reduction of the ketone over a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is a clean and highly scalable method. However, the trifluoromethyl group may not be stable under all hydrogenation conditions, so careful screening is necessary.
-
Q2: During the reduction, I am observing some decomposition of the product. What could be the cause?
A2: The thermal stability of fluorinated compounds can be a concern under harsh reaction conditions.[4]
-
Causality: High temperatures, especially in the presence of strong bases (Wolff-Kishner) or strong acids (Clemmensen), can potentially lead to side reactions or degradation of the product. The ether linkage of the methoxy group could also be susceptible to cleavage under strongly acidic conditions.[5]
-
Mitigation Strategies:
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or GC to avoid unnecessarily long reaction times at high temperatures.
-
Milder Conditions: Explore milder reduction methods if possible. For example, a two-step process involving conversion of the ketone to a tosylhydrazone followed by reduction with a milder reducing agent like sodium borohydride could be considered, though this adds steps to the synthesis.
-
Material Compatibility: Ensure the reactor materials are compatible with the harsh reagents used (e.g., glass-lined reactors for strong acids).
-
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when working with trifluoroethylating agents on a large scale?
A: Trifluoroethylating agents and their precursors can be hazardous. For example, 2,2,2-trifluoroethyl iodide is a volatile and reactive alkyl halide. Handling of large quantities requires a well-ventilated area, and appropriate personal protective equipment (PPE), including respiratory protection, should be used. Many fluorinated compounds can release HF upon decomposition, which is highly corrosive and toxic. Ensure that emergency procedures and appropriate scrubbers are in place.
Q: How can I effectively purify the final product, 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene, at an industrial scale?
A: For large-scale purification, fractional distillation is often the most cost-effective method for liquid products. The success of distillation depends on the boiling point difference between the product and any impurities. If distillation is not sufficient, column chromatography using silica gel can be used, but this is generally more expensive and generates more waste on an industrial scale. Crystallization, if a suitable solvent system can be found, is an excellent method for achieving high purity.
Q: Are there any alternative, more direct synthetic routes to consider?
A: Yes, modern synthetic methods could offer more direct access, though they come with their own scale-up challenges.
-
Photoredox Catalysis: This method could potentially allow for the direct trifluoroethylation of a C-H bond on the anisole ring.[6] However, achieving meta-selectivity would still be a challenge. Furthermore, scaling up photochemical reactions can be difficult due to issues with light penetration in large reactors.[7][8] Flow chemistry is a promising approach to address this limitation.
-
Metal-Catalyzed Cross-Coupling: If a suitable starting material like 3-iodoanisole is used, a cross-coupling reaction with a trifluoroethylating reagent could be employed. These reactions often offer high selectivity but may require expensive catalysts and ligands.
Q: The methoxy group is an ortho-, para-director. Why is a multi-step synthesis proposed for the meta-isomer?
A: Direct electrophilic substitution on anisole, such as a Friedel-Crafts reaction, will overwhelmingly favor substitution at the ortho and para positions due to the electron-donating nature of the methoxy group.[9][10][11] Achieving the meta-isomer directly in high yield is generally not feasible. Therefore, a multi-step sequence starting with a pre-functionalized meta-substituted anisole (like 3-bromoanisole) is a more practical and reliable strategy for controlling the regiochemistry.
Quantitative Data Summary
| Parameter | Grignard Formation | Acylation | Reduction (Huang-Minlon) |
| Temperature | 40-65°C (refluxing THF) | -20°C to 0°C | 180-200°C |
| Key Reagents | Mg, 3-Bromoanisole | Ethyl trifluoroacetate | Hydrazine, KOH |
| Common Byproducts | 3,3'-Dimethoxybiphenyl | Tertiary alcohol | Incomplete reduction |
| Scale-Up Concern | Initiation, exotherm | High exotherm | High temp, pressure |
Experimental Protocols
Protocol 1: Large-Scale Grignard Reagent Preparation
-
Charge a dry, inerted reactor with magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous THF to cover the magnesium.
-
Add a crystal of iodine to initiate the reaction. Observe for color change and a gentle exotherm.
-
Once initiated, begin the slow, subsurface addition of a solution of 3-bromoanisole (1.0 eq) in anhydrous THF.
-
Maintain a gentle reflux throughout the addition, using external cooling if necessary to control the reaction rate.
-
After the addition is complete, continue to stir at reflux for 1-2 hours to ensure complete consumption of the magnesium.
-
Cool the resulting dark grey to brown solution to room temperature before use in the next step.
Protocol 2: Acylation and Work-up
-
Charge a separate, dry, and inerted reactor with anhydrous THF and cool to -20°C.
-
Add ethyl trifluoroacetate (1.0 eq) to the cold THF.
-
Slowly add the prepared Grignard solution from Protocol 1 to the ester solution via a cannula or addition funnel, maintaining the internal temperature below -10°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at -10°C.
-
Quench the reaction by slowly adding it to a vigorously stirred, cold (0°C) aqueous solution of 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone.
Logical Relationship Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Radical chemistry in the thermal decomposition of anisole and deuterated anisoles: an investigation of aromatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vapourtec.com [vapourtec.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Elucidating the Degradation Pathways of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for research and development professionals. The information provided is based on established principles of chemical and metabolic degradation. As publicly available degradation data for "1-Methoxy-3-(2,2,2-trifluoroethyl)benzene" is limited, this guide provides a predictive framework and troubleshooting advice for its experimental investigation.
Introduction
1-Methoxy-3-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound whose structural motifs are of significant interest in medicinal chemistry. The strategic incorporation of a methoxy group and a trifluoroethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and target engagement.[1][2][3] Understanding the degradation pathways of such a compound is a critical step in the drug discovery and development process, providing essential insights into its pharmacokinetic profile, potential for drug-drug interactions, and overall safety.[4][5]
This guide serves as a technical resource for scientists tasked with characterizing the metabolic and chemical fate of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene. It offers a predictive overview of likely degradation pathways, detailed troubleshooting for common experimental hurdles, and standardized protocols to ensure robust and reproducible data generation.
Frequently Asked Questions (FAQs)
Q1: What are the most probable metabolic degradation pathways for this compound?
Based on its functional groups, the primary metabolic pathways are expected to be Phase I oxidation reactions, followed by Phase II conjugation.[5]
-
O-Demethylation: The methoxy group is a common site for oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to the formation of a phenolic metabolite, 3-(2,2,2-trifluoroethyl)phenol. This is often a primary clearance pathway for methoxy-containing aromatic compounds.[6]
-
Aromatic Hydroxylation: CYP enzymes can also directly hydroxylate the benzene ring, likely at positions ortho or para to the existing substituents, resulting in various isomeric phenol products.
-
Phase II Conjugation: The phenolic metabolites formed during Phase I are susceptible to conjugation with endogenous molecules like glucuronic acid (via UDP-glucuronosyltransferases, UGTs) or sulfate (via sulfotransferases, SULTs), rendering them more polar and facilitating their excretion.[5][7]
Q2: How does the trifluoroethyl group influence the compound's metabolic stability?
The trifluoromethyl (-CF3) group, and by extension the trifluoroethyl group, is known to significantly enhance metabolic stability.[1][2] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by CYPs.[1][2] This feature often blocks metabolism at or near the site of fluorination, which can increase the drug's half-life and bioavailability.[1] Therefore, degradation of the trifluoroethyl moiety itself is predicted to be a minor pathway.
Q3: What analytical techniques are most suitable for identifying and quantifying the parent compound and its degradation products?
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[8][9]
-
High-Performance Liquid Chromatography (HPLC) provides the necessary separation of the parent compound from its more polar metabolites.[9]
-
Tandem Mass Spectrometry (MS/MS) offers high sensitivity for detection and structural information for identification. High-resolution mass spectrometry (HRMS), such as TOF or Orbitrap, is particularly powerful for elucidating the elemental composition of unknown metabolites.[8][10][11]
Q4: What are the expected chemical stability liabilities of this molecule?
Under typical physiological and environmental conditions, the molecule is expected to be relatively stable.
-
Hydrolysis: The ether linkage and the alkyl-aryl C-C bond are generally resistant to hydrolysis unless under harsh acidic or basic conditions.[12]
-
Oxidation: While stable to metabolic oxidation at the fluorinated group, the benzene ring and methoxy group can be susceptible to chemical oxidation.[12][13]
-
Photodegradation: Aromatic compounds can undergo photodegradation, especially in the presence of photosensitizers or reactive oxygen species generated by UV light.[14] Stability testing under ICH Q1B guidelines is recommended to assess this.[15]
Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses specific issues that may arise during the investigation of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene's degradation.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| No significant degradation observed in in vitro microsomal stability assay. | 1. High Intrinsic Stability: The compound, particularly due to the trifluoroethyl group, may be a poor substrate for CYP enzymes.[1][2] 2. Inactive Enzyme System: The liver microsomes or the required cofactor (NADPH) may be degraded or inactive. 3. Incorrect Assay Conditions: Substrate concentration may be too high (saturating the enzyme) or incubation time too short. | 1. Extend Incubation: Increase incubation time points (e.g., up to 2 or 4 hours) to detect slow turnover. 2. Increase Protein: Use a higher microsomal protein concentration. 3. Run Controls: Always include positive control substrates with known metabolic rates (e.g., Midazolam, Dextromethorphan) to verify assay performance.[16] 4. Consider Other Systems: Evaluate metabolism in liver S9 fractions or hepatocytes, which contain both Phase I and Phase II enzymes and may reveal other clearance pathways.[17][18] |
| Multiple, low-intensity peaks appear in the LC-MS chromatogram, complicating metabolite identification. | 1. Isomeric Metabolites: Aromatic hydroxylation can produce several positional isomers with similar masses and retention times. 2. In-source Fragmentation: The parent compound or a labile metabolite might be fragmenting within the mass spectrometer's ion source. 3. Matrix Effects: Components from the biological matrix (e.g., salts, lipids) can interfere with ionization.[19] | 1. Optimize Chromatography: Use a longer gradient, a different column chemistry (e.g., Phenyl-Hexyl), or adjust the mobile phase pH to improve the separation of isomers.[20] 2. Utilize HRMS & MS/MS: Acquire high-resolution mass data to confirm elemental composition and detailed MS/MS fragmentation spectra to aid in structural elucidation and pinpoint the site of modification.[8][21] 3. Improve Sample Prep: Employ solid-phase extraction (SPE) instead of simple protein precipitation to achieve a cleaner sample extract. |
| The phenolic metabolite (from O-demethylation) shows poor peak shape or disappears over time. | 1. Oxidative Instability: Phenols can be susceptible to oxidation, forming quinone-type structures that may be reactive or polymeric. 2. Adsorption: Phenols can adsorb to plasticware or the HPLC column. | 1. Use Antioxidants: Add an antioxidant like ascorbic acid or glutathione to the sample matrix immediately after quenching the reaction. 2. Control pH: Ensure the sample is stored at an acidic pH to maintain the stability of the phenol. 3. Use Silanized Vials: Employ silanized glass or low-adsorption plastic vials for sample storage and analysis. |
| Poor recovery of the parent compound during sample extraction. | 1. Suboptimal Extraction Solvent: The chosen solvent may not be efficient for this lipophilic compound. 2. Incomplete Protein Precipitation: If using protein precipitation, the compound may be trapped in the protein pellet. | 1. Test Solvents: For liquid-liquid extraction (LLE), test solvents like methyl tert-butyl ether (MTBE) or ethyl acetate.[19] 2. Optimize Precipitation: Ensure the ratio of organic solvent (e.g., acetonitrile) to sample is at least 3:1 (v/v) for effective protein precipitation.[16] 3. Use an Internal Standard: A structurally similar, stable compound should be used as an internal standard to correct for extraction variability.[19] |
Visualizing Degradation & Experimental Workflow
Predicted Metabolic Pathways
The following diagram illustrates the most likely Phase I and Phase II metabolic transformations for 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene.
Caption: Predicted Phase I and Phase II metabolic pathways.
Experimental Workflow for In Vitro Microsomal Stability Assay
This workflow details the key steps for assessing the metabolic stability of the test compound using liver microsomes.
Caption: Workflow for a typical microsomal stability assay.
Detailed Experimental Protocol
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol outlines a standard procedure to determine the half-life (t½) and intrinsic clearance (Clint) of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene.
1. Reagents & Materials:
-
Test Compound: 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 10 mM NADPH stock
-
Positive Control Substrates (e.g., Midazolam, 1 mM stock in DMSO)
-
Internal Standard (IS): A structurally similar, stable compound (e.g., a deuterated analog or another stable drug)
-
Solvents: DMSO (HPLC grade), Acetonitrile (LC-MS grade)
-
96-well plates, refrigerated centrifuge, LC-MS/MS system
2. Procedure:
-
Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO. Create a 100 µM intermediate working solution in buffer.
-
Thaw HLM on ice. Dilute to a working concentration of 1.0 mg/mL in cold phosphate buffer.[16] Keep on ice.
-
Prepare the reaction mixture in a 96-well plate by adding the phosphate buffer and the HLM working solution. The final protein concentration in the incubation should be 0.5 mg/mL.[7][17]
-
-
Incubation:
-
Pre-incubate the plate containing the HLM mixture at 37°C for 5-10 minutes.
-
To initiate the reactions, add the test compound working solution to the wells. The final substrate concentration should be 1 µM.[7][16]
-
Immediately after adding the compound, add pre-warmed NADPH solution to start the metabolic reaction. The final volume should be consistent across all wells (e.g., 200 µL).
-
Include "minus-cofactor" controls (buffer instead of NADPH) to assess non-enzymatic degradation and a positive control to ensure the system is active.[7]
-
-
Time-Point Sampling & Reaction Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by transferring an aliquot (e.g., 50 µL) to a new plate containing a quenching solution.[16][17]
-
The quenching solution should be 3-4 volumes of cold acetonitrile containing the internal standard (e.g., 150 µL). This step simultaneously stops the reaction and precipitates proteins.
-
-
Sample Processing:
-
Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 x g for 15 minutes at 4°C) to pellet the precipitated microsomal proteins.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to measure the peak area ratio of the parent compound to the internal standard at each time point.
-
Plot the natural logarithm (ln) of the percent remaining of the parent compound versus time.
-
The slope of the linear regression line of this plot is the elimination rate constant (k).
4. Data Analysis:
-
Half-Life (t½): Calculate using the formula: t½ = 0.693 / k
-
Intrinsic Clearance (Clint): Calculate using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)
References
-
Merck Millipore. Metabolic Stability Assays. Available from: [Link]
-
Mercell. metabolic stability in liver microsomes. Available from: [Link]
-
Cyprotex ADME-Tox Solutions | Evotec. Microsomal Stability. Available from: [Link]
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Zhu, Z. J., et al. (2013). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC - NIH. Available from: [Link]
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ICH. (Date not available). Quality Guidelines. Available from: [Link]
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Pharma Dekho. (2020). Fda Guidelines For Stability Studies. Available from: [Link]
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FDA. (1986). Guidance for Industry #5 - Drug Stability Guidelines. Available from: [Link]
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BioIVT. (Date not available). Metabolic Stability Assay Services. Available from: [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]
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Scribd. (Date not available). Metabolite Identification and Quantification in LC-MS Based Metabolomics. Available from: [Link]
-
FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Available from: [Link]
-
Gkotsiou, D., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Journal of Chromatography B. Available from: [Link]
-
ResearchGate. (2025). (PDF) A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. Available from: [Link]
-
SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. Available from: [Link]
-
FDA. (1998). Stability Testing of Drug Substances and Drug Products. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. Available from: [Link]
-
S, S., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. Available from: [Link]
-
ResearchGate. (Date not available). (PDF) Metabolic Pathways as Targets for Drug Screening. Available from: [Link]
-
Technology Networks. (2020). Metabolic Targets for Novel Therapeutic Strategies. Available from: [Link]
-
ResearchGate. (Date not available). Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. Available from: [Link]
-
ResearchGate. (2025). The elucidation of metabolic pathways and their improvements using stable optimization of large-scale kinetic models of cellular systems. Available from: [Link]
-
ResearchGate. (Date not available). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Available from: [Link]
-
Dargan, P. I., et al. (2014). Characterizing metabolites and potential metabolic pathways for the novel psychoactive substance methoxetamine. PubMed. Available from: [Link]
-
Hullar, T., et al. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Atmospheric Chemistry and Physics. Available from: [Link]
-
Wang, L., et al. (2018). Drug metabolism in drug discovery and development. Acta Pharmaceutica Sinica B. Available from: [Link]
-
Drug Discovery News. (Date not available). Navigating new regulatory guidelines for drug metabolism studies. Available from: [Link]
-
Wang, Y., et al. (2018). Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process. RSC Advances. Available from: [Link]
-
MDPI. (Date not available). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]
-
ACS Publications. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. Available from: [Link]
-
IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Available from: [Link]
-
AZoNetwork. (2024). Tackling metabolism issues in drug discovery with in silico methods. Available from: [Link]
-
MSD Manual Professional Edition. (Date not available). Drug Metabolism. Available from: [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Available from: [Link]
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- 6. researchgate.net [researchgate.net]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. ijnrd.org [ijnrd.org]
- 21. scribd.com [scribd.com]
Technical Support Center: Optimizing the Synthesis of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene
Welcome to the dedicated technical support guide for the synthesis of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene. This resource is designed for researchers and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges during this specific trifluoroethylation reaction. Our goal is to move beyond simple protocols and empower you with the underlying chemical principles to ensure robust and reproducible results.
Section 1: Mechanistic Foundations & Strategic Approach
The introduction of a trifluoroethyl (-CH₂CF₃) group into aromatic systems is a critical transformation in medicinal chemistry, as this moiety can significantly enhance metabolic stability, lipophilicity, and binding affinity. The synthesis of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene, however, presents unique challenges related to regioselectivity and the activation of the C-H or C-X bond at the meta position of the electron-donating methoxy group.
The primary challenge lies in directing the substitution to the meta position. The methoxy group is a strong ortho-, para-director for electrophilic aromatic substitution due to resonance effects. Therefore, methods relying on classical electrophilic attack are generally unsuitable. Modern organometallic chemistry, particularly transition-metal catalysis, provides the most effective solutions.
Palladium-catalyzed cross-coupling and C-H activation are the most robust strategies.[1][2] A generalized catalytic cycle for a C-H activation approach is depicted below. This pathway typically involves a directing group to achieve the desired regioselectivity, though specific ligand and reagent choices can influence the outcome even with weakly directing or non-directing substrates.
Section 2: Recommended Starting Protocol
This protocol is a generalized starting point based on modern palladium-catalyzed C-H activation methodologies.[2] Optimization will likely be required based on your specific laboratory conditions and reagent purity.
Reaction: Palladium-Catalyzed C-H Trifluoroethylation of 3-Iodoanisole
This approach utilizes a more predictable cross-coupling reaction with an aryl halide, which offers better control over regioselectivity compared to direct C-H activation on anisole itself.
Experimental Protocol
-
Vessel Preparation: To an oven-dried Schlenk tube, add a magnetic stir bar.
-
Reagent Addition: Under an inert atmosphere (Nitrogen or Argon), add 3-Iodoanisole (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.10 mmol, 10 mol%).
-
Base and Solvent: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.), followed by the reaction solvent (e.g., 1,4-Dioxane or Toluene, 5 mL).
-
Trifluoroethylating Agent: Add the trifluoroethylating agent, such as 2,2,2-Trifluoroethyl iodide (CF₃CH₂I, 1.5 mmol, 1.5 equiv.). For more challenging substrates, a hypervalent iodine reagent might be employed.[2]
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 80-110 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or GC-MS analysis of small aliquots. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Table 1: Reagent and Condition Summary
| Parameter | Recommended Starting Point | Notes |
| Aryl Precursor | 3-Iodoanisole or 3-Bromoanisole | Halides provide regiochemical control. Iodides are typically more reactive than bromides. |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | 5 mol% is a good starting point. Lower catalyst loading can be explored during optimization. |
| Ligand | Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) | The choice of ligand is critical and can significantly impact yield. Screening may be necessary.[3] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The strength and nature of the base can influence the reaction rate and side product formation. |
| Trifluoroethyl Source | CF₃CH₂I, CF₃CH₂OTs | The reactivity of the source is important. Iodides are generally effective.[1][4] |
| Solvent | 1,4-Dioxane, Toluene, DMF | Anhydrous, degassed solvents are crucial for reproducibility. |
| Temperature | 80 - 110 °C | Higher temperatures may be required but can also lead to decomposition. |
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction shows very low or no conversion to the desired product. What are the likely causes?
A1: This is the most common issue and can stem from several factors. Let's break them down systematically.
-
Cause A: Inactive Catalyst System. The palladium catalyst is sensitive to air and moisture, especially in its Pd(0) active form.
-
Solution: Ensure you are using rigorously degassed solvents and maintaining a strict inert atmosphere (N₂ or Ar) throughout the setup and reaction. Use freshly opened, high-purity palladium precursors and ligands. Consider preparing the active Pd(0) catalyst in situ from a precursor like Pd₂(dba)₃.
-
-
Cause B: Poor Quality of Reagents. The purity of your starting material (3-Iodoanisole) and the trifluoroethylating agent is paramount.
-
Solution: Verify the purity of your aryl halide by NMR or GC-MS. Impurities can poison the catalyst. Ensure your base is anhydrous; grind it and dry it in an oven if necessary.
-
-
Cause C: Incorrect Ligand or Base Combination. Not all ligands or bases are suitable for this specific transformation. The electronic and steric properties of the ligand are critical for facilitating the reductive elimination step, which is often rate-limiting in these reactions.[3]
-
Solution: Perform a small-scale screen of different Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos) and bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). This empirical optimization is often necessary.
-
Q2: I'm observing the formation of multiple side products and my yield of the desired meta-isomer is low. What's happening?
A2: Side product formation often points to issues with regioselectivity, reagent stability, or competing reaction pathways.
-
Cause A: Isomer Formation. If you are attempting a direct C-H activation on anisole, you will likely get a mixture of ortho, meta, and para isomers, with ortho/para products dominating.
-
Solution: The most reliable way to enforce meta-selectivity is to start with a pre-functionalized substrate, such as 3-bromoanisole or 3-iodoanisole. This directs the coupling to the desired position.
-
-
Cause B: Homocoupling of the Aryl Halide. You may observe the formation of 3,3'-dimethoxybiphenyl.
-
Solution: This often occurs when the catalytic cycle is inefficient. Re-evaluate your ligand and temperature conditions. A more electron-rich, bulky ligand can sometimes suppress this side reaction by promoting the desired cross-coupling pathway.
-
-
Cause C: Decomposition of Reagents. At elevated temperatures, some trifluoroethylating agents or the product itself may be unstable.
-
Solution: Try lowering the reaction temperature and extending the reaction time. Confirm the thermal stability of your specific trifluoroethyl source from the supplier's data or the literature.
-
Q3: The reaction starts but seems to stop before reaching full conversion. Why?
A3: A stalled reaction typically indicates catalyst deactivation or consumption of a key reagent.
-
Cause A: Catalyst Deactivation. The active catalyst can be poisoned by impurities or can precipitate out of the solution as palladium black, especially if the ligand is not robust enough for the reaction conditions.
-
Solution: Check for the formation of palladium black. If observed, a different, more sterically hindered ligand may be required to stabilize the catalytic species. Ensure all reagents and solvents are of the highest purity and are anhydrous.[5]
-
-
Cause B: Insufficient Base or Trifluoroethylating Agent. The reaction consumes these reagents. If one is limiting, the reaction will stop.
-
Solution: Ensure you are using a sufficient excess of the base (at least 2.0 equivalents) and the trifluoroethylating agent (1.2-1.5 equivalents). An analysis of the crude reaction mixture might reveal unreacted starting material, which would support this hypothesis.
-
Q4: I have a good conversion according to GC-MS, but I'm struggling to purify the final product. What can I do?
A4: Purification can be challenging due to the physical properties of the product or the presence of persistent impurities.
-
Cause A: Co-eluting Impurities. Non-polar impurities, such as biphenyl from homocoupling, can be difficult to separate from the product on silica gel.
-
Solution: Adjust your column chromatography solvent system. A less polar system (e.g., higher percentage of hexanes in a hexane/ethyl acetate mixture) may provide better separation. If separation is still poor, consider alternative purification methods like preparative HPLC.
-
-
Cause B: Product is an Oil or Gummy Solid. The target molecule, 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene, is expected to be a liquid at room temperature.[6] If you obtain a gummy or oily substance, it is likely impure.
-
Solution: Re-purify via column chromatography. If the impurity is residual solvent (e.g., DMF, DMSO), extensive drying under high vacuum may be necessary. Sometimes, dissolving the oil in a minimal amount of a non-polar solvent (like hexane) and cooling it can help crash out solid impurities.[7]
-
References
-
Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C-N Cross-Coupling Reactions. Angewandte Chemie International Edition, 50(38), 8940-8943. [Link]
-
Zhang, H., Chen, P., & Liu, G. (2014). Palladium-catalyzed cascade C-H trifluoroethylation of aryl iodides and Heck reaction: efficient synthesis of ortho-trifluoroethylstyrenes. Angewandte Chemie International Edition, 53(38), 10174-8. [Link]
-
Zhang, H., Chen, P., & Liu, G. (2014). Palladium‐Catalyzed Cascade C H Trifluoroethylation of Aryl Iodides and Heck Reaction: Efficient Synthesis of ortho‐Trifluoroethylstyrenes. Angewandte Chemie International Edition, 53(38), 10174–10178. [Link]
-
Wikipedia. (2023, December 2). Togni reagent II. Wikipedia. [Link]
-
Gáti, T., et al. (2016). Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation. Angewandte Chemie International Edition, 55(6), 2012-2016. [Link]
-
Wang, X., et al. (2015). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 13(36), 9438-48. [Link]
-
ResearchGate. (n.d.). Three-component trifluoroethylation reactions. ResearchGate. [Link]
-
Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Beilstein Journal of Organic Chemistry, 18, 834-842. [Link]
-
The Royal Society of Chemistry. (2017). Designing New Togni Reagents by Computation. The Royal Society of Chemistry. [Link]
-
Grushin, V. V. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 330(6004), 633-635. [Link]
-
Kappe, C. O. (2013). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. Angewandte Chemie International Edition, 52(4), 1190-1194. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed conversion of aryl and vinyl triflates to bromides and chlorides. Journal of the American Chemical Society, 132(40), 14076-8. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Photoredox-catalyzed 2,2,2-trifluoroethylation and 2,2-difluoroethylation of alkenes with concomitant introduction of a quinoxalin-2(1H)-one moiety. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Recent advances in trifluoroethylation reaction. [Link]
-
Organic Syntheses. (n.d.). 1-benzyloxymethoxy-1-hexyne. [Link]
- Google Patents. (n.d.). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
PubMed. (2022). Photoredox catalyzed C-H trifluoroethylamination of heteroarenes. [Link]
-
MDPI. (n.d.). Green Anisole Solvent-Based Synthesis and Deposition of Phthalocyanine Dopant-Free Hole-Transport Materials for Perovskite Solar Cells. [Link]
-
ResearchGate. (n.d.). Trifluoroethylation reactions of secondary amines. [Link]
-
ACS Publications. (n.d.). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. [Link]
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ResearchGate. (n.d.). Optimization of operating conditions for anisole hydrodeoxygenation reaction over Zr-based metal–organic framework supported Pt catalyst. [Link]
-
Chemistry LibreTexts. (2023, August 29). Common Troubleshooting Tips. [Link]
-
MDPI. (n.d.). Hydrotrifluoromethylation of Styrene and Phenylacetylene Derivatives under Visible-Light Photoredox Conditions. [Link]
-
Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
-
YouTube. (2022, August 8). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Photoredox catalyzed synthesis of β-trifluoromethyl β-aminoketones from N-trifluoroethyl hydroxylamine reagent and silyl enol ethers. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
PubMed Central. (n.d.). [18F]Trifluoroiodomethane – Enabling Photoredox‐mediated Radical [18F]Trifluoromethylation for Positron Emission Tomography. [Link]
-
ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. [Link]
-
YouTube. (2012, April 5). Aromatic Substitution in Synthesis: Friedel-Crafts and Moses Gomberg. [Link]
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Technical Support Center: Purification of Crude 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene
Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development engaged in the synthesis and purification of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene. This guide is designed to provide in-depth, practical solutions to common and complex challenges encountered during the purification of this fluorinated aromatic compound. Drawing upon established chemical principles and field-proven insights, this document aims to be an authoritative and trustworthy companion in your experimental work.
Introduction: The Challenge of Purity in Fluorinated Aromatics
1-Methoxy-3-(2,2,2-trifluoroethyl)benzene is a valuable building block in medicinal chemistry and materials science. The introduction of the trifluoroethyl group can significantly enhance metabolic stability and lipophilicity, making it a desirable moiety in drug design. However, the synthesis of this and similar fluorinated compounds can often lead to a variety of impurities that are structurally similar to the target molecule, posing significant purification challenges. This guide provides a structured approach to identifying and removing these impurities, ensuring the high purity required for downstream applications.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during the purification of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene.
Q1: What are the most likely impurities in my crude 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene?
The impurity profile of your crude product is highly dependent on the synthetic route employed. A common approach to synthesizing C-trifluoroethylated aromatics involves the reaction of a corresponding carbonyl compound with a trifluoromethylating agent, followed by reduction. For 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene, a plausible synthetic route starts from 3-methoxyacetophenone.
Based on this likely synthesis, the following impurities are commonly observed:
-
Unreacted Starting Materials:
-
3-Methoxyacetophenone
-
-
Reaction Intermediates:
-
1-(3-methoxyphenyl)-2,2,2-trifluoroethanol
-
-
Isomeric Byproducts:
-
1-Methoxy-2-(2,2,2-trifluoroethyl)benzene
-
1-Methoxy-4-(2,2,2-trifluoroethyl)benzene
-
-
Reagent-Derived Impurities:
-
Triphenylphosphine oxide (if a Wittig-type reagent is used)
-
-
Solvent and Reagent Residues:
-
Residual high-boiling point solvents (e.g., DMF, DMSO)
-
Residual acids or bases from workup
-
dot graph "Synthetic_Pathway_and_Impurities" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} A plausible synthetic pathway and the origin of common impurities.
Q2: How can I best identify the impurities in my sample?
A multi-technique analytical approach is recommended for comprehensive impurity identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for identifying and quantifying volatile and semi-volatile impurities. The mass fragmentation patterns can help distinguish between the desired product and structurally similar impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. The quartet signal for the -CH₂- group and the singlet for the -OCH₃ group are characteristic. Isomeric impurities will show distinct aromatic splitting patterns.
-
¹⁹F NMR: A powerful tool for analyzing fluorinated compounds. The target product will exhibit a triplet for the -CF₃ group due to coupling with the adjacent methylene protons. Different isomers will have slightly different chemical shifts.[2]
-
¹³C NMR: Useful for confirming the carbon skeleton and identifying isomeric impurities based on the chemical shifts of the aromatic carbons.
-
-
High-Performance Liquid Chromatography (HPLC): Can be used for both analytical and preparative separation. A method with a suitable column and mobile phase can resolve the target compound from its impurities.
| Analytical Technique | Purpose | Key Observations for 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene |
| GC-MS | Identification and quantification of volatile impurities. | Elution time and mass spectrum will differ for the product, starting materials, and isomers. |
| ¹H NMR | Structural elucidation and purity assessment. | Aromatic region will show a characteristic pattern for the 1,3-disubstituted ring. A quartet for the -CH₂- group and a singlet for the -OCH₃ group are expected. |
| ¹⁹F NMR | Specific for fluorinated compounds, aids in isomer identification. | A triplet for the -CF₃ group. Isomers will have slightly different chemical shifts. |
| ¹³C NMR | Confirms carbon framework and identifies isomers. | Distinct chemical shifts for the aromatic carbons of different isomers. |
| HPLC | Purity analysis and preparative separation. | A well-developed method will show separate peaks for the product and impurities. |
Q3: My crude product is a dark oil. What is the first step I should take for purification?
A dark, oily crude product often indicates the presence of polymeric byproducts or residual high-boiling solvents. A preliminary purification step is highly recommended before attempting fine purification methods like column chromatography.
Protocol: Liquid-Liquid Extraction and Solvent Wash
-
Dissolution: Dissolve the crude oil in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:
-
1 M HCl (to remove any basic impurities).
-
Saturated aqueous NaHCO₃ (to neutralize any residual acid).
-
Brine (to reduce the amount of dissolved water in the organic layer).
-
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
This initial workup should remove many of the polar impurities and residual reagents, often resulting in a lighter-colored and less viscous oil.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the purification process.
Guide 1: Difficulty in Separating Isomers by Column Chromatography
Positional isomers of trifluoroethylated anisole can be particularly challenging to separate due to their similar polarities.
Problem: Poor or no separation of the meta (desired) isomer from the ortho and para isomers on a silica gel column.
Causality: The subtle differences in the dipole moments of the isomers may not be sufficient to allow for effective separation on standard silica gel with common solvent systems.
Solutions:
-
Optimize the Solvent System:
-
Non-polar/Polar Gradient: Start with a very non-polar mobile phase (e.g., pure hexane) and gradually increase the polarity by adding a small percentage of a more polar solvent like ethyl acetate or dichloromethane. A very shallow gradient is often necessary.
-
Solvent Screening: Experiment with different solvent systems. Sometimes, a combination of three solvents (e.g., hexane/dichloromethane/ethyl acetate) can provide better resolution.
-
-
Alternative Stationary Phases:
-
Alumina: For some compounds, alumina (neutral or basic) can offer different selectivity compared to silica gel.
-
Fluorinated Stationary Phases: For challenging separations of fluorinated compounds, specialized "fluorous" columns can be highly effective, though they are more expensive.[3]
-
-
Preparative HPLC: If column chromatography fails to provide the desired purity, preparative HPLC with a suitable column (e.g., C18 for reverse-phase or a normal-phase column) is a powerful alternative.
dot graph "Chromatography_Troubleshooting" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} A decision tree for troubleshooting isomer separation.
Guide 2: Product Co-elutes with a Non-polar Impurity
Problem: A persistent, non-polar impurity is observed in the purified product fractions after column chromatography.
Causality: This is often due to an unreacted, non-polar starting material or a byproduct from a side reaction. For instance, if the synthesis involves a Grignard reagent, you might have biphenyl or other coupling byproducts.
Solutions:
-
Recrystallization: If your product is a solid or can be induced to crystallize, this is an excellent method for removing less abundant impurities.
-
Solvent Screening: Test a variety of solvents and solvent pairs (e.g., hexane/ethyl acetate, ethanol/water) to find conditions where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
-
Vacuum Distillation: If your product is a liquid with a sufficiently high boiling point, vacuum distillation can be very effective at separating it from non-volatile or much higher-boiling impurities.
-
Aqueous Workup with an Oxidizing Agent: In some specific cases, if the impurity is susceptible to oxidation (e.g., residual phosphines), a gentle wash with a dilute oxidizing agent during the aqueous workup can convert it to a more polar, easily removable compound. This should be approached with caution to avoid degradation of the desired product.
Experimental Protocols
Here are detailed, step-by-step methodologies for key purification and analytical experiments.
Protocol 1: Preparative Column Chromatography
This protocol provides a general procedure for the purification of crude 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene on a silica gel column.
Materials:
-
Crude 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Compressed air or nitrogen
-
Glass column, collection tubes, TLC plates, and developing chamber
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow it to pack under gravity.
-
Apply gentle pressure with compressed air or nitrogen to obtain a well-packed column.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., starting with a 99:1 hexane:ethyl acetate mixture and progressing to 98:2, 95:5, etc.).
-
Collect fractions and monitor the separation by TLC.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC, GC-MS, or NMR to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: GC-MS Analysis for Impurity Profiling
This protocol outlines the conditions for analyzing the purity of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene by GC-MS.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MSD Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Quadrupole: 150 °C
-
Scan Range: 40-450 m/z
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the sample in dichloromethane or ethyl acetate.
This method should provide good separation of the target compound from common starting materials and byproducts, allowing for their identification based on retention time and mass spectra.[4]
Conclusion
The successful purification of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene relies on a systematic approach that begins with understanding the potential impurities based on the synthetic route. A combination of appropriate analytical techniques for impurity identification and a logical progression of purification methods, from initial workup to fine purification by chromatography or distillation, will enable researchers to obtain this valuable compound in high purity. This guide serves as a foundational resource to navigate the common challenges and to make informed, effective decisions in your experimental work.
References
-
Bissell, E. R., & Swansiger, R. W. (1978). Synthesis of some trifluoroethyl-substituted derivatives of aniline. Journal of Fluorine Chemistry, 12(4), 293–305. Available at: [Link]
- Gladysz, J. A., & Curran, D. P. (Eds.). (2004). Handbook of Fluorous Chemistry. Wiley-VCH.
-
MDPI. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6241. Available at: [Link]
-
Poh, J. S., et al. (2018). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journal of Organic Chemistry, 14, 1436–1443. Available at: [Link]
-
Royal Society of Chemistry. (2011). Supporting information. Chemical Communications, 47(3), 939-941. Available at: [Link]
-
Sci-Hub. (n.d.). Synthesis of some trifluoroethyl-substituted derivatives of aniline. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Retrieved from [Link]
-
Shimadzu. (n.d.). Impurities Analysis. Retrieved from [Link]
-
Synergix. (n.d.). 1-(4-methoxystyryl)benzene (3a)1 1H NMR (400 MHz, CDCl3) (ppm) 7. Retrieved from [Link]
-
TSI Journals. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Trade Science Inc. Available at: [Link]
-
Veeprho. (n.d.). Anisole Impurities and Related Compound. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Purity Assessment of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene by HPLC-MS
Abstract
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the purity assessment of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene, a key intermediate in pharmaceutical and agrochemical synthesis. We will explore the rationale behind methodological choices, present a detailed experimental protocol, and compare its performance against alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC with Ultraviolet (UV) detection. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for purity determination and impurity profiling.
Introduction: The Critical Need for Purity Assessment
1-Methoxy-3-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound whose structural motifs are of increasing interest in the development of novel therapeutic agents and specialized materials. The introduction of the trifluoroethyl group can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the purity of this building block is paramount. Even trace-level impurities, which may arise from starting materials, by-products, or degradation, can have unforeseen consequences on the efficacy, safety, and regulatory compliance of the final product.[1]
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has become an indispensable tool for purity analysis in the pharmaceutical industry.[2] Its power lies in the synergistic combination of the high-resolution separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, enabling the detection, identification, and quantification of the active pharmaceutical ingredient (API) and its related impurities in a single analysis.
The Primary Method: Reversed-Phase HPLC-MS
For the analysis of a moderately polar compound like 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene, a reversed-phase HPLC-MS method is the approach of choice. This methodology is validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[3][4][5]
The Rationale Behind Method Design
Chromatographic Separation:
-
Column Chemistry: While a standard C18 column can be effective, the fluorinated nature of the analyte makes a Pentafluorophenyl (PFP) stationary phase a superior choice. PFP columns offer alternative selectivity to C18 phases due to multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[6] This is particularly advantageous for separating halogenated compounds and their positional isomers, which are common potential impurities.[6]
-
Mobile Phase: A gradient elution using acetonitrile and water is selected to ensure the effective separation of impurities with a wide range of polarities. Acetonitrile is often preferred in MS applications due to its lower viscosity and higher elution strength, which can lead to better peak shapes and enhanced MS signal. The addition of a small amount of formic acid (0.1%) to the mobile phase serves to acidify the eluent, promoting the protonation of the analyte and improving ionization efficiency in positive ion mode.
Mass Spectrometric Detection:
-
Ionization: Electrospray Ionization (ESI) is the preferred ionization technique for this molecule due to its polarity. The methoxy group can be readily protonated, making positive ion mode ESI ([M+H]⁺) a sensitive detection method.
-
Detection Strategy: The analysis will employ a dual approach. A full scan mode will be used for initial impurity profiling and identification of unknown species. For quantitative analysis of the main component and known impurities, Selected Ion Monitoring (SIM) will be utilized. SIM significantly enhances sensitivity and selectivity by monitoring only the specific mass-to-charge ratio (m/z) of the target ions.
HPLC-MS Experimental Workflow
The following diagram illustrates the comprehensive workflow for the purity assessment of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene.
Detailed Experimental Protocols
Preparation of Standards and Samples
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Calibration Standards: Perform serial dilutions of the stock solution with acetonitrile to prepare calibration standards at concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene sample into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
HPLC-MS Instrumental Parameters
| HPLC Parameters | Setting |
| Column | PFP (Pentafluorophenyl), 100 mm x 2.1 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min (30% B), 1-8 min (30-95% B), 8-10 min (95% B), 10.1-12 min (30% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS Parameters | Setting |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Drying Gas Temp. | 325 °C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| Scan Mode | Full Scan (m/z 50-500) and SIM at m/z 191.07 |
Comparison with Alternative Analytical Methods
While HPLC-MS is a premier technique, other methods can be employed depending on the specific requirements of the analysis.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Given the analyte's volatility, GC-MS is a viable alternative, particularly for identifying volatile or semi-volatile impurities that may not be amenable to HPLC. However, it requires the analyte to be thermally stable and may not be suitable for polar, non-volatile impurities.
-
HPLC with UV Detection (HPLC-UV): This is a workhorse technique in many quality control laboratories. It is robust and less complex than HPLC-MS. Its main limitation is that it requires the analyte and its impurities to possess a UV chromophore.[9] Furthermore, its sensitivity and specificity are generally lower than that of MS, and it cannot provide molecular weight information, making impurity identification challenging without reference standards.
-
Quantitative Nuclear Magnetic Resonance (qNMR): NMR provides detailed structural information and can be used for quantification without the need for a specific reference standard for each impurity.[10] However, it has significantly lower sensitivity compared to MS-based methods and is not ideal for trace-level impurity analysis.
Decision Logic for Method Selection
The choice of analytical technique is dictated by the specific goals of the purity assessment.
Data Presentation and Performance Comparison
The proposed HPLC-MS method must be validated to demonstrate its suitability.[11][12][13] Key validation parameters are summarized below.
Table 1: HPLC-MS Method Validation Summary (ICH Q2(R2) Guidelines)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.995 |
| Range | 0.1 - 100 µg/mL | Defined by linearity, accuracy, precision |
| LOD | 0.03 µg/mL | Signal-to-Noise ≥ 3 |
| LOQ | 0.1 µg/mL | Signal-to-Noise ≥ 10 |
| Precision (%RSD) | < 1.5% | ≤ 2.0% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
Table 2: Performance Comparison of Analytical Techniques
| Characteristic | HPLC-MS | GC-MS | HPLC-UV |
| Specificity | Very High | High | Moderate to High |
| Sensitivity | Very High (pg-fg) | High (pg) | Moderate (ng) |
| Impurity ID | Excellent (MW info) | Good (Library match) | Poor (Requires standards) |
| Applicability | Broad (Polar/Non-polar) | Volatile/Semi-volatile | Compounds with chromophore |
| Complexity | High | Moderate | Low |
| Cost | High | Moderate | Low |
Conclusion
The purity of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene is a critical quality attribute that directly impacts its suitability for downstream applications in pharmaceutical and chemical synthesis. This guide has detailed a robust and sensitive reversed-phase HPLC-MS method that is fit-for-purpose for the comprehensive purity assessment of this compound. The selection of a PFP column provides enhanced selectivity for potential fluorinated and aromatic impurities.
While alternative methods like GC-MS and HPLC-UV have their place, particularly in routine quality control or for analyzing specific types of impurities, HPLC-MS offers an unparalleled combination of separation efficiency, sensitivity, and specificity. This makes it the authoritative choice for both quantitative purity determination and the challenging task of identifying unknown impurities, thereby ensuring the quality and safety of the final products. The validation of such analytical procedures according to established guidelines like ICH Q2(R2) is not merely a regulatory requirement but a cornerstone of scientific integrity.[14][15]
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- AMSbiopharma. (2025).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023).
- TutorChase. What methods are used to test the purity of organic compounds?.
- Mastelf. (2025).
- IOP Publishing.
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
- U.S. Food and Drug Administration. Q2(R2)
- U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program.
- LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Semantic Scholar. (2017).
- Chromatography Forum. (2006). How do you perform purity analysis?.
- Chemistry LibreTexts. (2021).
- Pharmaceutical Technology. (2012). Evaluating Impurities in Drugs (Part I of III).
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- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to Methoxy-(2,2,2-trifluoroethyl)benzene Isomers for Advanced Drug Development
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoroethyl group, in particular, offers a unique combination of properties—including enhanced lipophilicity, metabolic stability, and potent electronic effects—that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] When paired with the electronically versatile methoxy group, the resulting methoxy-(2,2,2-trifluoroethyl)benzene scaffold presents a rich platform for fine-tuning molecular properties.
This guide provides an in-depth comparative analysis of the ortho, meta, and para isomers of 1-Methoxy-(2,2,2-trifluoroethyl)benzene. Directed at researchers, scientists, and drug development professionals, this document moves beyond a simple listing of properties to explore the causal relationships between substituent positioning and the resulting physicochemical, spectroscopic, and electronic characteristics that are critical for targeted drug design.
Isomeric Landscape: Understanding the Core Structures
The three positional isomers at the heart of this analysis are:
-
1-Methoxy-2-(2,2,2-trifluoroethyl)benzene (ortho-isomer)
-
1-Methoxy-3-(2,2,2-trifluoroethyl)benzene (meta-isomer)
-
1-Methoxy-4-(2,2,2-trifluoroethyl)benzene (para-isomer)
The relative placement of the electron-donating methoxy group and the strongly electron-withdrawing trifluoroethyl group dictates the electron density distribution of the aromatic ring, steric hindrance, and overall molecular polarity. These differences manifest in distinct properties and require precise characterization.
Synthesis and Mechanistic Considerations
The synthesis of these isomers typically involves the introduction of the trifluoroethyl group onto a methoxy-substituted benzene ring or vice versa. A common strategy involves the trifluoroethylation of a corresponding methoxybenzyl halide or sulfonate. The choice of starting material is paramount for achieving regiochemical control. For instance, synthesis of the para-isomer can be achieved from 4-methoxybenzaldehyde, as outlined in the workflow below.
Caption: General synthetic pathway for the para-isomer.
Expertise in Practice: The choice of the trifluoroethylating agent in Step 3 is critical. While reagents like TMSCF₃ are common for trifluoromethylation, direct trifluoroethylation can be more challenging. Alternative routes, such as the reaction of a methoxy-substituted organometallic reagent with a trifluoroethyl halide, offer another strategic approach. The specific synthesis for each isomer must be carefully selected to manage regioselectivity and avoid unwanted side reactions.
Comparative Physicochemical and Spectroscopic Analysis
The distinct electronic and steric environments of the ortho, meta, and para isomers lead to measurable differences in their physicochemical and spectroscopic properties. While a complete experimental dataset for all three isomers under identical conditions is not available in published literature, data from closely related analogs allows for a robust comparative analysis.
Physicochemical Properties
The lipophilicity, quantified by the partition coefficient (logP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). Fluorination is a well-established strategy for modulating lipophilicity.[3]
| Property | ortho-isomer | meta-isomer | para-isomer |
| Molecular Formula | C₉H₉F₃O | C₉H₉F₃O | C₉H₉F₃O |
| Molecular Weight | 190.16 | 190.16 | 190.16 |
| Predicted LogP | ~3.3-3.5 | ~3.3-3.5 | ~3.3-3.5 |
Spectroscopic Fingerprints
NMR and IR spectroscopy provide the definitive means of distinguishing between these isomers. The chemical shifts and coupling constants are exquisitely sensitive to the electronic environment of each nucleus.
Table of Comparative Spectroscopic Data (Based on Analogs and Predicted Trends)
| Parameter | ortho-isomer (Predicted) | meta-isomer (Analog Data¹) | para-isomer (Analog Data²) |
| ¹H NMR (δ, ppm) | |||
| -OCH₃ | ~3.85 (s) | 3.80 (s) | 3.81 (s) |
| -CH₂CF₃ | ~3.5 (q) | 3.31 (q) | ~3.1-3.4 (m) |
| Aromatic H | ~6.8-7.3 (m) | 6.45 (s) | 6.86 (d), 7.10 (d) |
| ¹³C NMR (δ, ppm) | |||
| -OCH₃ | ~55-56 | 55.1 | 55.2 |
| -CH₂CF₃ | ~35 (q) | ~40 (q) | 40.2 (q) |
| C-CF₃ | ~125 (q, J ≈ 277 Hz) | ~126 (q, J ≈ 277 Hz) | 126.3 (q, J ≈ 278 Hz) |
| ¹⁹F NMR (δ, ppm) | ~ -65 to -66 (t) | -65.67 (t) | -73.4 (d)³ |
| IR (ν, cm⁻¹) | |||
| C-F Stretch | ~1100-1300 (strong) | ~1100-1300 (strong) | ~1100-1300 (strong) |
| Ar-O-C Stretch | ~1250 (asym), ~1030 (sym) | ~1250 (asym), ~1030 (sym) | ~1250 (asym), ~1030 (sym) |
| C-H Out-of-Plane Bend | ~750 (strong) | ~780 & ~690 (strong) | ~830 (strong) |
¹Data for the meta-isomer is based on the close analog 1,3-dimethoxy-5-(2,2,2-trifluoroethyl)benzene.[4] ²Data for the para-isomer is based on the close analog 1-Methoxy-4-(3,3,3-trifluoro-2-methylpropyl)benzene.[5] ³Note the difference in multiplicity (d vs. t), likely due to the different analog structure.
Interpreting the Data:
-
¹⁹F NMR: The chemical shift of the -CF₃ group is highly sensitive to the electronic environment of the ring. Based on data for trifluoromethyl analogs, the para position generally results in a more upfield shift compared to the meta and ortho positions.[4] The triplet (t) multiplicity arises from coupling to the adjacent -CH₂- group.
-
¹H NMR: The quartet (q) for the benzylic protons (-CH₂CF₃) is a key diagnostic feature due to coupling with the three fluorine atoms. The aromatic region will show distinct splitting patterns: the para-isomer will exhibit a clean pair of doublets, the ortho-isomer a complex multiplet, and the meta-isomer a more varied pattern.
-
IR Spectroscopy: The C-H out-of-plane bending region (675-900 cm⁻¹) is highly diagnostic for benzene substitution patterns.[6] The ortho (1,2-disubstituted), meta (1,3-disubstituted), and para (1,4-disubstituted) isomers are expected to show strong, characteristic bands in this region, as noted in the table.[7][8]
Electronic Effects and Their Impact on Reactivity and Interactions
The interplay between the methoxy and trifluoroethyl groups governs the molecule's utility as a drug scaffold.
-
Methoxy Group (-OCH₃): This group is a classic example of dual electronic effects. It is electron-withdrawing via induction (-I) due to oxygen's electronegativity but strongly electron-donating through resonance (+R) by delocalizing its lone pairs into the π-system. The resonance effect dominates, making it an overall activating, ortho, para-directing group in electrophilic aromatic substitution.
-
Trifluoroethyl Group (-CH₂CF₃): This group is a powerful electron-withdrawing group due to the intense inductive effect (-I) of the three fluorine atoms. It is deactivating and acts as a meta-director in electrophilic aromatic substitution.
The combination of these opposing effects creates distinct electronic topographies for each isomer:
-
Ortho-isomer: Steric hindrance between the two adjacent groups is significant, potentially forcing the methoxy group out of the plane of the ring and reducing its resonance donation.
-
Meta-isomer: The resonance effect of the methoxy group does not extend to the meta position. Therefore, the electron density at the positions ortho and para to the methoxy group is enhanced, while the inductive effects of both groups influence the overall ring polarity.
-
Para-isomer: The electron-donating resonance of the methoxy group and the electron-withdrawing induction of the trifluoroethyl group are in direct electronic communication through the aromatic system. This creates a highly polarized molecule with an electron-rich end (methoxy) and an electron-poor end (trifluoroethyl).
These electronic differences are not merely academic; they directly impact how these molecules interact with biological targets. A polarized scaffold like the para-isomer might engage in stronger dipole-dipole or hydrogen bond interactions within a receptor binding pocket. Conversely, the less polarized meta-isomer might be favored where hydrophobic interactions are dominant.
Standardized Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended for the characterization of these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Standard workflow for NMR data acquisition and analysis.
-
Sample Preparation: Dissolve 10-20 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm).
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz spectrometer. A standard acquisition includes 16 scans with a relaxation delay of 1 second.
-
¹³C NMR Spectroscopy: Acquire the spectrum on a 100 MHz spectrometer using a proton-decoupled pulse sequence. A typical acquisition requires 1024 scans or more to achieve an adequate signal-to-noise ratio. The CDCl₃ solvent peak (δ ≈ 77.16 ppm) is used for calibration.
-
¹⁹F NMR Spectroscopy: Acquire the spectrum on a 376 MHz spectrometer. A common external reference is CFCl₃ (δ = 0.00 ppm). Typically, 64 scans are sufficient.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify key vibrational bands, paying special attention to the C-F stretches (1100-1300 cm⁻¹), the Ar-O-C stretches (~1250 and ~1030 cm⁻¹), and the C-H out-of-plane bending region (675-900 cm⁻¹) to confirm the substitution pattern.
Conclusion
The positional isomerism of 1-Methoxy-(2,2,2-trifluoroethyl)benzene is a critical determinant of the molecule's physicochemical properties, spectroscopic signature, and electronic character. The para-isomer presents a highly polarized scaffold, the ortho-isomer introduces significant steric considerations, and the meta-isomer offers a different electronic profile due to the lack of direct resonance interaction between the substituents. A thorough understanding and precise characterization of these differences, using the analytical workflows described herein, are essential for medicinal chemists seeking to leverage this versatile scaffold in the design of next-generation therapeutics. The choice of isomer is not a trivial decision but a strategic one that can profoundly impact a drug candidate's journey from discovery to clinical application.
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
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Wu, S. W., & Chen, Q. Y. (1989). Supporting Information for Copper-Catalyzed Trifluoromethylation. Journal of Organic Chemistry, 54, 3023-3027. [Link]
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Jiang, X., & Qing, F. L. (2013). Copper-mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journal of Organic Chemistry, 9, 2862-2867. [Link]
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Kokubo, H., et al. (2019). Uncovering Abnormal Changes in logP After Fluorination Using Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 59(2), 734-742. [Link]
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Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27. [Link]
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Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
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Narayanam, J. M. R., et al. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Chemical Science. [Link]
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Ferreira, R. J., et al. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 26(23), 7235. [Link]
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Hovione. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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van der Meer, T., et al. (2021). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. ChemRxiv. [Link]
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A Comparative Guide to the Reactivity of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene and 1-Methoxy-4-(2,2,2-trifluoroethyl)benzene
For researchers and professionals in drug development and organic synthesis, understanding the nuanced reactivity of isomeric starting materials is paramount for predictable and efficient molecular construction. This guide provides an in-depth comparison of the chemical reactivity of two closely related anisole derivatives: 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene (the meta-isomer) and 1-Methoxy-4-(2,2,2-trifluoroethyl)benzene (the para-isomer). While direct comparative kinetic studies on these specific molecules are not extensively documented in the literature, a robust analysis of their reactivity can be extrapolated from the well-established electronic effects of their constituent functional groups. This guide will delve into the mechanistic underpinnings of their differential reactivity in key aromatic substitution reactions, supported by analogous experimental data and detailed protocols.
Understanding the Electronic Landscape
The reactivity of a substituted benzene ring is fundamentally governed by the interplay of inductive and resonance effects of its substituents. These effects modulate the electron density of the aromatic system, thereby influencing its susceptibility to attack by electrophiles or nucleophiles.
The methoxy group (-OCH₃) is a classic example of a substituent with dual electronic character. It exerts a strong, electron-donating resonance effect (+R) by delocalizing one of the oxygen's lone pairs into the π-system of the ring. Simultaneously, the high electronegativity of the oxygen atom results in an electron-withdrawing inductive effect (-I). For the methoxy group, the +R effect generally outweighs the -I effect, leading to an overall activation of the ring towards electrophilic attack and directing incoming electrophiles to the ortho and para positions.[1][2]
The 2,2,2-trifluoroethyl group (-CH₂CF₃) is characterized by the potent electron-withdrawing inductive effect (-I) of the trifluoromethyl moiety. The fluorine atoms pull electron density away from the aromatic ring through the sigma bonds. Unlike the methoxy group, the trifluoroethyl group does not possess a significant resonance effect. Consequently, it is a deactivating group, reducing the rate of electrophilic aromatic substitution and directing incoming electrophiles to the meta position relative to itself.[3][4]
The distinct placement of these two groups in the meta and para isomers results in significantly different electronic topographies and, therefore, disparate chemical reactivity.
Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
Electrophilic Aromatic Substitution is a cornerstone of aromatic chemistry. The rate and regioselectivity of these reactions are highly sensitive to the electronic nature of the substituents on the benzene ring.
1-Methoxy-4-(2,2,2-trifluoroethyl)benzene (para-isomer)
In the para-isomer, the activating, ortho, para-directing methoxy group and the deactivating, meta-directing trifluoroethyl group work in concert. The methoxy group strongly activates the positions ortho to it (C2 and C6), which are also meta to the deactivating trifluoroethyl group. This alignment of directing effects leads to a highly activated and regiochemically defined system for electrophilic attack.
1-Methoxy-3-(2,2,2-trifluoroethyl)benzene (meta-isomer)
The situation in the meta-isomer is more complex due to conflicting directing effects. The methoxy group activates the C2, C4, and C6 positions. However, the deactivating trifluoroethyl group at C3 deactivates the adjacent C2 and C4 positions. The C6 position, being ortho to the methoxy group and para to the trifluoroethyl group, is the most likely site for electrophilic attack, but the overall activation of the ring is expected to be lower than that of the para-isomer due to the deactivating influence of the trifluoroethyl group at positions that would otherwise be highly activated by the methoxy group.
Data Presentation: Predicted Outcomes in Electrophilic Aromatic Substitution
While specific kinetic data for these exact substrates is scarce, we can predict the relative reactivity and major products based on established principles. The following table summarizes the expected outcomes for common EAS reactions.
| Reaction | Reagents | Predicted Major Product for para-isomer | Predicted Major Product for meta-isomer | Expected Relative Reactivity |
| Nitration | HNO₃, H₂SO₄ | 1-Methoxy-2-nitro-4-(2,2,2-trifluoroethyl)benzene | 1-Methoxy-4-nitro-3-(2,2,2-trifluoroethyl)benzene | para-isomer > meta-isomer |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2-Methoxy-5-(2,2,2-trifluoroethyl)phenyl)ethan-1-one | 1-(4-Methoxy-2-(2,2,2-trifluoroethyl)phenyl)ethan-1-one | para-isomer > meta-isomer |
| Bromination | Br₂, FeBr₃ | 1-Bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene | 4-Bromo-1-methoxy-3-(2,2,2-trifluoroethyl)benzene | para-isomer > meta-isomer |
Mechanistic Rationale for Differential Reactivity in EAS
The enhanced reactivity of the para-isomer can be attributed to the greater stabilization of the Wheland intermediate (arenium ion) formed during electrophilic attack.
As depicted in Figure 1, for the para-isomer, attack at the C2 position (ortho to the methoxy group) allows for a resonance structure where the positive charge is directly stabilized by the lone pair of electrons on the oxygen atom of the methoxy group. This additional, highly stable resonance contributor significantly lowers the activation energy for the reaction. In contrast, for the meta-isomer, electrophilic attack at any of the activated positions does not allow for direct delocalization of the positive charge onto the methoxy group. This lack of direct resonance stabilization, coupled with the deactivating inductive effect of the nearby trifluoroethyl group, results in a higher activation energy and thus a slower reaction rate.
Comparative Reactivity in Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution (NAS) is generally less common for electron-rich aromatic systems like anisole derivatives. This reaction typically requires a strong electron-withdrawing group to activate the ring towards nucleophilic attack and a good leaving group (such as a halide).[5][6] For the purpose of this guide, let's consider a hypothetical scenario where a leaving group (e.g., -Cl) is present on the ring.
The trifluoroethyl group, being strongly electron-withdrawing, would activate the ring towards NAS.
-
In 1-chloro-4-methoxy-2-(2,2,2-trifluoroethyl)benzene , the trifluoroethyl group is ortho to the leaving group, providing strong activation for nucleophilic attack at C1.
-
In 1-chloro-2-methoxy-4-(2,2,2-trifluoroethyl)benzene , the trifluoroethyl group is para to the leaving group, also providing strong activation.
In both cases, the methoxy group, being electron-donating, would slightly disfavor the reaction compared to a substrate without it. However, the powerful activating effect of the trifluoroethyl group would likely dominate. A detailed analysis of the relative rates would require computational modeling or experimental data, but both isomers, if appropriately substituted with a leaving group, could potentially undergo NAS.
Experimental Protocols
The following are representative, detailed protocols for common electrophilic aromatic substitution reactions, adapted for the substrates discussed in this guide. Note: These are generalized procedures and may require optimization.
Protocol 1: Nitration of 1-Methoxy-4-(2,2,2-trifluoroethyl)benzene
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A Comparative Spectroscopic Guide to Trifluoroethylated Anisole Derivatives
In the landscape of medicinal chemistry and drug development, the incorporation of fluorine-containing moieties is a cornerstone strategy for enhancing metabolic stability, lipophilicity, and binding affinity.[1] The trifluoroethoxy (-OCH₂CF₃) group, in particular, offers a unique combination of electronic and steric properties. This guide provides an in-depth spectroscopic comparison of ortho-, meta-, and para-substituted trifluoroethylated anisole derivatives, offering researchers a foundational dataset and interpretive framework for the characterization of these valuable intermediates.
The analysis herein is grounded in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), explaining the causal relationships between molecular structure and spectral output.
Synthesis Approach: The Williamson Ether Synthesis
A reliable and broadly applicable method for preparing trifluoroethylated anisoles is the Williamson ether synthesis.[2] This reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion, generated from the corresponding methoxyphenol, acts as a nucleophile to displace a leaving group from 2,2,2-trifluoroethyl tosylate or a similar trifluoroethylating agent.[3][4] The choice of a non-protic polar solvent like DMF or DMSO facilitates the reaction.[5]
The general workflow is self-validating. The initial deprotonation of the methoxyphenol with a suitable base (e.g., NaH, K₂CO₃) can be monitored for completion. The subsequent Sₙ2 reaction progress is tracked by thin-layer chromatography (TLC), and the final, purified product is unequivocally identified using the spectroscopic techniques detailed below.
Caption: Relationship between molecular structure and resulting spectroscopic data.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(2,2,2-trifluoroethoxy)anisole
-
Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 4-methoxyphenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous N,N-dimethylformamide (DMF).
-
Alkylation: Add 2,2,2-trifluoroethyl tosylate (1.2 eq) to the stirring mixture.
-
Reaction: Heat the reaction mixture to 80°C and stir for 12-18 hours, monitoring progress by TLC.
-
Workup: Cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS as described above.
Protocol 2: Spectroscopic Sample Preparation
-
NMR: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR if not already present in the solvent. For ¹⁹F NMR, an external standard like CFCl₃ is typically used for referencing. [6]* IR: For liquid samples, acquire the spectrum using a thin film between two salt plates (NaCl or KBr). For solid samples, use a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.
-
MS: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) for analysis by GC-MS or direct infusion ESI-MS.
Conclusion
The trifluoroethoxy group imparts distinct and readily identifiable features upon the spectra of anisole derivatives. By understanding the interplay of the electron-donating methoxy group and the inductively withdrawing trifluoroethoxy group, researchers can confidently assign structures to ortho, meta, and para isomers. ¹⁹F NMR provides an unequivocal confirmation of the fluorinated moiety, while the substitution patterns in ¹H NMR and the characteristic quartets in ¹³C NMR offer robust structural elucidation. This guide serves as a practical reference for professionals engaged in the synthesis and characterization of these important fluorinated building blocks.
References
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Owen, N. L., & Hester, R. E. (1969). Vibrational spectra and torsional barriers of anisole and some monohalogen derivatives. Spectrochimica Acta Part A: Molecular Spectroscopy, 25(2), 343-351. [Link]
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NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Importance of Trifluoroethoxy Groups in Advanced Organic Synthesis. [Link]
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PubChem. (n.d.). 1-Methoxy-3-(methoxymethoxy)benzene. [Link]
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Supporting Information for a scientific publication. (n.d.). [Link]
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PubChem. (n.d.). 1-Methoxy-3-[(E)-2-phenylethenyl]benzene. [Link]
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Trivedi, M. K., & Branton, A. (2015). Thermal, Spectroscopic and Chemical Characterization of Biofield Energy Treated Anisole. Science Journal of Chemistry, 3(6), 93-100. [Link]
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Pelupuro, S., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 11(1), 5651. [Link]
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Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier. [Link]
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ResearchGate. (n.d.). FT-IR spectra of control and treated anisole. [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Křepelová, A., et al. (2016). Spectroscopic Properties of Anisole at the Air-Ice Interface: A Combined Experimental-Computational Approach. Langmuir, 32(23), 5755-5764. [Link]
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SpectraBase. (n.d.). 3-(Trifluoromethyl)anisole. [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. [Link]
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Ish Math Test Prep. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [Link]
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ResearchGate. (n.d.). The ¹H and ¹³C NMR Data of 19 Methoxyflavonol Derivatives. [Link]
-
Williamson Ether Synthesis Lab Procedure. (n.d.). [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
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Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 500 MHz, D₂O, predicted) (HMDB0029686). [Link]
-
Oreate AI. (2026). Understanding Williamson Synthesis: The Art of Ether Creation. [Link]
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The Organic Chemistry Tutor. (2021). Spectroscopy of benzene derivatives. YouTube. [Link]
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PubChem. (n.d.). (2,2,2-Trifluoroethoxy)benzene. [Link]
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ResearchGate. (n.d.). Effect of aromatic ring fluorination on CH⋯π interactions. [Link]
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NIST. (n.d.). Anisole IR Spectrum. [Link]
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Chemistry LibreTexts. (2025). Substituent Effects in the Reactivity of Aromatic Rings. [Link]
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NIST. (n.d.). Anisole Mass Spectrum. [Link]
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A Senior Application Scientist's Guide to the Definitive Identification of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, the axiom "you are what you make" has never been more pertinent. The introduction of fluorinated moieties, such as the trifluoroethyl group, can dramatically alter a molecule's pharmacokinetic and physicochemical properties. Consequently, the unambiguous confirmation of a synthesized compound's identity is not merely a procedural step but the foundational pillar of credible research. This guide provides an in-depth, experience-driven comparison of analytical methodologies for confirming the identity and purity of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene , moving beyond rote protocols to explain the scientific rationale behind each experimental choice.
The Synthetic Context: Why Rigorous Confirmation is Non-Negotiable
The synthesis of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene typically involves the introduction of a -CH₂CF₃ group onto an anisole backbone. A common synthetic strategy is the copper-mediated trifluoroethylation of a corresponding methoxyphenylboronic acid or halide. Such reactions, while effective, are seldom perfectly selective. Potential side products can include regioisomers (ortho- and para-substituted products), products of defluorination, or residual starting materials. Therefore, a robust analytical workflow is not just for identification but also for quantifying purity and identifying potentially confounding byproducts.
The Analytical Tripod: A Multi-Faceted Approach to Identity
No single technique can provide absolute certainty. Instead, a self-validating system is built upon the convergence of evidence from three core analytical pillars: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography.
Caption: Overall workflow for synthesis product confirmation.
Nuclear Magnetic Resonance (NMR): The Architect of Molecular Structure
NMR spectroscopy is the cornerstone of structural elucidation for organic compounds. For a fluorinated molecule like 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene, a multi-nuclear approach is essential.
-
¹H NMR Spectroscopy: This provides the initial blueprint of the proton environment.
-
Causality: The quartet signal for the -CH₂- group arises from its coupling to the three adjacent fluorine atoms, a hallmark of the trifluoroethyl moiety. The singlet for the methoxy group confirms its presence. The aromatic region reveals the substitution pattern; for the meta-isomer, we expect four distinct signals.
-
-
¹⁹F NMR Spectroscopy: This is the definitive tool for analyzing fluorinated compounds.[1]
-
Causality: The fluorine nuclei in the -CF₃ group are chemically equivalent, but they couple with the two protons on the adjacent carbon. This results in a characteristic triplet, providing unambiguous evidence for the -CH₂CF₃ group. The chemical shift of this triplet is also diagnostic.[2]
-
-
¹³C NMR Spectroscopy: This technique maps the carbon skeleton.
-
Causality: The carbon of the -CF₃ group will appear as a quartet due to coupling with the three attached fluorine atoms. Similarly, the -CH₂- carbon will be a quartet due to coupling with the fluorine atoms. This provides further confirmation of the trifluoroethyl group's connectivity.
-
Predicted NMR Data for 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration/Coupling | Assignment |
| ¹H | ~7.30 | t | 1H | Ar-H |
| ¹H | ~6.90 | d | 1H | Ar-H |
| ¹H | ~6.85 | s | 1H | Ar-H |
| ¹H | ~6.80 | d | 1H | Ar-H |
| ¹H | ~3.80 | s | 3H | -OCH₃ |
| ¹H | ~3.35 | q | 2H, J ≈ 11 Hz | -CH₂CF₃ |
| ¹⁹F | ~ -66 | t | 3F, J ≈ 11 Hz | -CH₂CF₃ |
| ¹³C | ~160.0 | s | 1C | C-OCH₃ |
| ¹³C | ~132.0 | s | 1C | C-CH₂CF₃ |
| ¹³C | ~130.0 | s | 1C | Ar-CH |
| ¹³C | ~126.0 | q, J ≈ 276 Hz | 1C | -CF₃ |
| ¹³C | ~121.0 | s | 1C | Ar-CH |
| ¹³C | ~115.0 | s | 1C | Ar-CH |
| ¹³C | ~114.0 | s | 1C | Ar-CH |
| ¹³C | ~55.0 | s | 1C | -OCH₃ |
| ¹³C | ~40.0 | q, J ≈ 30 Hz | 1C | -CH₂CF₃ |
Mass Spectrometry (MS): The Molecular Scale
MS provides the exact mass and fragmentation pattern of a molecule, serving as a powerful complementary technique to NMR.
-
High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming elemental composition. For 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene (C₉H₉F₃O), the expected exact mass is 190.0605. An experimental value within a few parts per million (ppm) of this theoretical value provides extremely strong evidence for the correct molecular formula.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is ideal for this particular molecule due to its volatility. It provides two critical pieces of information simultaneously: the retention time (a measure of purity) and the mass spectrum (for identity).[3]
-
Causality: The fragmentation pattern in Electron Ionization (EI) mode is highly reproducible. We would expect to see the molecular ion peak (m/z = 190) and characteristic fragments corresponding to the loss of a methyl group (m/z = 175), a methoxy group (m/z = 159), or the trifluoromethyl group (m/z = 121).
-
Chromatography: The Arbiter of Purity
Chromatography is indispensable for separating the target compound from impurities and isomers, thereby ensuring that the sample analyzed by NMR and MS is representative of the desired product.
-
Gas Chromatography (GC): With a flame ionization detector (FID), GC is a rapid and robust method for assessing the purity of the final product. A single, sharp peak is indicative of a pure compound.
-
High-Performance Liquid Chromatography (HPLC): For less volatile byproducts or for preparative purification, reversed-phase HPLC is the method of choice. The use of specialized fluorinated stationary phases can offer enhanced selectivity for separating fluorinated isomers.[4]
A Self-Validating System:
Caption: Logical relationship between techniques and data.
Comparative Analysis of Techniques
| Technique | Primary Role | Strengths | Limitations |
| NMR (¹H, ¹³C, ¹⁹F) | Definitive Structural Elucidation | Provides unambiguous connectivity and stereochemistry. ¹⁹F NMR is highly specific for fluorinated compounds. | Requires a pure sample (>95%). Relatively low sensitivity compared to MS. |
| High-Resolution MS | Molecular Formula Confirmation | Extremely high accuracy and sensitivity. Confirms elemental composition. | Does not distinguish between isomers. Fragmentation can sometimes be complex. |
| GC/HPLC | Purity Assessment & Separation | Excellent for determining the number of components and their relative amounts. High resolving power. | Retention time alone is not sufficient for positive identification. |
| GC-MS | Integrated Purity & Identity Screening | Provides purity (GC) and mass information (MS) in a single, rapid analysis. | Provides nominal mass, not exact mass (unless using a TOF or Orbitrap detector). |
Protocols for Confident Identification
Protocol 1: GC-MS Analysis for Purity and Preliminary ID
-
Sample Preparation: Dissolve ~1 mg of the crude or purified product in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is appropriate.
-
Injector: Set to 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
MS Detector: Scan from m/z 40 to 400 in Electron Ionization (EI) mode.
-
-
Analysis: Inject 1 µL of the sample.
-
Data Interpretation:
-
Check the chromatogram for a single major peak. Calculate the area percent to determine purity.
-
Analyze the mass spectrum of the major peak. Look for the molecular ion at m/z 190 and key fragments.
-
Protocol 2: Multi-nuclear NMR for Definitive Structural Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate resolution to resolve aromatic multiplets.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Then, acquire a proton-coupled spectrum to observe the characteristic triplet.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ sequence) to distinguish between C, CH, CH₂, and CH₃ signals.
-
Data Analysis: Compare the observed chemical shifts, multiplicities, and integrations with the predicted values. Use 2D NMR (COSY, HSQC) if assignments are ambiguous.
By systematically applying this multi-technique, evidence-based approach, researchers can move beyond simple detection to achieve definitive, verifiable confirmation of their synthetic products, ensuring the integrity and reproducibility of their scientific work.
References
-
Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science. Available at: [Link]
-
Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with an Electrophilic Trifluoromethylating Reagent". American Chemical Society. Available at: [Link]
-
Supplementary Information File for "Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues". Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]
-
Supporting Information for "Copper-Mediated Trifluoromethylation of Benzyl, Allyl and Propargyl Methanesulfonates with TMSCF3". Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. National Institutes of Health (NIH). Available at: [Link]
-
Supporting Information for "Aryltrifluoromethylative Cyclization of Unactivated Alkenes by the Use of PhICF3Cl under Catalyst-Free Condition". The Royal Society of Chemistry. Available at: [Link]
-
Validation of a Simultaneous Method for Determining Polycyclic Aromatic Compounds and Alkylated Isomers in Biota. PubMed. Available at: [Link]
Sources
- 1. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Validation of a simultaneous method for determining polycyclic aromatic compounds and alkylated isomers in biota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to the Cross-Validation of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene Characterization Data
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel or commercially sourced chemical entity is the bedrock of reliable and reproducible scientific outcomes. The introduction of fluorinated motifs, such as the 2,2,2-trifluoroethyl group in 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene, imparts unique physicochemical properties that are highly sought after in modern pharmacophores. However, these same properties can introduce complexities in spectral interpretation. This guide provides an in-depth, experience-driven framework for the cross-validation of characterization data for 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene, comparing it with its positional isomers and a non-fluorinated analog to ensure the highest degree of scientific integrity.
The Imperative of Cross-Validation in Chemical Synthesis and Procurement
In an ideal scenario, every batch of a chemical compound would be accompanied by a comprehensive and accurate Certificate of Analysis (CoA). However, in practice, discrepancies can arise from various sources, including synthetic byproducts, residual solvents, or even misidentification of isomers. Relying solely on a single analytical technique is fraught with peril. A proton NMR might appear clean at first glance, but underlying impurities or isomeric variants could be masked. It is only through the orthogonal cross-validation of data from multiple, independent analytical techniques—namely Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS)—that a scientist can confidently ascertain the identity and purity of the substance in hand. This rigorous approach is not merely a procedural formality; it is a critical step in safeguarding the validity of subsequent biological or chemical studies.
Comparative Spectral Analysis: A Triad of Techniques
The following sections detail the expected and observed spectral data for 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene and its comparators. The causality behind the selection of these analytical techniques and the interpretation of their outputs are explained from the perspective of a seasoned analytical scientist.
Table 1: Comparative Summary of Key Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (ppm, CDCl₃) | Key ¹³C NMR Signals (ppm, CDCl₃) | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |
| 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene | C₉H₉F₃O | 190.16 | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| 1-Methoxy-2-(2,2,2-trifluoroethyl)benzene | C₉H₉F₃O | 190.16 | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| 1-Methoxy-4-(2,2,2-trifluoroethyl)benzene | C₉H₉F₃O | 190.16 | Data not publicly available | Data not publicly available | Aromatic C-H stretch: ~3050, C-O stretch: ~1250, C-F stretch: ~1100-1300 | 190 (M+), 171, 121, 91 |
| 1-Methoxy-3-ethylbenzene | C₉H₁₂O | 136.19 | 7.21 (t), 6.80-6.70 (m), 3.80 (s), 2.65 (q), 1.24 (t) | 159.7, 145.0, 129.2, 119.3, 112.9, 111.4, 55.1, 29.2, 15.7 | Aromatic C-H stretch: ~3030, Aliphatic C-H stretch: ~2965, C-O stretch: ~1260 | 136 (M+), 121, 91, 77 |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and self-validating. The choice of solvents, internal standards, and instrument parameters are critical for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Acquire a proton spectrum on a 400 MHz or higher field spectrometer.
-
Key parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of -2 to 12 ppm.
-
Rationale: A higher field strength provides better signal dispersion, which is critical for resolving complex splitting patterns, especially in the aromatic region.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Key parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 0 to 220 ppm.
-
Rationale: Proton decoupling simplifies the spectrum to single lines for each unique carbon, aiding in direct peak counting and chemical shift analysis. A longer relaxation delay is often necessary for quaternary carbons to be observed reliably.
-
-
¹⁹F NMR Acquisition (for fluorinated compounds):
-
Acquire a fluorine spectrum.
-
Rationale: This experiment is essential for confirming the presence and chemical environment of the trifluoroethyl group. The chemical shift and coupling patterns provide unambiguous evidence of the -CH₂CF₃ moiety.
-
Caption: Workflow for NMR data acquisition and analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.
Protocol:
-
Sample Preparation: For liquid samples, a small drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For solid samples, a small amount of the powder is pressed onto the crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum.
-
Key parameters: 16-32 scans, resolution of 4 cm⁻¹.
-
Rationale: The ATR technique requires minimal sample preparation and provides high-quality spectra. Subtracting the background spectrum is essential to remove contributions from atmospheric CO₂ and water vapor.
-
Caption: Workflow for FTIR data acquisition and analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the molecular formula and aspects of the structure.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC) inlet for volatile compounds.
-
Rationale: EI is a "hard" ionization technique that causes significant fragmentation, providing a characteristic fingerprint for the molecule.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution directly into the ESI source.
-
Rationale: ESI is a "soft" ionization technique that typically results in a prominent molecular ion peak (M+H)⁺ or (M-H)⁻, which is crucial for confirming the molecular weight.
-
Caption: Workflow for Mass Spectrometry data acquisition.
Interpretation and Cross-Validation: Connecting the Dots
A confident structural assignment is only achieved when the data from all three techniques converge to tell a consistent story.
-
NMR: The number of signals, their chemical shifts, integration values, and coupling patterns in the ¹H and ¹³C spectra must be consistent with the proposed structure. For our target molecule, we expect to see distinct signals for the methoxy group, the aromatic protons, and the -CH₂CF₃ group. The ¹⁹F NMR should show a characteristic triplet, coupled to the adjacent methylene protons.
-
FTIR: The presence of characteristic absorption bands for aromatic C-H, C-O, and C-F bonds confirms the presence of these functional groups. The absence of unexpected peaks (e.g., -OH or C=O) is equally important for verifying purity.
-
MS: The molecular ion peak in the mass spectrum must correspond to the calculated molecular weight of the compound. The fragmentation pattern should be plausible for the proposed structure. For example, the loss of a methyl group from the methoxy ether or cleavage of the ethyl group are expected fragmentation pathways.
By systematically acquiring and interpreting data from these orthogonal techniques, researchers can build a robust and defensible characterization package for 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene, ensuring the integrity and reproducibility of their scientific endeavors.
References
At the time of this writing, comprehensive, publicly available experimental data for 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene and its 2- and 4-isomers is limited. The data for 1-Methoxy-3-ethylbenzene is more readily available. This guide emphasizes the importance of generating this data in-house for any procured samples of these compounds.
-
SpectraBase. 1-Methoxy-4-(2,2,2-trifluoroethyl)benzene.[Link]
-
NIST. Mass Spectrum of 1-Methoxy-3-ethylbenzene.[Link]
- Tang, P.Palladium-Catalyzed α-Arylation of Trifluoroethyl Ethers. (2012). PhD Thesis, University of Pittsburgh.
- Konno, T., et al.Method for Producing Trifluoroethyl-substituted Aromatic Compound. (2013).
Benchmarking the synthesis of "1-Methoxy-3-(2,2,2-trifluoroethyl)benzene" against other methods
A Comparative Guide to the Synthesis of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene
Abstract: The incorporation of the 2,2,2-trifluoroethyl moiety into aromatic systems is a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties such as enhanced metabolic stability and lipophilicity.[1][2] 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene is a key building block for a range of pharmaceutical candidates. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this valuable compound. We will dissect each method, offering not just protocols, but the strategic reasoning behind the experimental choices, benchmarked performance data, and a final analysis to guide researchers in selecting the optimal pathway for their specific needs, from small-scale discovery to process development.
Introduction: The Strategic Importance of the Trifluoroethyl Group
The trifluoroethyl group (–CH₂CF₃) is a bioisosteric replacement for common alkyl groups that can significantly alter a molecule's biological activity and pharmacokinetic profile.[3] Its strong electron-withdrawing nature and metabolic resistance make it a highly sought-after substituent in drug design. The target molecule of this guide, 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene (CAS 577742-69-9), positions this group on an anisole scaffold, a common structural motif in bioactive compounds.[4] The efficient and scalable synthesis of this intermediate is therefore of critical importance to the drug development pipeline.
This guide will benchmark three principal synthetic strategies:
-
Two-Step Acylation-Reduction Pathway: A classic and robust method involving the synthesis of a ketone intermediate followed by its reduction.
-
Direct C-H Trifluoroethylation: A modern approach leveraging transition-metal catalysis to directly functionalize the aromatic ring.[3]
-
Cross-Coupling Methodologies: The use of pre-functionalized coupling partners to construct the target molecule.
Method 1: The Acylation-Reduction Pathway
This is arguably the most established and reliable route, proceeding in two distinct, high-yielding steps. The strategy relies on the initial formation of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethan-1-one, which is then reduced to the desired methylene group.[5]
Workflow Overview
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene
This document provides a detailed, safety-first protocol for the proper handling and disposal of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene (CAS No. 577742-69-9). As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to ensure that this compound is managed responsibly, protecting both laboratory personnel and the environment.
Compound Profile and Inferred Hazard Assessment
-
Benzene Moiety : The core structure is a benzene ring. Benzene and many of its derivatives are known for potential chronic health effects, including hematological toxicity and carcinogenicity, primarily through long-term inhalation or skin exposure.[1][2][3] Therefore, minimizing all routes of exposure is paramount.
-
Trifluoroethyl Group : The presence of fluorine atoms classifies this compound as a halogenated organic compound .[4][5][6] This is the single most critical factor for its disposal. Halogenated wastes have specific, more stringent disposal pathways due to the potential formation of acidic gases (like hydrogen fluoride) and other persistent pollutants upon improper incineration.[7]
-
Methoxy Group (Ether) : The methoxy group makes it an ether, structurally similar to anisole (methoxybenzene). Anisole is a flammable liquid, suggesting this compound should also be treated as potentially flammable.[8] Ethers also have the potential, under certain conditions, to form explosive peroxides, although this is less common for aromatic ethers than for alkyl ethers.
This structural analysis mandates that the compound be handled with the precautions appropriate for a flammable, potentially toxic, halogenated organic chemical.
Table 1: Key Compound Data and Hazard Summary
| Property | Value / Information | Rationale / Source |
| CAS Number | 577742-69-9 | Chemical Abstracts Service |
| Molecular Formula | C₉H₉F₃O | [9] |
| Molecular Weight | 190.16 g/mol | [9] |
| Physical State | Assumed to be a liquid at room temperature. | Based on similar structures. |
| Primary Hazard Class | Halogenated Organic Waste | Presence of fluorine.[10][11][12] |
| Potential Hazards | Flammable, Skin/Eye Irritant, Potential for Chronic Toxicity | Inferred from ether, benzene, and trifluoro- functionalities.[1][8][13] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | General chemical principles for ethers and aromatic compounds.[5][14] |
The Foundational Principle: Segregation of Halogenated Waste
The causality behind waste segregation is both regulatory and financial. Mixing halogenated solvents with non-halogenated solvents forces the entire, larger volume of waste to be treated as halogenated.[4][6] This dramatically increases disposal costs and complexity.
Core Directive: Under no circumstances should 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene or its waste solutions be mixed with non-halogenated waste streams. This principle is the foundation of a safe, compliant, and cost-effective disposal system.
Standard Operating Procedure (SOP) for Routine Disposal
This protocol details the step-by-step process for the collection of waste 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene generated during routine laboratory operations.
3.1. Personnel Protective Equipment (PPE) Before handling the chemical or its waste, the minimum required PPE must be worn. The choice of PPE is a self-validating system; it is selected to provide a barrier against the inferred hazards.
-
Eye Protection : Chemical splash goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn over the goggles.[14]
-
Hand Protection : Chemically resistant gloves are required. Consult a glove manufacturer's compatibility chart for suitability against aromatic fluorinated compounds. Double-gloving is recommended for neat transfers.[14]
-
Body Protection : A standard laboratory coat is required.
3.2. Waste Collection Protocol
-
Container Selection : Choose a clean, dry, chemical-resistant container (HDPE or glass is typically appropriate) with a tightly sealing screw cap. The container must be compatible with the chemical.[5][15]
-
Labeling : Before the first drop of waste is added, the container must be clearly labeled.[5][10] The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "Waste 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene "
-
If in a solution, list all constituents and their approximate percentages.
-
Applicable Hazard Pictograms (e.g., Flammable, Irritant/Health Hazard).
-
-
Waste Transfer : All transfers of waste into the container must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][14] Use a funnel to prevent spills on the exterior of the container.
-
Container Management : Keep the waste container securely closed at all times, except when actively adding waste.[5][10][15] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.
-
Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be equipped with secondary containment (e.g., a spill tray) capable of holding the entire volume of the container.[4][11] Store away from incompatible materials.
-
Disposal Request : Do not overfill the container; a maximum of 90% capacity is the standard rule to allow for expansion.[5][11] When the container is full or has been stored for a set period (typically 3-6 months, check institutional policy), arrange for pickup through your institution's Environmental Health & Safety (EHS) department or licensed hazardous waste contractor.
Disposal Pathway and Decision Logic
The following diagram illustrates the logical workflow for ensuring the proper classification and disposal of waste streams containing 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene.
Caption: Disposal decision workflow for 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene.
Spill and Emergency Management
Immediate and correct response to a spill or exposure is critical.
5.1. Spill Response
-
Small Spill (Contained within a fume hood) :
-
Ensure the fume hood sash is in the lowest practical position.
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealable, labeled container.
-
The container must be labeled as "Solid Hazardous Waste" with the chemical name and disposed of as halogenated waste.[10]
-
Wipe the area with a suitable solvent (e.g., isopropanol), and dispose of the wipes as contaminated solid waste.
-
-
Large Spill (Outside of a fume hood) :
-
Evacuate immediately . Alert all personnel in the vicinity.
-
If safe to do so, turn off any nearby ignition sources.
-
Close the laboratory doors to contain the vapors.
-
Contact your institution's emergency response team (e.g., EHS) and report the spill. Do not attempt to clean it up yourself.[14]
-
5.2. Personnel Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while under a safety shower. Seek immediate medical attention.[14]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[14]
By adhering to these rigorous, well-reasoned procedures, we uphold our professional responsibility to ensure safety and environmental stewardship in all our scientific endeavors.
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- Temple University Environmental Health and Radiation Safety. (2021, October). CHEMICAL WASTE GUIDELINE: Halogenated Solvents in Laboratories. Campus Operations, Temple University.
- BenchChem Technical Support Team. (2025, December). Safety and handling of fluorinated organic compounds. Benchchem.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Kemicentrum, Lund University. (2025, January 13). 8.1 Organic solvent waste. Kemicentrum.
- University of Oslo (UiO). (2024, November 11). Chemical and Hazardous Waste Guide. University of Oslo.
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
- Carl ROTH. (n.d.). Safety Data Sheet: Methoxybenzene. Carl ROTH.
- Purdue University. (n.d.). Fluorine Safety. Department of Chemistry, Purdue University.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET: (Trifluoromethoxy)benzene. Thermo Fisher Scientific.
-
U.S. Environmental Protection Agency (EPA). (n.d.). Benzene. EPA.gov. Retrieved from [Link]
-
GOV.UK. (2024, October 4). Benzene: toxicological overview. GOV.UK. Retrieved from [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Benzene, Draft for Public Comment. ATSDR.
- University of Florida. (n.d.). Hazardous waste disposal Procedures. Division of Environmental Health and Safety.
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- 5. ethz.ch [ethz.ch]
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- 7. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene CAS#: 577742-69-9 [m.chemicalbook.com]
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- 11. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
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- 15. mtu.edu [mtu.edu]
A Senior Application Scientist's Guide to Handling 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene
This guide provides essential, field-proven safety protocols and operational directives for the handling of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene (CAS No. 577742-69-9). As drug development professionals, our commitment to safety is inextricably linked to the integrity of our research. This document moves beyond mere compliance, offering a framework for building a self-validating system of safety that protects personnel, ensures experimental reproducibility, and maintains regulatory compliance. The procedures outlined herein are synthesized from established best practices for handling halogenated aromatic ethers and are grounded in the hazard profiles of structurally analogous compounds.
Hazard Assessment: Understanding the Compound
While a specific, comprehensive Safety Data Sheet (SDS) for 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene is not widely available, a robust hazard profile can be constructed by analyzing its structural components: a halogenated (trifluoromethyl) benzene ring and a methoxy (ether) group. This analysis points to a compound that must be treated as a flammable liquid with significant irritation potential and possible underlying toxicity associated with aromatic compounds.
The following table summarizes the anticipated hazards, drawing parallels from analogous chemicals like (Trifluoromethoxy)benzene and Benzene.
| Hazard Category | Anticipated Risk & Causality | Supporting Sources |
| Flammability | Highly Flammable Liquid and Vapor. The benzene moiety and ether group contribute to its volatility and flammability. Vapors are likely heavier than air and can form explosive mixtures. All ignition sources must be strictly controlled. | [1][2][3] |
| Acute Toxicity: Skin | Causes Skin Irritation. Halogenated aromatic compounds are known to be irritants. Prolonged contact can lead to dermatitis. | [1][3] |
| Acute Toxicity: Eyes | Causes Serious Eye Irritation. Direct contact with liquid or high concentrations of vapor is expected to cause significant irritation, redness, and potential damage. | [3][4] |
| Acute Toxicity: Inhalation | May Cause Respiratory Irritation. Inhalation of vapors can irritate the nose, throat, and lungs. High concentrations may lead to symptoms like headache, dizziness, and nausea. | [2][3][5] |
| Aspiration Hazard | May be harmful if swallowed and enters airways. Aspiration into the lungs after ingestion or vomiting can cause serious, potentially fatal chemical pneumonitis. | [1] |
| Chronic Toxicity | Potential for Organ Damage. Benzene, a structural component, is a known carcinogen and can cause organ damage with repeated exposure. While the trifluoroethyl and methoxy groups modify its properties, a cautious approach assuming potential long-term health effects is warranted. | [1][6] |
| Environmental Hazard | Toxic to Aquatic Life. Halogenated organic compounds often exhibit environmental toxicity. Release into drains or waterways must be prevented. | [7] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of each component is a critical experimental choice designed to provide a barrier against specific exposure routes.
-
Eye and Face Protection:
-
Specification: ANSI Z87.1-compliant chemical safety goggles are the minimum requirement.[8] When there is a significant risk of splashing (e.g., during transfers of volumes >100 mL), a full-face shield must be worn in addition to safety goggles.[9]
-
Causality: This combination protects against direct liquid splashes and irritating vapors that can cause serious eye damage.[3]
-
-
Hand Protection:
-
Specification: Chemical-resistant nitrile rubber gloves are required.[8] For prolonged tasks or higher-volume work, consider heavier-duty butyl rubber gloves. Always double-glove when handling neat material.
-
Causality: Nitrile provides excellent protection against splashes from a wide range of organic solvents and irritants.[10] Leather or fabric gloves are entirely unsuitable.[8]
-
-
Skin and Body Protection:
-
Respiratory Protection:
-
Specification: All handling of this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.[12][13] If engineering controls fail or for emergency response, a NIOSH-approved air-purifying respirator (APR) with an organic vapor cartridge is required.[9]
-
Causality: The primary exposure route is inhalation. A fume hood provides the most effective primary containment. Respirators are a secondary line of defense for non-routine situations.[9]
-
Operational Workflow: From Benchtop to Waste
Adherence to a systematic workflow is crucial for safety. This protocol outlines the essential steps for handling 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene in a standard laboratory setting.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of all unnecessary items and ignition sources (e.g., hot plates, motors).[2]
-
PPE Donning: Don all required PPE as specified in Section 2.
-
Chemical Transfer: Ground and bond the container and receiving equipment to prevent static discharge, which can ignite flammable vapors.[2][3] Use non-sparking tools for all transfers.[10]
-
Reaction/Use: Keep the container tightly closed when not in use.[3] Maintain constant vigilance and work within the fume hood's capture zone.
-
Post-Handling: Tightly seal the chemical container. Decontaminate any affected surfaces.
-
PPE Doffing: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.
-
Hand Washing: Wash hands and face thoroughly with soap and water after work is complete.[4]
Emergency Procedures: Spill Management
Immediate and correct response to a spill is critical to prevent escalation.
Minor Spill (<100 mL, inside a fume hood)
-
Alert Personnel: Immediately alert others in the lab.
-
Containment: Use an inert, non-combustible absorbent material (e.g., vermiculite, dry sand) to contain the spill.[10] Do not use combustible materials like paper towels.
-
Cleanup: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, sealable container labeled "Hazardous Waste".[10][12]
-
Decontamination: Wipe the spill area with a suitable solvent, followed by soap and water. Place all cleanup materials into the hazardous waste container.
Major Spill (>100 mL or outside a fume hood)
-
Evacuate: Evacuate the immediate area. Do not attempt to clean it up yourself.
-
Isolate: If safe to do so, close the doors to the area to contain vapors and remove any nearby ignition sources.
-
Alert: Activate the fire alarm and notify your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Provide the chemical name and spill volume.
Decontamination and Disposal Plan
Proper disposal is a legal and ethical requirement to protect our environment. As a halogenated organic compound, this chemical waste must be segregated.[7]
Disposal Protocol
-
Waste Segregation: All materials contaminated with 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene must be disposed of as halogenated organic hazardous waste .[7] This includes unused chemical, solutions, spill cleanup materials, and contaminated PPE (e.g., gloves).
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical and clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard pictograms.[12]
-
Storage: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility, away from incompatible materials.[7]
-
Final Disposal: Arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[13][14] High-temperature incineration is the preferred disposal method for such compounds.[7]
By integrating these protocols into your daily laboratory operations, you build a robust culture of safety that extends beyond the product, ensuring the well-being of your team and the integrity of your scientific pursuits.
References
- Great Plains Center for Agricultural Health. (n.d.). EQUIPMENT.
- ScienceLab.com. (2005, October 10). Material Safety Data Sheet: Benzene.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from
- Sigma-Aldrich. (2025, May 5). SAFETY DATA SHEET.
- Hotchkiss, P., & Clapham, S. (n.d.). Personal Protective Equipment. OPCW.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Chevron Phillips Chemical. (2021, September 23). Safety Data Sheet: Benzene.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - (Trifluoromethoxy)benzene.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%.
- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - Benzene, (trifluoromethoxy)-.
- BenchChem. (2025). Safe Disposal of 1,2,3-Tris(fluoromethyl)benzene: A Procedural Guide.
- BenchChem. (2025). Proper Disposal of 3-(Trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- ResearchGate. (n.d.). Halogenation of Ethers: A Guide to Functional Group Preparations.
- YouTube. (2024, January 22). Lesson 6: Halogenation of Ether | Topic: Ethers | Organic Chemistry.
- Khan Academy. (n.d.). Aromatic halogenation.
- Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage.
- BenchChem. (2025). Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals.
- BenchChem. (2025). Proper Disposal of (1,2,2-Trichlorocyclopropyl)benzene: A Guide for Laboratory Professionals.
- Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.
Sources
- 1. cpchem.com [cpchem.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. gpcah.public-health.uiowa.edu [gpcah.public-health.uiowa.edu]
- 9. americanchemistry.com [americanchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ethz.ch [ethz.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
